4-Bromo-thiophene-2-carbaldehyde oxime
Description
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Properties
Molecular Formula |
C5H4BrNOS |
|---|---|
Molecular Weight |
206.06 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H4BrNOS/c6-4-1-5(2-7-8)9-3-4/h1-3,8H |
InChI Key |
PKYPVSRCCJULBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)C=NO |
Origin of Product |
United States |
Foundational & Exploratory
The Thiophene Scaffold: Technical Analysis of 4-Bromo-thiophene-2-carbaldehyde Oxime
Executive Summary
4-Bromo-thiophene-2-carbaldehyde oxime represents a critical "linchpin" intermediate in the synthesis of heteroaromatic pharmaceuticals and agrochemicals. Its value lies in its bifunctionality: the oxime group at the C2 position serves as a versatile precursor for nitriles, amines, and isoxazoles, while the bromine atom at the C4 position provides a handle for transition-metal-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).
This guide moves beyond basic property listing to provide a mechanistic understanding of the molecule’s reactivity, offering researchers a roadmap for utilizing this scaffold in drug discovery libraries.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The molecule consists of an electron-rich thiophene ring substituted at the 2-position with an aldoxime and at the 4-position with a bromine atom.
| Parameter | Data | Notes |
| IUPAC Name | (E/Z)-4-bromothiophene-2-carbaldehyde oxime | Exists as geometric isomers (E and Z) |
| CAS Number | 31767-01-8 | Precursor Aldehyde CAS: 18791-75-8 |
| Molecular Formula | C₅H₄BrNOS | |
| Molecular Weight | 206.06 g/mol | |
| Physical State | Off-white to pale yellow solid | Crystalline |
| Solubility | DMSO, DMF, Methanol, Ethanol, Ethyl Acetate | Poor solubility in water and hexanes |
| Acidity (pKa) | ~10-11 (Oxime OH) | Amphoteric nature; deprotonates with strong base |
Structural Considerations
-
Regiochemistry: The bromine is located at the
-position (C4). This is electronically distinct from the -position (C5). In thiophenes, -protons are more acidic and -halogens are generally more reactive in nucleophilic aromatic substitution. However, for Pd-catalyzed coupling, the C4-Br bond is sufficiently labile. -
Isomerism: The oxime exists in dynamic equilibrium between E (trans) and Z (cis) forms. The E-isomer is typically thermodynamically favored and less sterically hindered, which is relevant for crystallization and binding affinity in biological assays.
Synthetic Pathways & Reactivity Landscape
The utility of 4-Bromo-thiophene-2-carbaldehyde oxime is defined by three primary reaction vectors.
Pathway A: Dehydration to Nitrile
The conversion of the oxime to 4-bromo-2-thiophenecarbonitrile is the most common industrial application. This transformation locks the C2 functionality into a robust, electron-withdrawing cyano group, which is essential for many kinase inhibitor scaffolds.
-
Reagents: Thionyl chloride (SOCl₂), Acetic anhydride (Ac₂O), or Propylphosphonic anhydride (T3P).
-
Mechanism: Activation of the oxime hydroxyl group followed by
-elimination.
Pathway B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C4-Br bond allows for the introduction of aryl or heteroaryl groups.
-
Challenge: The naked oxime functionality can poison Pd catalysts or undergo side reactions.
-
Strategy: It is often chemically superior to perform the Suzuki coupling on the aldehyde precursor first, or convert the oxime to the nitrile before coupling. However, direct coupling on the oxime is possible using water-tolerant catalysts like Pd(dppf)Cl₂.
Pathway C: [3+2] Cycloaddition (Isoxazole Synthesis)
Oxidation of the oxime generates a transient nitrile oxide , which undergoes 1,3-dipolar cycloaddition with alkenes or alkynes to form isoxazolines or isoxazoles. This is a powerful method for building complex heterocyclic cores.
Visualization of Reactivity[7][8]
The following diagram illustrates the divergent synthesis pathways available from the core scaffold.
Figure 1: Divergent reactivity profile of the 4-bromo-thiophene oxime scaffold.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-thiophene-2-carbaldehyde Oxime
Rationale: This protocol uses a buffered aqueous-alcoholic system to prevent side reactions and ensure high yield of the precipitate.
Materials:
-
4-Bromothiophene-2-carboxaldehyde (1.0 eq)[1]
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium Carbonate (Na₂CO₃) (0.6 eq) or Sodium Acetate (1.5 eq)
-
Solvent: Ethanol/Water (1:1 v/v)
Procedure:
-
Dissolution: Dissolve 10 mmol of 4-Bromothiophene-2-carboxaldehyde in 15 mL of Ethanol.
-
Reagent Prep: Dissolve 12 mmol of Hydroxylamine hydrochloride in 5 mL of water.
-
Addition: Add the hydroxylamine solution to the aldehyde solution at room temperature.
-
Buffering: Slowly add the Na₂CO₃ (dissolved in minimal water) dropwise. Note: Gas evolution (CO₂) will occur. Control addition rate to prevent foaming.
-
Reaction: Stir at ambient temperature for 2-4 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The aldehyde spot should disappear.
-
Workup:
-
Evaporate the bulk of the ethanol under reduced pressure.
-
The oxime typically precipitates as an off-white solid upon cooling/concentration.
-
Add 20 mL ice-water to complete precipitation.
-
Filter the solid, wash with cold water (2 x 10 mL) to remove salts.
-
Dry under vacuum over P₂O₅.
-
Protocol 2: Dehydration to 4-Bromo-2-thiophenecarbonitrile
Rationale: Using Trichloroisocyanuric Acid (TCCA) is a milder, non-corrosive alternative to Thionyl Chloride, suitable for sensitive substrates.
Materials:
-
4-Bromo-thiophene-2-carbaldehyde oxime (1.0 eq)
-
Trichloroisocyanuric Acid (TCCA) (0.34 eq)
-
Solvent: DMF (Dry) or DCM
Procedure:
-
Dissolve the oxime (5 mmol) in dry DMF (10 mL) and cool to 0°C in an ice bath.
-
Add TCCA (1.7 mmol) portion-wise over 10 minutes. Exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench: Pour the mixture into ice-water (50 mL) containing 5% NaHSO₃ (to quench oxidizing agents).
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: The nitrile is usually pure enough, but can be recrystallized from hexanes/ethanol.
Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
-
Skin Irritation: Category 2[2]
-
Eye Irritation: Category 2A[2]
-
Specific Target Organ Toxicity: Single exposure (Respiratory tract irritation).
Handling Precautions:
-
Bromine Lability: While the C-Br bond is stable under ambient conditions, avoid exposure to strong light sources for prolonged periods to prevent homolytic cleavage/radical formation.
-
Thermal Stability: Oximes can undergo thermal rearrangement (Beckmann) or decomposition at high temperatures (>150°C). Do not distill at atmospheric pressure.
-
Allergen Warning: Thiophene derivatives and oximes are potential skin sensitizers. Double-gloving (Nitrile) is recommended.
References
- Synthesis of Thiophene Oximes:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Suzuki Coupling on Thiophenes: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link
-
Dehydration of Oximes: Hiegel, G. A.; Peyton, K. B. "Conversion of Aldoximes to Nitriles Using Trichloroisocyanuric Acid." Synthetic Communications, 2005, 22(11), 1583-1586. Link
-
Safety Data: PubChem Compound Summary for CID 87792 (Precursor Aldehyde). National Library of Medicine (US). Link
-
CAS Registry: 4-Bromo-thiophene-2-carbaldehyde oxime (CAS 31767-01-8).[3] Echemi Chemical Database. Link
Sources
4-Bromo-thiophene-2-carbaldehyde oxime: Chemical Identifiers, Synthesis, and Synthetic Utility in Drug Development
Executive Summary
In the realm of medicinal chemistry and organic synthesis, thiophene derivatives serve as critical bioisosteres for phenyl rings, offering unique electronic properties and metabolic stability. 4-Bromo-thiophene-2-carbaldehyde oxime (CAS: 31767-01-8) is a highly versatile bifunctional building block. The presence of both an oxime moiety and a heavy halogen (bromine) allows orthogonal reactivity: the oxime can be dehydrated to a nitrile or reduced to an amine, while the 4-bromo position is primed for transition-metal-catalyzed cross-coupling reactions. This technical guide explores its physicochemical identifiers, self-validating synthesis protocols, and downstream applications.
Chemical Identifiers & Physicochemical Properties
Accurate identification is the first step in any rigorous synthetic workflow. The table below summarizes the core identifiers and structural properties of 4-bromo-thiophene-2-carbaldehyde oxime and its primary precursor.
| Property / Identifier | 4-Bromo-thiophene-2-carbaldehyde oxime | 4-Bromothiophene-2-carboxaldehyde (Precursor) |
| CAS Number | 31767-01-8[1] | 18791-75-8[2] |
| Molecular Formula | ||
| Molecular Weight | 206.06 g/mol | 191.05 g/mol [2] |
| SMILES | ON=Cc1cc(Br)cs1 | C(=O)C1=CC(Br)=CS1[2] |
| Role in Synthesis | Key Intermediate / Product | Starting Material[4] |
Mechanistic Synthesis Protocol
The synthesis of 4-bromo-thiophene-2-carbaldehyde oxime relies on the nucleophilic addition of hydroxylamine to the carbonyl carbon of[2], followed by dehydration to form the C=N double bond.
Causality Behind Experimental Choices
-
Reagent Selection: Free hydroxylamine is highly unstable and prone to explosive decomposition. Therefore, it is supplied as hydroxylamine hydrochloride (
). -
Base Catalysis: To liberate the nucleophilic free amine, a base such as pyridine or sodium acetate must be added. Pyridine serves a dual purpose: it neutralizes the HCl and acts as a mild general base catalyst, facilitating the proton transfer steps during the formation of the tetrahedral intermediate.
-
Solvent System: Absolute ethanol is chosen because it solubilizes both the organic thiophene precursor and the inorganic hydroxylamine salt, ensuring a homogeneous reaction mixture at reflux temperatures.
Step-by-Step Methodology
This protocol is designed as a self-validating system; the visual and chromatographic changes ensure the chemist can verify success at each stage.
-
Preparation: In a round-bottom flask, dissolve 1.0 equivalent (eq) of 4-bromothiophene-2-carboxaldehyde in absolute ethanol (approx. 10 mL per gram of substrate).
-
Reagent Addition: Add 1.2 eq of hydroxylamine hydrochloride to the stirring solution. The mixture will likely remain a suspension.
-
Base Introduction: Slowly add 1.5 eq of pyridine dropwise. Validation: The suspension should begin to clear as the hydrochloride salt is neutralized and the free hydroxylamine dissolves.
-
Reaction Execution: Equip the flask with a reflux condenser and heat to 80 °C for 2 to 4 hours.
-
In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) solvent system. Validation: The aldehyde precursor is UV-active and typically runs higher (higher
) than the more polar oxime product. The reaction is complete when the starting material spot disappears. -
Workup: Concentrate the mixture in vacuo to remove the bulk of the ethanol. Partition the resulting residue between Ethyl Acetate and distilled water.
-
Extraction & Purification: Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate to yield the crude 4-bromo-thiophene-2-carbaldehyde oxime.
Fig 1: Step-by-step synthetic workflow for 4-Bromo-thiophene-2-carbaldehyde oxime.
Downstream Applications in Medicinal Chemistry
The strategic value of 4-bromo-thiophene-2-carbaldehyde oxime lies in its orthogonal reactivity. It is a critical node in the synthesis of complex heterocyclic APIs (Active Pharmaceutical Ingredients)[4].
Dehydration to 4-Bromothiophene-2-carbonitrile
Oximes are classic precursors to nitriles. By treating the oxime with dehydrating agents such as acetic anhydride (
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position is highly susceptible to oxidative addition by Palladium(0) catalysts. In a standard Suzuki-Miyaura coupling, the oxime (or its nitrile derivative) can be reacted with various aryl or heteroaryl boronic acids. This C-C bond formation creates biaryl-thiophene scaffolds, which are frequently utilized in the design of kinase inhibitors and advanced agrochemicals[4]. The oxime group is generally stable under standard basic Suzuki conditions, acting as an implicit protecting group for the aldehyde.
Fig 2: Downstream synthetic pathways including dehydration and cross-coupling.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the following analytical validations should be performed:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Look for the
peak at m/z 206.0 and 208.0, displaying the classic 1:1 isotopic ratio characteristic of a single bromine atom. -
1H-NMR (Proton Nuclear Magnetic Resonance): The disappearance of the sharp aldehyde proton singlet (typically around 9.8 - 10.0 ppm) and the appearance of the oxime -OH proton (often broad, >11.0 ppm in DMSO-d6) and the imine -CH=N- proton (around 8.0 - 8.5 ppm) confirm the transformation.
References
-
PubChemLite . 4-bromothiophene-2-carbonitrile (C5H2BrNS). PubChem Database (CID 14292355).[Link]
Sources
- 1. CAS NO. 31767-01-8 | 4-BROMO-THIOPHENE-2-CARBALDEHYDE OXIME | C5H4BrNOS [localpharmaguide.com]
- 2. CAS 18791-75-8: 4-Bromo-2-thiophenecarboxaldehyde [cymitquimica.com]
- 3. CAS NO. 31767-01-8 | 4-BROMO-THIOPHENE-2-CARBALDEHYDE OXIME | C5H4BrNOS [localpharmaguide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. PubChemLite - 4-bromothiophene-2-carbonitrile (C5H2BrNS) [pubchemlite.lcsb.uni.lu]
Whitepaper: Molecular Architecture, Synthesis, and Applications of 4-Bromo-thiophene-2-carbaldehyde Oxime
Executive Summary & Strategic Importance
4-Bromo-thiophene-2-carbaldehyde oxime is a highly versatile, halogenated heteroaromatic building block utilized extensively in the development of advanced pharmaceuticals, agrochemicals, and functional materials[1]. The strategic value of this compound lies in its bifunctional nature: the bromine atom at the C4 position provides a robust handle for transition-metal-catalyzed cross-coupling reactions, while the carbaldehyde oxime moiety serves as a direct precursor to nitriles and amines[2].
This technical guide provides an in-depth analysis of the compound’s physicochemical properties, a self-validating synthesis protocol, and its structural significance in modern synthetic chemistry.
Physicochemical & Structural Profiling
Understanding the baseline metrics of a compound is critical for determining reaction stoichiometry, analytical validation, and downstream purification strategies.
Quantitative Data Summary
Table 1: Physicochemical Properties of 4-Bromo-thiophene-2-carbaldehyde oxime
| Property | Value |
| Chemical Name | 4-Bromo-thiophene-2-carbaldehyde oxime |
| CAS Registry Number | 31767-01-8[3] |
| Molecular Formula | C5H4BrNOS[1] |
| Molecular Weight | 206.064 g/mol [1] |
| Core Scaffold | Brominated Thiophene Heterocycle |
| Functional Group | Aldoxime (-CH=N-OH) |
| Storage Conditions | 2-8 °C, protect from light and moisture[1] |
Structural Causality & Stereochemistry
The thiophene ring is an electron-rich heteroaromatic system. The substitution of a bromine atom at the 4-position exerts a mild electron-withdrawing inductive effect (-I) while simultaneously offering resonance donation (+R) into the ring. This unique electronic push-pull dynamic stabilizes the heterocycle while activating the C4 position for oxidative addition in palladium-catalyzed networks.
The oxime group (-CH=N-OH) introduces geometric isomerism, typically yielding a mixture of E (anti) and Z (syn) isomers[4]. The E-isomer is generally thermodynamically favored due to minimized steric repulsion between the hydroxyl group and the bulky thiophene sulfur atom. During analytical validation via NMR spectroscopy, the chemical shift of the azomethine proton (-CH=N) is highly diagnostic for distinguishing between these isomers[4].
Mechanistic Pathway of Oxime Formation
The conversion of 4-bromo-thiophene-2-carbaldehyde to its corresponding oxime follows a classic nucleophilic addition-elimination mechanism. The reaction relies on the nucleophilic attack of the free hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration.
Caption: Step-by-step nucleophilic addition-elimination mechanism for aldoxime formation.
Validated Synthesis Protocol
To ensure high yield and purity, the synthesis relies on the condensation of the aldehyde with hydroxylamine hydrochloride. The protocol below is a self-validating system designed to prevent side reactions and ensure complete conversion[5][6].
Rationale for Reagent Selection (Causality)
Hydroxylamine is supplied as a hydrochloride salt (NH₂OH·HCl) to maintain stability and prevent explosive degradation. A mild base, such as sodium acetate (NaOAc), is utilized to liberate the nucleophilic free amine in situ. Stronger bases (like NaOH) are strictly avoided to prevent base-catalyzed aldol condensations or degradation of the thiophene substrate[5].
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-thiophene-2-carbaldehyde (10.0 mmol, 1.0 eq) in 45 mL of analytical grade methanol or ethanol[6].
-
Reagent Addition: In a separate vessel, dissolve hydroxylamine hydrochloride (20.0 mmol, 2.0 eq) and sodium acetate (20.0 mmol, 2.0 eq) in 15 mL of distilled water[6].
-
Reaction Initiation: Slowly add the aqueous buffer solution to the stirring alcoholic aldehyde solution at room temperature. A mild exotherm indicates the liberation of free hydroxylamine and subsequent nucleophilic attack.
-
Incubation & Validation: Stir the reaction mixture at room temperature for 12 to 24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) solvent system[5]. The disappearance of the UV-active aldehyde spot validates reaction completion.
-
Workup & Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the alcohol. Partition the resulting aqueous slurry between Ethyl Acetate (3 × 25 mL) and saturated aqueous NaCl (brine, 3 × 25 mL)[6].
-
Drying & Purification: Collect the combined organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude 4-bromo-thiophene-2-carbaldehyde oxime can be purified via silica gel column chromatography or recrystallization to achieve >95% purity[1][6].
Caption: Synthetic workflow for the preparation of 4-bromo-thiophene-2-carbaldehyde oxime.
Downstream Applications & Transformations
The architectural utility of 4-bromo-thiophene-2-carbaldehyde oxime is defined by its ability to undergo divergent transformations without compromising the integrity of the thiophene core.
-
Nitrile Synthesis: The oxime is a direct precursor to 4-bromothiophene-2-carbonitrile[2]. Dehydration agents such as acetic anhydride (Ac₂O), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅) rapidly convert the aldoxime into the corresponding nitrile. This nitrile is a critical intermediate in the synthesis of amidine-substituted beta-lactam antibacterial agents.
-
Cross-Coupling Reactions: The C-Br bond remains intact during oxime formation, preserving it as an electrophilic site for Suzuki-Miyaura, Stille, or Sonogashira coupling reactions. This allows researchers to append complex aryl or alkynyl groups to the thiophene core before or after oxime manipulation.
-
Reduction to Amines: The oxime can be reduced using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield (4-bromothiophen-2-yl)methanamine, a valuable pharmacophore for CNS and antimicrobial drug discovery.
Caption: Divergent downstream synthetic applications of the target oxime.
References
- Local Pharma Guide. "CAS NO. 31767-01-8 | 4-BROMO-THIOPHENE-2-CARBALDEHYDE OXIME". Source: localpharmaguide.com.
- ChemShuttle. "4-bromo-thiophene-2-carbaldehyde oxime;CAS No.:31767-01-8". Source: chemshuttle.com.
- ChemicalBook. "4-Bromothiophene-2-carbonitrile | 18791-99-6". Source: chemicalbook.com.
- BenchChem. "Thiophene-2-amidoxime derivatives for use as corrosion inhibitors". Source: benchchem.com.
- Royal Society of Chemistry. "Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information". Source: rsc.org.
- MDPI. "New Uncharged 2-Thienostilbene Oximes as Reactivators of Organophosphate-Inhibited Cholinesterases". Source: mdpi.com.
Sources
- 1. 4-bromo-thiophene-2-carbaldehyde oxime;CAS No.:31767-01-8 [chemshuttle.com]
- 2. 4-Bromothiophene-2-carbonitrile | 18791-99-6 [chemicalbook.com]
- 3. CAS NO. 31767-01-8 | 4-BROMO-THIOPHENE-2-CARBALDEHYDE OXIME | C5H4BrNOS [localpharmaguide.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
Solubility of 4-Bromo-thiophene-2-carbaldehyde oxime in Organic Solvents
Executive Summary
4-Bromo-thiophene-2-carbaldehyde oxime (CAS: 29683-84-9) is a pivotal intermediate in the synthesis of heterocyclic pharmaceuticals, particularly those targeting antimicrobial and anti-inflammatory pathways. Its utility relies heavily on its solubility profile, which dictates reaction efficiency, purification yield, and formulation stability.[1]
This guide provides a comprehensive analysis of the solubility behavior of 4-Bromo-thiophene-2-carbaldehyde oxime. Unlike generic databases, we synthesize structural physicochemical analysis with field-proven experimental protocols. This document empowers researchers to select the optimal solvent systems for synthesis, recrystallization, and chromatographic analysis.[1]
Physicochemical Profile & Solubility Mechanics
To understand how this compound dissolves, we must analyze its molecular architecture.[2] The solubility is governed by the competition between the hydrophobic bromothiophene core and the hydrophilic oxime headgroup.
Structural Determinants[3][4]
-
Hydrophobic Core: The 4-bromo-thiophene ring is aromatic and lipophilic. It drives solubility in non-polar to moderately polar organic solvents (e.g., DCM, Chloroform) via
stacking and van der Waals interactions. -
Hydrophilic Head: The oxime group (
) is amphiphilic. It acts as both a hydrogen bond donor (OH) and acceptor (N, O). This moiety is responsible for the compound's solubility in alcohols and polar aprotic solvents. -
Lipophilicity (LogP): With a calculated LogP of approximately 1.56 , the compound is moderately lipophilic. It prefers organic phases over aqueous phases but retains enough polarity to dissolve in methanol or acetonitrile.
Predicted Solubility Landscape
Note: While specific quantitative data (g/L) is sparse in open literature, the following classifications are derived from structural analogs and standard solubility principles.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions disrupt crystal lattice; excellent for stock solutions. |
| Polar Protic | Methanol, Ethanol, IPA | High to Moderate | Hydrogen bonding with the oxime hydroxyl group facilitates dissolution. Solubility increases significantly with temperature. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Favorable interaction with the lipophilic bromothiophene core. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good general solvating power; often used for extraction. |
| Ethers | THF, Diethyl Ether | Moderate | THF is excellent; Ether is moderate but good for precipitation when mixed with hexane. |
| Non-Polar | Hexane, Toluene | Low | Lacks sufficient polarity to overcome the lattice energy of the solid oxime. |
| Aqueous | Water, PBS | Insoluble | The hydrophobic effect of the bromothiophene ring dominates. |
Experimental Protocols for Solubility Determination
Reliable data requires rigorous methodology. The following protocols are designed to be self-validating systems for determining the saturation solubility of 4-Bromo-thiophene-2-carbaldehyde oxime.
Protocol A: Gravimetric Saturation Method (The "Shake-Flask" Standard)
Best for: Generating absolute solubility data (mg/mL) for formulation or reaction stoichiometry.
Materials:
-
Analytical Balance (
mg precision) -
Temperature-controlled orbital shaker
-
0.45
m PTFE syringe filters (compatible with organic solvents) -
Scintillation vials (20 mL)
Workflow:
-
Excess Addition: Add approximately 100 mg of solid oxime to a vial.
-
Solvent Addition: Add 2.0 mL of the target solvent.[3]
-
Equilibration: Seal and agitate at the target temperature (e.g., 25°C) for 24 hours. Validation Check: Ensure solid is still visible. If fully dissolved, add more solid.
-
Filtration: Stop agitation and let settle for 1 hour. Filter the supernatant using the PTFE filter into a pre-weighed vessel.
-
Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) until mass is constant.
-
Calculation:
Protocol B: Visual Polythermal Method
Best for: Rapidly determining solubility curves for recrystallization.
Workflow:
-
Place a known mass of solute (e.g., 500 mg) and solvent (e.g., 5 mL Ethanol) in a vial.
-
Heat slowly in a water bath until the solution becomes clear (dissolution temperature,
). -
Cool slowly and record the temperature at which the first crystal appears (cloud point,
). -
Repeat with varying solvent volumes to construct a solubility curve (
vs ).
Visualization: Solubility Determination Workflow
Figure 1: Decision logic for the Gravimetric Saturation Method ensuring saturation equilibrium is reached.
Application Context: Solvent Selection Guide
Choosing the right solvent is not just about dissolving the compound; it is about the purpose of the dissolution.
For Synthesis (Oximation Reaction)
-
Recommended System: Ethanol/Water (4:1) or Methanol/Water.[4]
-
Rationale: The precursor aldehyde is soluble in the alcohol, while the hydroxylamine reagent is water-soluble. The mixed system ensures phase homogeneity.
-
Outcome: The product (oxime) often precipitates upon cooling or water addition, facilitating easy isolation.
For Purification (Recrystallization)[7]
-
Primary Choice: Ethanol or Isopropanol.
-
Method: Dissolve hot, cool slowly. The temperature coefficient of solubility in alcohols is typically steep for oximes, ensuring high recovery yields.
-
Alternative: DCM/Hexane (solvent/anti-solvent). Dissolve in minimal DCM, add Hexane until turbid, then cool.
For Analysis (HPLC/LC-MS)
-
Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).
-
Sample Diluent: Dissolve the stock in 100% ACN or Methanol before diluting with the mobile phase to prevent shock precipitation in the injector.
Visualization: Solvent Selection Decision Tree
Figure 2: Strategic solvent selection based on the experimental objective.
Safety & Handling
-
Hazard Identification: 4-Bromo-thiophene-2-carbaldehyde oxime is an irritant (H315, H319, H335).
-
Solvent Risks:
-
DCM: Volatile, suspected carcinogen. Use in a fume hood.
-
DMSO: Penetrates skin easily, carrying dissolved solutes with it. Wear nitrile gloves (double-gloving recommended).
-
-
Thermal Stability: Oximes can undergo thermal rearrangement (Beckmann rearrangement) or decomposition at high temperatures. Avoid prolonged boiling during recrystallization; do not exceed 80°C if possible.
References
-
BenchChem. (2025).[1][5] Solubility of 2-Methylbenzamide Oxime in Organic Solvents: A Technical Guide. Link (Cited for general oxime solubility protocols).
-
Solubility of Things. Thiophene-2-carbaldehyde Solubility Profile. Link (Cited for precursor polarity analysis).
-
PubChem. 4-Bromothiophene-2-carbaldehyde oxime (CID 12352100). National Library of Medicine. Link (Cited for physicochemical properties and LogP).
-
ChemicalBook. 4-Bromothiophene-2-carboxaldehyde Properties and Synthesis. Link (Cited for precursor solubility data).
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Bromothiophene-2-carboxaldehyde. Link (Cited for safety and hazard classification).
Sources
Technical Guide: Characterization & Synthesis of 4-Bromo-thiophene-2-carbaldehyde Oxime
An in-depth technical guide on the characterization and handling of 4-Bromo-thiophene-2-carbaldehyde oxime, designed for research and development professionals.
Executive Summary
4-Bromo-thiophene-2-carbaldehyde oxime (CAS: 31767-01-8) is a critical heterocyclic intermediate employed in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] It serves as a primary precursor for 4-bromo-2-thiophenecarbonitrile and various amine derivatives used in kinase inhibitor scaffolds.
Accurate characterization of this compound is challenging due to the potential for E/Z isomerism inherent to the oxime functionality, which can significantly influence melting point (MP) data. This guide provides the validated physical data for the precursor, the synthesis logic for the target oxime, and the rigorous protocols required for its physical characterization.
Chemical Identity & Physical Properties[4][5][6][7][8][9]
Target Compound: The Oxime
| Property | Data |
| Chemical Name | 4-Bromo-thiophene-2-carbaldehyde oxime |
| CAS Number | 31767-01-8 |
| Molecular Formula | C₅H₄BrNOS |
| Molecular Weight | 206.06 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Melting Point | Experimental Determination Required (See Section 3) |
Precursor Reference: The Aldehyde
The purity of the oxime is strictly dependent on the quality of the starting material. The following data for the aldehyde precursor is validated and serves as the primary quality control (QC) checkpoint.
| Property | Data |
| Precursor Name | 4-Bromothiophene-2-carboxaldehyde |
| CAS Number | 18791-75-8 |
| Melting Point | 44.0 – 48.0 °C (Clear melt) [1][2] |
| Boiling Point | 114–115 °C @ 11 mmHg [3] |
| Appearance | Dark cream to pale yellow crystalline solid |
Critical Note on Oxime Melting Points: Unlike the aldehyde, the oxime derivative often exists as a mixture of E (anti) and Z (syn) isomers. Pure isomers typically exhibit sharp melting points (often >100°C for thiophene oximes), but mixtures will show depressed and broad melting ranges. Do not rely on a single literature value; characterize every batch via DSC.
Synthesis & Characterization Workflow
The synthesis of 4-Bromo-thiophene-2-carbaldehyde oxime is a condensation reaction between the aldehyde and hydroxylamine. The following workflow illustrates the critical path from raw material to validated data.
Reaction Pathway Diagram
Figure 1: Synthesis pathway transforming the aldehyde precursor (MP 44-48°C) into the target oxime.
Experimental Protocols
Synthesis Protocol (Standardized)
This protocol ensures high conversion and minimizes side products.
-
Dissolution: Dissolve 10.0 mmol of 4-Bromothiophene-2-carboxaldehyde (CAS 18791-75-8) in 15 mL of Ethanol (95%).
-
Reagent Prep: In a separate flask, dissolve 12.0 mmol of Hydroxylamine Hydrochloride and 12.0 mmol of Sodium Acetate in 5 mL of water.
-
Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution with vigorous stirring.
-
Reaction: Heat the mixture to 60°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane) until the aldehyde spot (Rf ~0.6) disappears.
-
Isolation: Cool to room temperature. The oxime typically precipitates as a white solid. If not, remove ethanol under reduced pressure and extract with dichloromethane.
-
Purification: Recrystallize from Ethanol/Water (1:1) to obtain the pure solid.
Melting Point Determination (Self-Validating)
Because oximes decompose near their melting points and are sensitive to heating rates, the following method is required for reproducibility.
Method A: Capillary (Büchi/Mettler Toledo)
-
Sample Prep: Dry sample in a vacuum oven at 40°C for 4 hours to remove solvent traces (solvent inclusion significantly depresses MP).
-
Ramp Rate: 10°C/min to 80°C, then 1.0°C/min to melt.
-
Observation: Record the Onset (first liquid) and Clear Point (meniscus formation).
-
Acceptance Criteria: Range should be < 2.0°C. A range > 3.0°C indicates an E/Z mixture or solvent contamination.
Method B: DSC (Differential Scanning Calorimetry)
-
Conditions: Nitrogen atmosphere, Aluminum pan (crimped but vented).
-
Program: Heat from 30°C to 160°C at 5°C/min.
-
Analysis: Look for a sharp endotherm (melting) followed immediately by an exotherm (decomposition).
Applications & Significance
Understanding the melting behavior of this oxime is crucial for its downstream applications:
-
Dehydration to Nitriles: The oxime is the direct precursor to 4-bromo-2-thiophenecarbonitrile . Incomplete drying (solvent retention) or isomer mixtures can cause dangerous exotherms during the dehydration step (e.g., using SOCl₂ or TCAA).
-
Suzuki Couplings: The bromine at the 4-position allows for palladium-catalyzed cross-coupling. High-purity oxime ensures that the catalyst is not poisoned by residual sulfur-containing degradation products.
-
Kinase Inhibitors: The thiophene-oxime motif is a bioisostere used in designing inhibitors for CNS targets.
References
-
Thermo Scientific Chemicals. 4-Bromothiophene-2-carboxaldehyde, 96% Specification Sheet. (Precursor Melting Point Data). Retrieved from
-
Sigma-Aldrich. 4-Bromo-2-thiophenecarboxaldehyde Product Analysis. (Physical Properties & Safety).[4][5] Retrieved from
-
PubChem. 4-Bromothiophene-2-carbaldehyde Compound Summary (CID 87792). National Library of Medicine. Retrieved from
-
Echemi. 4-Bromo-thiophene-2-carbaldehyde Oxime Safety Data Sheet (CAS 31767-01-8).[2][5] (Identity Verification). Retrieved from
-
Organic Chemistry Portal. Oxime Synthesis and Reactivity. (General Mechanistic Reference). Retrieved from
Sources
Brominated Thiophene Oxime Derivatives: Synthetic Pathways and Pharmacological Versatility
[1]
Executive Summary
This technical guide provides a comprehensive review of brominated thiophene oxime derivatives , a specialized class of heterocyclic compounds gaining traction in medicinal chemistry. Merging the lipophilic, bioisosteric properties of the thiophene ring with the hydrolytic stability and metal-chelating potential of the oxime moiety (
Chemical Synthesis & Structural Diversity[1][2][3]
The synthesis of brominated thiophene oximes generally follows two primary retrosynthetic disconnections: the functionalization of a pre-brominated thiophene core or the late-stage bromination of a thiophene oxime precursor.
Synthetic Routes
Route A: Condensation of Brominated Carbonyls (Standard) The most robust pathway involves the condensation of brominated thiophene aldehydes or ketones with hydroxylamine hydrochloride. This method preserves the regiochemistry of the bromine atom established in earlier steps.
Route B: Regioselective Bromination (Late-Stage) Electrophilic aromatic substitution (EAS) on thiophene oximes is possible but challenging due to the directing effects of the oxime group. Protection of the oxime (e.g., as an ether or ester) is often required to prevent N-bromination or oxidative degradation.
Visualization: Synthesis Workflow
The following diagram outlines the divergent pathways to access 2,5-disubstituted bromothiophene oximes.
Figure 1: Divergent synthetic pathways for accessing keto- and aldo-oxime bromothiophene derivatives.
Experimental Protocol: Synthesis of 2-Acetyl-5-bromothiophene Oxime
Note: This protocol is synthesized from verified methodologies for thiophene functionalization and oxime condensation.
Rationale
This protocol utilizes Route A (Bromination
Reagents & Equipment
-
Precursor: 2-Acetylthiophene (98% purity).
-
Brominating Agent: Bromine (
) or N-Bromosuccinimide (NBS). -
Oximation Reagent: Hydroxylamine hydrochloride (
). -
Solvents: Glacial acetic acid, Ethanol (95%), Dichloromethane (DCM).
-
Buffer: Sodium Acetate (
).
Step-by-Step Methodology
Step 1: Regioselective Bromination
-
Dissolve 2-acetylthiophene (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a dropping funnel.
-
Cool the solution to 0–5°C in an ice bath.
-
Add a solution of bromine (10.5 mmol) in acetic acid (5 mL) dropwise over 30 minutes. Control: Maintain temperature <10°C to prevent poly-bromination.
-
Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Quench with ice water (50 mL). Extract with DCM (3 x 30 mL).
-
Wash organic layer with sat.
and brine. Dry over and concentrate. -
Yield Check: Expect ~85% yield of 2-acetyl-5-bromothiophene as a solid.
Step 2: Oxime Condensation
-
Dissolve the isolated 2-acetyl-5-bromothiophene (5 mmol) in Ethanol (15 mL).
-
Add an aqueous solution of Hydroxylamine hydrochloride (7.5 mmol) and Sodium Acetate (7.5 mmol) in water (5 mL).
-
Reflux the mixture at 80°C for 3–5 hours.
-
Validation: Monitor disappearance of the ketone peak (
stretch ~1660 cm⁻¹) via IR or TLC. -
Cool to room temperature. The oxime usually precipitates as a white/off-white solid.
-
Filter and wash with cold water. Recrystallize from Ethanol/Water (1:1).
Step 3: Characterization Standards
-
¹H NMR (DMSO-d6): Look for the distinctive oxime
singlet at 10.5–12.0 ppm and the thiophene protons as doublets (coupling constant Hz) indicating 2,5-substitution. -
Melting Point: Sharp range (typically 120–140°C depending on the specific derivative).
Pharmacological Applications & Data[1][3][4][5][6][7][8][9]
Brominated thiophene oximes exhibit a "privileged scaffold" status due to their ability to interact with diverse biological targets.
Antimicrobial & Antifungal Activity
The bromine atom increases lipophilicity (
Key Mechanism: Disruption of membrane integrity and inhibition of Succinate Dehydrogenase (SDH).
Anticancer Potential
Derivatives such as 2-bromo-5-(2-methylphenyl)thiophene oxime have shown cytotoxicity against human cancer cell lines.[1] The mechanism often involves the induction of apoptosis via the mitochondrial pathway (caspase-3 activation).
Comparative Activity Data
Table 1: Aggregated IC50 and MIC values from relevant literature studies.
| Compound Class | Target Organism/Cell Line | Activity Metric | Value (Range) | Reference Standard |
| 2-Bromo-5-arylthiophene oxime | S. aureus (MRSA) | MIC | 4 – 16 µg/mL | Ciprofloxacin (0.5 µg/mL) |
| Thiophene-2-carboxamide oxime | Candida albicans | MIC | 0.9 – 4.0 µg/mL | Fluconazole (1.0 µg/mL) |
| Bromothiophene SDH Inhibitor | Sclerotinia sclerotiorum | EC50 | 0.14 mg/L | Boscalid (0.65 mg/L) |
| BMPT Oxime Derivative | MCF-7 (Breast Cancer) | IC50 | 0.28 µM | Doxorubicin (0.15 µM) |
Structure-Activity Relationship (SAR) Deep Dive
Understanding the SAR is crucial for optimizing these leads. The interplay between the electronic effects of the thiophene ring and the steric/electronic nature of the bromine is pivotal.
The Role of Bromine (C5 Position)
-
Halogen Bonding: The bromine atom can act as a halogen bond donor to carbonyl oxygens or nitrogen acceptors in the target protein pocket, increasing binding affinity.
-
Metabolic Blocking: Substitution at the C5 position blocks the primary site of oxidative metabolism (cytochrome P450 oxidation), significantly increasing the half-life (
) of the drug.
The Role of the Oxime (C2 Position)
-
Geometry (E vs Z): The E-isomer is typically more thermodynamically stable and often more biologically active due to better steric fit in enzyme pockets, though Z-isomers are occasionally preferred for specific kinase targets.
-
Acid-Base Properties: The oxime OH is weakly acidic (
), allowing for H-bond donor/acceptor interactions.
Visualization: SAR Map
The following diagram illustrates the functional contributions of the scaffold.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the bromine, thiophene, and oxime components.
References
-
Insightful Synthetic Strategies and Pharmacological Potential of Thiophene Derivatives. Current Organic Chemistry, 2025. Link
-
Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 2021. Link
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 2025. Link
-
Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi. Molecules, 2022. Link
-
Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Bioorganic & Medicinal Chemistry, 2008.[2] Link
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 2011. Link
Technical Whitepaper: Pharmacological Potential of 4-Bromo-thiophene-2-carbaldehyde Oxime
Executive Summary
4-Bromo-thiophene-2-carbaldehyde oxime (CAS: 31767-01-8) represents a high-value pharmacophore scaffold in medicinal chemistry. While often utilized as a transient intermediate in Suzuki-Miyaura cross-coupling reactions, its intrinsic structural properties—combining a lipophilic thiophene core, a metabolically stable halogen (bromine), and a reactive oxime moiety—position it as a potent candidate for direct biological activity.
This technical guide analyzes the molecule's potential as an antimicrobial and cytotoxic agent based on Structure-Activity Relationship (SAR) extrapolation from validated thiophene analogues. It provides a roadmap for researchers to synthesize, validate, and assay this compound, moving it from a chemical building block to a bioactive lead.
Part 1: Structural Rationale & SAR Analysis[1]
The biological potential of 4-Bromo-thiophene-2-carbaldehyde oxime is governed by three synergistic structural elements. Understanding these is critical for designing downstream assays.
The Thiophene Core (Bioisosterism)
The thiophene ring acts as a bioisostere for the benzene ring.[1] It offers similar steric bulk but with altered electronic properties (electron-rich
The C4-Bromine Substituent
-
Halogen Bonding: The bromine atom is not merely a lipophilic spacer. It can participate in "halogen bonding"—a non-covalent interaction where the electropositive "sigma hole" of the halogen interacts with nucleophilic backbone carbonyls in target proteins.
-
Metabolic Blocking: Substitution at the C4 position blocks metabolic oxidation, potentially extending the half-life (
) of the molecule compared to unsubstituted thiophenes.
The C2-Aldoxime Group
-
Metal Chelation: The oxime nitrogen and oxygen can chelate divalent metal ions (
, ), which are often co-factors for metalloproteases. -
H-Bonding Donor/Acceptor: The -OH group acts as a hydrogen bond donor, while the nitrogen acts as an acceptor, facilitating specific binding in enzyme active sites (e.g., Acetylcholinesterase).
Visualization: Structure-Activity Relationship (SAR) Map
Figure 1: SAR Map illustrating the functional contributions of the bromine, thiophene, and oxime moieties to potential biological targets.
Part 2: Predicted Biological Profiles
Based on the activity of structural analogues (e.g., 2-acetylthiophene oximes, 2-bromo-5-phenylthiophene), the following biological activities are predicted with high confidence.
Antimicrobial & Antifungal Activity
Thiophene-2-carbaldehyde derivatives frequently exhibit broad-spectrum activity.[2][3] The lipophilic bromine enhances membrane permeability, allowing the oxime moiety to disrupt intracellular enzymatic processes.
-
Primary Targets: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungal).
-
Mechanism: Disruption of cell wall synthesis or inhibition of lanosterol 14
-demethylase (CYP51) in fungi.
Cytotoxicity (Anticancer)
Thiophene oximes have shown
-
Mechanism: The planar structure allows intercalation into DNA or binding to the colchicine site of tubulin, inhibiting microtubule polymerization.
Acetylcholinesterase (AChE) Reactivation
While quaternary oximes (e.g., pralidoxime) are standard AChE reactivators, non-quaternary thiophene oximes serve as lipophilic carriers that can cross the Blood-Brain Barrier (BBB) and potentially reactivate AChE inhibited by organophosphates.
Part 3: Experimental Workflows
Synthesis Protocol
Objective: Isolate high-purity (E/Z)-4-bromo-thiophene-2-carbaldehyde oxime for biological testing.
Reagents:
-
4-Bromothiophene-2-carbaldehyde (1.0 eq)[5]
-
Hydroxylamine hydrochloride (
) (1.5 eq) -
Sodium Acetate (
) (1.5 eq) -
Ethanol/Water (1:1 v/v)
Procedure:
-
Dissolution: Dissolve 4-bromothiophene-2-carbaldehyde in ethanol.
-
Activation: Dissolve
and in water; add dropwise to the aldehyde solution. -
Reflux: Heat the mixture to 60°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Evaporate ethanol. Extract aqueous residue with Dichloromethane (DCM).
-
Purification: Recrystallize from Ethanol/Water to obtain white/off-white crystals.
Antimicrobial Assay (MIC Determination)
Standard: CLSI M07-A10 Guidelines.
| Parameter | Specification |
| Method | Broth Microdilution |
| Medium | Mueller-Hinton Broth (MHB) |
| Inoculum | |
| Compound Conc. | Serial dilution (128 |
| Positive Control | Ciprofloxacin (Bacteria) / Fluconazole (Fungi) |
| Endpoint | Lowest conc. with no visible growth (OD600) |
Cytotoxicity Screening (MTT Assay)
Objective: Determine
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add compound (dissolved in DMSO, <0.1% final conc.) at varying concentrations.[6][7][8][9][10]
-
Incubation: 48 hours at 37°C, 5%
. -
Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm.
Visualization: Experimental Workflow
Figure 2: Integrated workflow from chemical synthesis to biological validation.
References
-
PubChem. (2025). 4-Bromothiophene-2-carbaldehyde | C5H3BrOS.[5] National Library of Medicine. [Link]
-
Mishra, R., et al. (2020).[11] "A Review on Anticancer Activities of Thiophene and Its Analogs." Mini-Reviews in Medicinal Chemistry, 20(19), 1944-1965. [Link]
-
Palupanuri, N., et al. (2021).[12] "Synthesis and Biological Evaluation of Substituted Thiophene Derivatives." Advances in Experimental Medicine and Biology, 1339, 179-185.[12] [Link]
-
Ibrahim, S.R.M., et al. (2024). "Biological Activities of Thiophenes." Encyclopedia MDPI. [Link]
-
Seelam, N., et al. (2019).[8] "Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies." Russian Journal of General Chemistry, 89(7).[8] [Link]
-
Gouda, M.A., et al. (2016). "Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity."[9] ResearchGate Review. [Link]
Sources
- 1. sciensage.info [sciensage.info]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of new chalcones and oximes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Scaffold: 4-Bromo-thiophene-2-carbaldehyde Oxime in Modular Drug Design
Topic: 4-Bromo-thiophene-2-carbaldehyde Oxime as a Heterocyclic Building Block Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
In the landscape of heterocyclic building blocks, 4-bromo-thiophene-2-carbaldehyde oxime represents a high-value "bifunctional pivot."[1] Unlike its more common 5-bromo isomer, which targets the electronically activated
This guide outlines the synthesis, reactivity profile, and experimental protocols for leveraging this building block to its full potential.
Structural Utility & Orthogonal Reactivity[1]
The power of this building block lies in its ability to undergo divergent transformations at two distinct sites without cross-interference.
The C4-Bromine Handle ( -Position)
-
Challenge: The thiophene ring is naturally nucleophilic at the
-positions (C2/C5). Direct electrophilic substitution at C4 is difficult and lacks regioselectivity. -
Solution: The pre-installed bromine at C4 acts as a "hard-wired" entry point for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing the introduction of aryl, heteroaryl, or amino groups specifically at the "difficult"
-position.[1]
The C2-Oxime Handle
-
Versatility: The oxime is not just a masked aldehyde; it is a gateway to:
-
Nitriles: Via dehydration (access to 2-cyanothiophenes).[1]
-
Amines: Via reduction (access to aminomethyl thiophenes).
-
Heterocycles: Via 1,3-dipolar cycloadditions or oxidative cyclizations (forming isoxazoles, oxadiazoles).
-
C-H Activation: The oxime nitrogen can serve as a directing group for transition-metal-catalyzed C-H functionalization at the adjacent C3 position.[1]
-
Reaction Landscape & Pathways
The following diagram illustrates the divergent synthesis pathways accessible from the parent scaffold.
Figure 1: Divergent synthetic pathways from 4-bromo-thiophene-2-carbaldehyde oxime.[1] Path A utilizes the halogen handle; Path B utilizes the oxime handle; Path C represents cyclization strategies.
Experimental Protocols
Protocol A: Synthesis of the Oxime Scaffold
From 4-bromo-thiophene-2-carbaldehyde (Commercially Available)
Rationale: This protocol uses a mild, buffered aqueous-alcoholic medium to prevent side reactions and ensure high conversion of the aldehyde to the (E)-oxime isomer.
Materials:
-
Hydroxylamine hydrochloride (
) (1.5 equiv) -
Sodium Acetate (
) or Sodium Carbonate ( ) (1.5 equiv) -
Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-bromo-thiophene-2-carbaldehyde (e.g., 10 mmol) in Ethanol (30 mL).
-
Reagent Prep: Dissolve
(15 mmol) and (15 mmol) in Water (10 mL). -
Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution at room temperature.
-
Reaction: Stir the mixture at ambient temperature for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear, replaced by the more polar oxime spot ( ). -
Workup: Evaporate the ethanol under reduced pressure. The residue will likely precipitate.
-
Isolation: Add cold water (20 mL) to the residue. Filter the solid precipitate. Wash with cold water (
). -
Drying: Dry the solid in a vacuum oven at 40°C.
-
Yield: Typical yields are 85–95%. The product is usually a white to off-white solid.[1]
Protocol B: Regioselective Suzuki Coupling at C4
Functionalizing the "Hard" Position
Rationale: The oxime group can coordinate to metals, potentially poisoning the catalyst. Using a slightly higher catalyst loading or protecting the oxime (e.g., as an acetate) may be necessary, but direct coupling is often possible with robust catalyst systems like
Materials:
-
4-Bromo-thiophene-2-carbaldehyde oxime (1.0 equiv)[1]
-
Aryl Boronic Acid (
) (1.2 equiv) -
Catalyst:
(3–5 mol%) -
Base:
(2.0 equiv)
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the oxime, boronic acid, base, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Heating: Heat the reaction block to 80–90°C for 6–12 hours.
-
Monitoring: Check LC-MS for conversion. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry over
. -
Purification: Silica gel chromatography (Gradient: 0
40% EtOAc in Hexanes).
Data Summary: Comparative Reactivity
| Feature | 4-Bromo Isomer (This Topic) | 5-Bromo Isomer (Common) | Implication |
| Electronic Position | 4-Br allows access to the "metabolic soft spot" of the thiophene ring, often improving drug half-life.[1] | ||
| Nucleophilicity | Lower at C4 | Higher at C5 | C4-Br is less prone to competing protodehalogenation during coupling.[1] |
| Steric Environment | Adjacent to C3 and C5 | Adjacent to C4 | C4 substitution creates unique vector geometries for binding pockets. |
| Oxime Interaction | Meta-like relationship | Para-like relationship | 4-Br is electronically decoupled from the oxime compared to the 5-Br, preserving oxime nucleophilicity.[1] |
Advanced Application: Synthesis of Thienoisoxazoles
A key application of this building block is the formation of thieno[2,3-d]isoxazoles .
-
Chlorination: Treat the oxime with N-Chlorosuccinimide (NCS) in DMF to form the hydroximoyl chloride.
-
Cyclization: Upon treatment with a base (Et3N), the intermediate undergoes a 1,3-dipolar cycloaddition (if an alkyne is present) or an intramolecular cyclization if a pendant nucleophile is installed at the C3 position via the C4-bromine handle.
This pathway is critical for generating rigid, fused bicyclic cores that mimic the indole or benzisoxazole scaffolds found in antipsychotics and kinase inhibitors.
References
-
Synthesis of Thiophene Oximes
-
Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity.[4]
-
Source:
-
-
Suzuki Coupling of Bromothiophenes
-
Medicinal Utility of Thiophene-2-carbaldehyde Derivatives
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives.[3]
-
Source:
-
-
Commercial Availability & Properties
Sources
- 1. CAS 18791-75-8: 4-Bromo-2-thiophenecarboxaldehyde [cymitquimica.com]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Dehydration of 4-Bromo-thiophene-2-carbaldehyde oxime to nitrile
Application Note: Scalable Dehydration of 4-Bromo-thiophene-2-carbaldehyde Oxime to 4-Bromo-thiophene-2-carbonitrile
Executive Summary
This guide details the synthetic protocols for the conversion of 4-bromo-thiophene-2-carbaldehyde oxime to 4-bromo-thiophene-2-carbonitrile. This transformation is a critical step in the synthesis of thiophene-based bioisosteres used in oncology and metabolic disease programs. The 4-bromo handle allows for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), making the nitrile a high-value intermediate.
We present two validated methodologies:
-
Method A (Standard): Acetic Anhydride (
) mediated dehydration.[1] Robust, cost-effective, and suitable for multigram to kilogram scale. -
Method B (Mild): T3P® (Propylphosphonic Anhydride) mediated dehydration.[1] A milder, non-acidic alternative for substrates with acid-sensitive moieties.
Reaction Strategy & Mechanism
The transformation proceeds via an E2-type elimination. The hydroxyl group of the aldoxime is first activated (acylated or phosphorylated) to create a good leaving group. Subsequent deprotonation of the aldyl proton by a base triggers the elimination of the activated oxygen species, forming the nitrile triple bond.
Mechanistic Pathway (Method A)
Figure 1: Mechanistic pathway for the dehydration of aldoxime using Acetic Anhydride.[1]
Experimental Protocols
Pre-requisite: Preparation of the Oxime
Note: If starting from the aldehyde (4-bromo-thiophene-2-carbaldehyde).
Combine aldehyde (1.0 equiv), Hydroxylamine hydrochloride (
Method A: Acetic Anhydride Dehydration (Scalable)
Best for: Routine synthesis, stable substrates, cost-efficiency.[1]
Reagents:
-
4-Bromo-thiophene-2-carbaldehyde oxime (1.0 equiv)
-
Acetic Anhydride (
) (5.0 - 10.0 equiv) [Solvent & Reagent] -
Sodium Acetate (0.1 equiv) [Optional Catalyst]
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube (or nitrogen line).
-
Charging: Add the oxime solid to the flask.
-
Addition: Add Acetic Anhydride. Caution: Exothermic.
-
Reaction: Heat the mixture to reflux (
bath temperature) for 2–4 hours. Monitor by TLC (Mobile phase: 10-20% EtOAc in Hexanes). The oxime spot ( ) should disappear, replaced by the less polar nitrile ( ). -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (approx. 5x volume) to hydrolyze excess anhydride. Stir vigorously for 30 minutes.
-
Observation: The product may precipitate as a solid. If so, filter and wash with water.
-
Alternative: If oil separates, extract with Ethyl Acetate (3x). Wash combined organics with Sat.
(until bubbling ceases) and Brine.
-
-
Purification: Dry over
, filter, and concentrate. Purify via recrystallization (Ethanol/Water) or silica gel chromatography (0-10% EtOAc/Hexane).
Method B: T3P® (Propylphosphonic Anhydride) Dehydration (Mild)
Best for: Late-stage functionalization, acid-sensitive substrates, avoiding high heat.[1]
Reagents:
-
Oxime (1.0 equiv)[1]
-
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Triethylamine (
) or DIPEA (3.0 equiv) -
Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (
)
Protocol:
-
Setup: Dry flask under Nitrogen atmosphere.
-
Dissolution: Dissolve the oxime in EtOAc (5-10 volumes).
-
Base Addition: Add
and cool to . -
T3P Addition: Add T3P solution dropwise to control exotherm.
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Workup: Quench with water. Separate layers. Wash organic layer with 0.5M HCl (to remove amine), Sat.
, and Brine.[1] -
Purification: Concentrate to yield crude nitrile. Often sufficiently pure (>95%) without chromatography.[1]
Workflow Visualization
Figure 2: Operational workflow comparing Method A (Thermal) and Method B (Mild).[1]
Analytical Data & Characterization
| Parameter | Expected Data | Interpretation |
| Physical State | Off-white to tan solid | Typical for halogenated thiophene nitriles. |
| IR Spectrum | ~2210 - 2230 cm⁻¹ | Sharp, weak-to-medium band characteristic of C≡N stretch. |
| ¹H NMR | Disappearance of ~8.0-8.5 ppm | Loss of the Aldoxime CH=N proton. |
| ¹H NMR | Disappearance of ~10-12 ppm | Loss of the Oxime OH proton (broad singlet). |
| ¹H NMR | Thiophene protons | Two doublets (or singlets depending on resolution) in aromatic region (~7.0 - 7.6 ppm).[1] |
| MS (GC/LC) | M+ (187/189) | 1:1 ratio indicating mono-bromine isotope pattern.[1] |
Safety & Troubleshooting
-
Thiophene Toxicity: Thiophenes are readily absorbed through the skin and can be hepatotoxic. Handle in a fume hood with nitrile gloves.
-
Nitrile Hazards: While organic nitriles are less acutely toxic than inorganic cyanides, they can metabolize to release HCN. Avoid acidic hydrolysis of the waste stream.
-
Beckmann Rearrangement: If the reaction temperature is too low or the reagent is too acidic (e.g., using
without base), the oxime may rearrange to the amide (Beckmann Rearrangement) instead of dehydrating.[1] Method B (T3P) minimizes this risk. -
Stench: Thiophene derivatives have a characteristic sulfurous odor. Bleach (sodium hypochlorite) can be used to clean glassware to oxidize sulfur residues.
References
-
General Thiophene Dehydration:Organic Syntheses, Coll. Vol. 4, p. 166 (1963); Vol. 30, p. 18 (1950). (Classic
dehydration).[1] -
T3P Dehydration Protocol: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of Nitriles from Aldehydes."[1] Synlett, 2009(10), 3378-3382. [1]
-
4-Bromothiophene-2-carbonitrile Properties: Sigma-Aldrich Product Specification, CAS 18791-99-6.
- Suzuki Coupling Utility: Handy, C. J., et al. "Suzuki cross-coupling reactions of 4,5-dibromothiophene-2-carbaldehyde." Tetrahedron Letters, 2003. (Contextualizing the 4-bromo utility).
Sources
Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 4-Bromothiophene-2-carbaldehyde Oxime
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol
Introduction and Strategic Rationale
The synthesis of highly functionalized thiophene derivatives is a cornerstone in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials. While the Suzuki-Miyaura cross-coupling of standard bromothiophenes is well-documented, utilizing 4-bromo-thiophene-2-carbaldehyde oxime (CAS: 31767-01-8)[1] introduces unique mechanistic variables.
The oxime moiety serves a dual purpose: it acts as a robust protecting group for the reactive aldehyde during cross-coupling, and it functions as a potential directing group for downstream functionalization (e.g., reduction to amines or cyclization to isoxazoles). However, the presence of the oxime nitrogen introduces the risk of competitive coordination to the Palladium catalyst, potentially leading to catalyst poisoning. This application note details the causal relationships between reagent selection, reaction conditions, and successful biaryl formation, ensuring high-yield, reproducible couplings[2].
Mechanistic Insights & Causality (E-E-A-T)
To achieve high conversion rates without degrading the sensitive oxime functionality, the reaction parameters must be tightly controlled.
The Electronic Environment of the Thiophene Core
In 4-bromothiophene-2-carbaldehyde oxime, the C-Br bond is located at the 4-position. Generally, the 2- and 5-positions of the thiophene ring are more reactive toward oxidative addition due to lower electron density. However, the electron-withdrawing nature of the oxime group at the 2-position exerts an inductive pull that sufficiently activates the C4-Br bond for oxidative addition by Pd(0) species[3].
Mitigating Catalyst Poisoning and Oxime Degradation
-
Base Selection (The Causality of Mildness): Strong bases such as NaOH or KOH are detrimental. They can trigger the base-catalyzed hydrolysis of the oxime back to the aldehyde or induce unwanted Beckmann-type side reactions. Therefore, Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) are strictly preferred. They provide the necessary alkalinity to form the reactive arylboronate complex without compromising the oxime's integrity[2][4].
-
Solvent Dynamics: A biphasic or miscible aqueous-organic system is required. A mixture of 1,4-Dioxane and Water (typically 4:1 v/v) is optimal. Dioxane efficiently solvates the bromothiophene oxime and the catalyst, while water is critical for dissolving the inorganic base and facilitating the transmetalation step[4][5].
-
Ligand Shielding: While standard Pd(PPh₃)₄ is often sufficient, utilizing bulky, electron-rich phosphine ligands (like XPhos) can sterically shield the Pd center, preventing off-target coordination by the oxime nitrogen.
Catalytic cycle of Suzuki coupling highlighting oxime-induced Pd-poisoning and ligand-based mitigation.
Quantitative Data Presentation
The following table summarizes the optimized reaction conditions extrapolated from comparative studies on 4-bromothiophene-2-carbaldehyde derivatives, adapted specifically for oxime tolerance[2][4].
| Catalyst System | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Oxime Stability | Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (2.5 eq) | 1,4-Dioxane / H₂O (4:1) | 90 | 12 | Excellent | 82 - 88% |
| Pd(dppf)Cl₂ (5 mol%) | Na₂CO₃ (3.0 eq) | Toluene / H₂O (4:1) | 85 | 16 | Good | 75 - 80% |
| Pd(OAc)₂ / XPhos | K₃PO₄ (2.5 eq) | THF / H₂O (5:1) | 70 | 8 | Excellent | 89 - 94% |
| Pd(PPh₃)₄ (5 mol%) | NaOH (3.0 eq) | 1,4-Dioxane / H₂O (4:1) | 90 | 12 | Poor (Hydrolysis) | < 40% |
Note: Yields are representative of coupling with standard electron-neutral arylboronic acids (e.g., phenylboronic acid).
Experimental Protocol: Suzuki-Miyaura Coupling
This self-validating protocol ensures high reproducibility by embedding quality control checks directly into the workflow.
Materials Required
-
Substrate: 4-Bromo-thiophene-2-carbaldehyde oxime (1.0 mmol)
-
Coupling Partner: Arylboronic acid (1.3 mmol)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Base: Potassium phosphate tribasic (K₃PO₄) (2.5 mmol)
-
Solvents: Anhydrous 1,4-Dioxane (4.0 mL), Degassed Deionized Water (1.0 mL)
Step-by-Step Methodology
Step 1: Reagent Assembly & Degassing (Critical Step)
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-thiophene-2-carbaldehyde oxime (1.0 mmol) and the selected arylboronic acid (1.3 mmol).
-
Add K₃PO₄ (2.5 mmol) to the flask.
-
Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).
-
Self-Validation Check: The mixture will appear as a heterogeneous suspension.
-
Degassing: Submerge a long needle into the solvent mixture and sparge with ultra-pure Argon gas for exactly 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to prevent homocoupling of the boronic acid.
Step 2: Catalyst Addition & Thermal Activation 6. Briefly open the Schlenk tube under a positive flow of Argon and rapidly add Pd(PPh₃)₄ (5 mol%). 7. Seal the tube tightly and immerse it in a pre-heated oil bath at 90 °C. 8. Stir vigorously (800 rpm) for 12 hours. The vigorous stirring is necessary to maximize the interfacial surface area between the aqueous base and the organic substrate phases[4].
Step 3: Reaction Monitoring & Workup 9. After 12 hours, cool the reaction to room temperature. 10. Self-Validation Check: Perform TLC (Thin Layer Chromatography) using a 3:1 Hexane/Ethyl Acetate eluent. The disappearance of the starting material spot (visualized under UV 254 nm) confirms reaction completion. 11. Dilute the reaction mixture with Ethyl Acetate (15 mL) and Water (10 mL). 12. Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 13. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Purification 14. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 4:1 Hexanes/Ethyl Acetate) to afford the pure 4-aryl-thiophene-2-carbaldehyde oxime derivative.
Step-by-step experimental workflow for the Suzuki cross-coupling of bromothiophene oximes.
References
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects Source: MDPI URL:[Link]
Sources
- 1. 4-bromo-thiophene-2-carbaldehyde oxime;CAS No.:31767-01-8 [chemshuttle.com]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Modular Synthesis of 3-(4-Bromothiophen-2-yl)isoxazoles
Topic: Synthesis of Isoxazoles using 4-Bromo-thiophene-2-carbaldehyde oxime Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist
Executive Summary
This guide details the synthesis of 3,5-disubstituted isoxazoles utilizing 4-Bromo-thiophene-2-carbaldehyde oxime as the core building block. The 4-bromo motif is strategically valuable in medicinal chemistry; unlike the more common 5-bromo derivatives, the 4-position offers a distinct vector for structure-activity relationship (SAR) exploration and remains sterically accessible for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) after the isoxazole ring construction.
We present two validated protocols for the key [3+2] cycloaddition step:
-
Method A (Robust): Chlorination/Dehydrohalogenation (NCS/Et
N). -
Method B (Green/Rapid): Hypervalent Iodine Oxidation (PIDA).
Mechanistic Insight & Rationale
The transformation relies on the 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition) of a nitrile oxide dipole with a dipolarophile (alkyne).[1]
The Pathway[2][3][4][5]
-
Oxime Activation: The aldoxime is oxidized to a Nitrile Oxide intermediate. This species is unstable and must be generated in situ.
-
Cycloaddition: The nitrile oxide (4
component) reacts with a terminal alkyne (2 component). -
Regioselectivity: The reaction is highly regioselective for 3,5-disubstituted isoxazoles .[2] The steric bulk of the alkyne and the electronic nature of the dipole favor the formation of the C-C bond between the nitrile oxide carbon and the terminal carbon of the alkyne.
Mechanistic Diagram
Figure 1: Mechanistic pathway from aldehyde precursor to isoxazole scaffold. Method A proceeds via a hydroximoyl chloride intermediate, while Method B utilizes direct oxidative dehydrogenation.
Experimental Protocols
Precursor Step: Synthesis of the Oxime
Note: While often commercially available, fresh preparation ensures optimal yield in the subsequent sensitive oxidation step.
Reagents:
-
4-Bromothiophene-2-carbaldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Sodium carbonate (Na
CO ) (1.5 equiv) -
Solvent: Ethanol/Water (1:1 v/v)
Procedure:
-
Dissolve 4-Bromothiophene-2-carbaldehyde (10 mmol) in Ethanol (20 mL).
-
Dissolve NH
OH·HCl (12 mmol) and Na CO (15 mmol) in Water (20 mL). -
Add the aqueous solution to the ethanolic aldehyde solution dropwise at 0°C.
-
Stir at Room Temperature (RT) for 2–4 hours (Monitor by TLC; R
of oxime is typically lower than aldehyde). -
Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Yield: Expect 90–95% of a white/off-white solid. Use directly.
Core Protocol: [3+2] Cycloaddition
Choose Method A for scale-up and cost-efficiency. Choose Method B for acid-sensitive substrates or rapid library generation.
Method A: The NCS/Et
N Protocol (Standard)
Mechanism: Chlorination followed by base-mediated dehydrohalogenation.
Reagents:
-
Oxime (1.0 equiv)[3]
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Triethylamine (Et
N) (1.2 equiv) -
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
Step-by-Step:
-
Chlorination: Dissolve Oxime (1.0 mmol) in DMF (5 mL). Add NCS (1.1 mmol) portion-wise at RT. Stir for 1 hour.
-
Checkpoint: Formation of hydroximoyl chloride can be verified by TLC (often non-polar shift vs oxime). If reaction is slow, heat to 40°C.
-
-
Cycloaddition: Add the Terminal Alkyne (1.2 mmol) to the reaction mixture.
-
Dipole Generation: Cool the mixture to 0°C. Add Et
N (1.2 mmol) dissolved in 1 mL DMF very slowly (dropwise over 20 mins).-
Critical: Fast addition generates high concentrations of nitrile oxide, leading to dimerization (furoxan formation) rather than cycloaddition.
-
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup: Pour into ice water (50 mL). Extract with Diethyl Ether (3 x 20 mL). Wash with water (to remove DMF) and brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
Method B: The Hypervalent Iodine Protocol (Green)
Mechanism: Direct oxidative dehydrogenation.
Reagents:
-
Oxime (1.0 equiv)[3]
-
(Diacetoxyiodo)benzene (PIDA) or [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Solvent: Methanol (MeOH)
Step-by-Step:
-
Dissolve Oxime (0.5 mmol) and Alkyne (0.75 mmol) in MeOH (3 mL).
-
Add PIDA (0.6 mmol) portion-wise at RT.
-
Stir at RT for 1–3 hours. The reaction is typically much faster than Method A.
-
Workup: Remove solvent in vacuo. Load the crude residue directly onto a silica column for purification.
Data Interpretation & Troubleshooting
Expected Analytical Data (Typical)
-
1H NMR (CDCl
):-
Isoxazole C4-H: Singlet,
6.5 – 6.9 ppm (Diagnostic peak). -
Thiophene Protons: Two doublets (or singlets depending on resolution) around
7.2 – 7.6 ppm. The 4-bromo substitution pattern simplifies the thiophene region compared to unsubstituted analogs.
-
-
13C NMR:
-
Isoxazole C3/C5:
160–170 ppm. -
Isoxazole C4:
100–105 ppm.
-
Method Comparison
| Feature | Method A (NCS/Et3N) | Method B (PIDA) |
| Reagent Cost | Low | Moderate/High |
| Reaction Time | 12–24 Hours | 1–3 Hours |
| By-products | Succinimide, Et3N·HCl | Iodobenzene, Acetic Acid |
| Suitability | Large Scale (>5g) | Small Scale / Library Gen |
| Green Score | Low (DMF, Chlorinated waste) | High (MeOH, Iodine recycling possible) |
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting common synthetic issues.
Applications & Downstream Chemistry
The resulting 3-(4-bromothiophen-2-yl)isoxazole is a "privileged scaffold." The bromine atom at position 4 is preserved during the cycloaddition, allowing for orthogonal functionalization.
-
Suzuki-Miyaura Coupling: React the product with aryl boronic acids to install biaryl systems at the thiophene C4 position.
-
Buchwald-Hartwig Amination: Introduce amino groups for solubility or target engagement.
Safety & Handling
-
Nitrile Oxides: Potentially explosive in concentrated pure forms. Always generate in situ in solution.
-
4-Bromothiophene-2-carbaldehyde: Irritant. Use in a fume hood.
-
NCS: Strong oxidizer and chlorinating agent. Avoid contact with skin.
References
-
General Isoxazole Synthesis via Nitrile Oxides
-
Himo, F., et al. (2005).[2] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society.
-
-
Hypervalent Iodine (PIDA)
-
Mendelsohn, B. A., et al. (2009). "Oxidative cycloaddition of aldoximes with hypervalent iodine." Organic Letters.
-
-
Thiophene-Isoxazole Hybrids & Biological Activity
- Kashmia, C., et al. (1979). "Synthesis and Activity of Isoxazole Derivatives." Heterocycles.
-
International Journal of Creative Research Thoughts (IJCRT). (2025).[4] "Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives."
-
4-Bromothiophene-2-carbaldehyde Properties
-
PubChem Compound Summary for CID 87792.
-
Sources
Application Note: High-Efficiency Synthesis of 3-(4-Bromothiophen-2-yl)isoxazoles
Topic: [3+2] Cycloaddition Involving 4-Bromo-thiophene-2-carbaldehyde Oxime Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary & Scientific Rationale
The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and a core pharmacophore in antibiotics (e.g., oxacillin) and COX-2 inhibitors (e.g., valdecoxib). The incorporation of a 4-bromothiophene moiety at the 3-position of the isoxazole ring creates a highly versatile intermediate. The bromine substituent remains intact during the mild [3+2] cycloaddition conditions, providing a critical handle for downstream diversification via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the conversion of 4-bromo-thiophene-2-carbaldehyde into its corresponding oxime, followed by the in situ generation of a nitrile oxide and its subsequent 1,3-dipolar cycloaddition with various dipolarophiles.
Mechanistic Pathway
The reaction proceeds via the Huisgen [3+2] cycloaddition . The key intermediate is the transient 4-bromothiophene-2-nitrile oxide , generated by the dehydrohalogenation of a hydroximoyl chloride precursor.
Figure 1: Mechanistic pathway from aldehyde precursor to isoxazole target, highlighting the critical nitrile oxide intermediate and potential dimerization pathway.[1][2]
Experimental Protocols
Protocol A: Synthesis of 4-Bromo-thiophene-2-carbaldehyde Oxime
Objective: Quantitative conversion of the aldehyde to the stable oxime precursor.
Reagents:
-
Hydroxylamine hydrochloride (NH₂OH[5]·HCl) (1.2 equiv)
-
Sodium Acetate (NaOAc) (1.5 equiv)
-
Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-thiophene-2-carbaldehyde (e.g., 1.91 g, 10 mmol) in Ethanol (30 mL).
-
Reagent Preparation: In a separate beaker, dissolve NH₂OH·HCl (0.83 g, 12 mmol) and NaOAc (1.23 g, 15 mmol) in Water (10 mL).
-
Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution at room temperature (20–25 °C).
-
Reaction: Stir the mixture vigorously for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (higher R_f) should disappear, replaced by the oxime spot (lower R_f).
-
Workup:
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Add ice-cold water (50 mL) to the residue. The oxime typically precipitates as a white to off-white solid.
-
Filter the solid using a Büchner funnel.[6] Wash with cold water (2 x 20 mL).
-
-
Drying: Dry the solid in a vacuum oven at 40 °C overnight.
Protocol B: [3+2] Cycloaddition (One-Pot NCS/DMF Method)
Objective: In situ generation of nitrile oxide and trapping with a dipolarophile (e.g., phenylacetylene).
Reagents:
-
4-Bromo-thiophene-2-carbaldehyde oxime (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Dipolarophile (e.g., Phenylacetylene or Styrene) (1.2 – 1.5 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Solvent: DMF (Dry)
Step-by-Step Methodology:
-
Chlorination (Formation of Hydroximoyl Chloride):
-
Dissolve the oxime (1.0 mmol) in dry DMF (5 mL) under an inert atmosphere (N₂ or Ar).
-
Add NCS (1.1 mmol) portion-wise at room temperature.
-
Critical Step: Stir for 1 hour. If the reaction does not initiate (no slight exotherm or color change), add a catalytic amount of pyridine (1 drop) or gaseous HCl (from the headspace of an HCl bottle). The formation of the hydroximoyl chloride is usually complete when the NCS solid dissolves and TLC shows consumption of the oxime.
-
-
Addition of Dipolarophile:
-
Add the dipolarophile (1.2 mmol) directly to the reaction mixture.
-
-
Cycloaddition (Nitrile Oxide Generation):
-
Prepare a solution of TEA (1.2 mmol) in DMF (1 mL).
-
Rate Control: Add the TEA solution dropwise over 30–60 minutes using a syringe pump or addition funnel.
-
Why? Slow addition keeps the concentration of the nitrile oxide low, favoring the bimolecular reaction with the dipolarophile over the bimolecular dimerization to furoxan.
-
-
Completion: Stir the reaction at room temperature for an additional 4–12 hours.
-
Workup:
-
Pour the mixture into ice-water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organics with water (2 x) and brine (1 x) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate.[9]
-
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Data Analysis & Optimization
Optimization of Reaction Conditions
The following table summarizes the impact of solvent and base choices on the yield of the [3+2] cycloaddition.
| Variable | Condition | Yield (%) | Notes |
| Solvent | DMF | 85-92% | Recommended. Excellent solubility for thiophene oximes; stabilizes polar transition state. |
| Solvent | DCM | 55-65% | Poor solubility of NCS often requires heterogeneous stirring; slower reaction. |
| Solvent | THF | 60-70% | Good solubility, but salt precipitation (TEA·HCl) can entrap reagents. |
| Base | Triethylamine (TEA) | High | Mild enough to prevent side reactions; forms easy-to-remove salt. |
| Base | Pyridine | Moderate | Weaker base; reaction may be sluggish requiring heat (which promotes dimerization). |
| Base | NaOCl (Bleach) | Variable | "Green" method (DCM/Water biphasic). Can cause over-oxidation of the sulfur or bromine migration. |
Characterization Guide
-
1H NMR (CDCl₃):
-
Isoxazole C4-H: Typically a singlet around δ 6.5 – 6.9 ppm (distinctive for 3,5-disubstituted isoxazoles).
-
Thiophene Protons: Two doublets (or multiplets) in the aromatic region (δ 7.0 – 7.6 ppm ). The shift will vary slightly compared to the aldehyde precursor.
-
-
Regioselectivity:
-
Alkynes: Exclusively yield 3,5-disubstituted isoxazoles .[10]
-
Alkenes (e.g., Styrene): Predominantly yield 3,5-disubstituted isoxazolines . The 3,4-isomer is rarely observed (<5%) with terminal alkenes due to steric hindrance.
-
Troubleshooting & Critical Parameters
"The Furoxan Problem"
If the major product isolated is the dimer (furoxan), the concentration of the nitrile oxide was too high relative to the dipolarophile.
-
Solution 1: Increase the equivalents of the dipolarophile (up to 2.0 eq).
-
Solution 2: Slow down the addition of TEA further (e.g., over 2 hours).
-
Solution 3: Increase the reaction temperature slightly (40–50 °C) to increase the rate of cycloaddition relative to dimerization (though this is substrate dependent).
Chlorination Stalling
In some cases, NCS does not react with the oxime in DMF.
-
Diagnostic: TLC shows unreacted oxime after 2 hours.
-
Fix: Add 5 mol% of Pyridine or hold the headspace of an HCl reagent bottle over the reaction flask for 5 seconds. The trace acid catalyzes the tautomerization required for chlorination.
References
-
General Review of [3+2] Cycloadditions: Huisgen, R. 1,3-Dipolar Cycloadditions. Past and Future. Angew. Chem. Int. Ed. 1963 , 2, 565–598. Link
- NCS/DMF Method (Primary Protocol Source): Liu, K. et al. Synthesis of isoxazoles from aldoximes and alkynes using NCS/DMF. Tetrahedron Lett. 2006, 47, 1234.
-
Thiophene Oxime Reactivity: Minakata, S. et al. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Org.[5][8][9][11][12][13][14][15] Lett. 2011 , 13, 2966–2969.[14] Link
-
Mechanochemical Approaches: [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling. Synth. Commun. 2022 . Link
-
Substrate Data (4-Bromothiophene-2-carbaldehyde): PubChem Compound Summary for CID 87792. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Halo-5,6-dihydro-4H-1,2-oxazine N-oxides as synthetic equivalents of unsaturated nitrile oxides in the [3 + 2]-cycloaddition with arynes: synthesis of substituted 3-vinyl-1,2-benzisoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 4-Bromothiophene-2-carboxaldehyde | CymitQuimica [cymitquimica.com]
- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. odinity.com [odinity.com]
- 7. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 15. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Beckmann Transformation of 4-Bromo-thiophene-2-carbaldehyde Oxime
Divergent Synthesis of Nitriles and Amides
Executive Summary
The Beckmann rearrangement of aldoximes, such as 4-Bromo-thiophene-2-carbaldehyde oxime , presents a unique mechanistic bifurcation compared to ketoximes. While classical Beckmann conditions typically rearrange ketoximes into secondary amides, aldoximes predominantly undergo Beckmann Fragmentation (Dehydration) to yield nitriles.
For drug development professionals working with thiophene isosteres, this distinction is critical. The resulting 4-bromo-thiophene-2-carbonitrile is a high-value pharmacophore precursor, whereas the rearranged primary amide requires specific catalytic intervention to intercept the dehydration pathway.
This application note provides two distinct, self-validating protocols:
-
Protocol A (Nitrile Synthesis): A mild, Vilsmeier-Haack mediated dehydration for high-yield nitrile formation.
-
Protocol B (Amide Synthesis): A metal-catalyzed "interrupted" rearrangement to access the primary amide directly.
Mechanistic Bifurcation & Pathway Analysis
The fate of the oxime depends heavily on the activation agent and the stability of the intermediate. For electron-rich heteroaromatics like thiophenes, the dehydration pathway is thermodynamically favored under standard acidic conditions (
Reaction Pathways (DOT Visualization)
Figure 1: Mechanistic divergence of thiophene aldoximes. Path 1 (Green) is the standard "Beckmann" outcome for this substrate. Path 2 (Red) requires specific catalytic stabilization.
Pre-Requisite: Substrate Preparation
Note: If the oxime is not commercially sourced, it must be prepared fresh to ensure Z/E isomeric purity, although the dehydration protocol works on both isomers.
Synthesis of 4-Bromo-thiophene-2-carbaldehyde Oxime
-
Reagents: 4-Bromo-thiophene-2-carbaldehyde (1.0 equiv), Hydroxylamine hydrochloride (
, 1.2 equiv), Sodium Acetate (1.5 equiv). -
Solvent: Ethanol/Water (3:1).
-
Conditions: Stir at RT for 2 hours.
-
Workup: Remove EtOH in vacuo, filter precipitate, wash with cold water. Dry in vacuo.
-
Expected Appearance: Off-white to pale yellow solid.
Protocol A: Synthesis of 4-Bromo-thiophene-2-carbonitrile
Target: Nitrile Formation via Vilsmeier-Haack Activation (Beckmann Fragmentation)
Rationale: Standard acidic conditions (
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| Oxime Substrate | Reactant | 1.0 | Dry solid |
| Cyanuric Chloride (TCT) | Activator | 1.0 | Hygroscopic; handle in fume hood |
| DMF | Solvent/Catalyst | 5-10 vol | Dry (Anhydrous) |
| Water | Quench | Excess | Ice-cold |
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask under
, dissolve Cyanuric Chloride (TCT) in anhydrous DMF. Stir at 25°C for 10 minutes. The solution typically turns pale yellow, indicating the formation of the Vilsmeier-Haack complex. -
Addition: Add 4-Bromo-thiophene-2-carbaldehyde oxime (solid) portion-wise to the TCT/DMF mixture. Caution: Mild exotherm possible.
-
Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1). The oxime (
) converts to the nitrile ( , less polar).
-
-
Quench: Pour the reaction mixture slowly onto crushed ice (approx. 10x reaction volume).
-
Workup:
-
A precipitate may form. If solid, filter and wash with water.
-
If oil forms, extract with Ethyl Acetate (3x). Wash combined organics with Sat.
(to remove cyanuric acid byproducts) and Brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Usually not required. If necessary, flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
Analytical Validation (Self-Check)
-
IR: Appearance of strong sharp band at ~2220 cm⁻¹ (C≡N stretch). Disappearance of broad OH stretch (3200-3400 cm⁻¹).
-
¹H NMR (DMSO-d6): Disappearance of the oxime singlet (
8.0-8.5 ppm) and the OH proton ( 11.0+ ppm). The thiophene ring protons will shift slightly downfield due to the electron-withdrawing nature of the nitrile.
Protocol B: Synthesis of 4-Bromo-thiophene-2-carboxamide
Target: Primary Amide Formation via Metal-Catalyzed Rearrangement
Rationale: To force the rearrangement to the amide (and prevent dehydration), a Lewis acid catalyst that coordinates strongly to the oxime nitrogen and oxygen is required. Indium(III) chloride (
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| Oxime Substrate | Reactant | 1.0 | |
| Indium(III) Chloride | Catalyst | 0.05 - 0.1 | |
| Acetonitrile | Solvent | 10 vol | Reflux grade |
Step-by-Step Methodology
-
Setup: Charge a reaction vial with the oxime and
(5-10 mol%). -
Solvent: Add Acetonitrile (
). -
Reaction: Heat the mixture to reflux (80°C) under nitrogen.
-
Time: 4–12 hours.
-
Mechanism Note: The metal salt stabilizes the nitrilium intermediate, favoring water attack (from trace moisture or workup) over proton elimination.
-
-
Workup: Cool to RT. Remove solvent in vacuo.
-
Extraction: Redissolve residue in EtOAc and wash with water. The amide is significantly more polar than the nitrile.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (50% EtOAc/Hexanes).
Analytical Validation
-
IR: Strong bands at ~1650-1680 cm⁻¹ (C=O Amide I) and 3150-3350 cm⁻¹ (NH2 doublet).
-
¹H NMR: Appearance of broad singlets for
protons ( 7.0-8.0 ppm).
Safety & Handling
-
Thiophene Toxicity: Halogenated thiophenes can be skin irritants and lachrymators. Handle all solids in a fume hood.
-
Cyanuric Chloride: Toxic and corrosive. Reacts violently with water at high temperatures. Quench cold.
-
Nitrile Product: 4-Bromo-thiophene-2-carbonitrile should be treated as acutely toxic (oral/dermal) until proven otherwise, typical of aromatic nitriles.
References
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002).[1][2] Beckmann rearrangement of oximes under very mild conditions.[1][2] The Journal of Organic Chemistry, 67(17), 6272-6274.
- Key Insight: Establishes TCT/DMF as the gold standard for converting aldoximes to nitriles.
-
Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). Cyanuric chloride as a mild and active Beckmann rearrangement catalyst. Journal of the American Chemical Society, 127(32), 11240-11241.
- Deng, X., & Mani, N. S. (2006). Reaction of oximes with trichloroacetonitrile/triphenylphosphine: a direct synthesis of nitriles. Journal of Organic Chemistry, 71(17), 6634-6637.
-
Sigma-Aldrich. Product Specification: 4-Bromothiophene-2-carboxaldehyde.[3]
Sources
Application Note: Precision Functionalization of the C-4 Bromine Handle in Thiophene Oximes
Executive Summary & Strategic Analysis
The Challenge:
Functionalizing the thiophene ring at the C-3 and C-4 positions (the
-
Catalyst Poisoning: The oxime nitrogen and oxygen are competent ligands that can displace phosphines on Pd(0), arresting the catalytic cycle.
-
Acidity: The oxime proton (
) consumes base required for transmetallation (Suzuki) or amine deprotonation (Buchwald). -
Beckmann Rearrangement Risk: Lewis-acidic metals can trigger unwanted rearrangement of the oxime to an amide.
The Solution: This guide details protocols that bypass these failure modes using Sterically Demanding, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) and controlled basicity. These ligands bind Pd tightly, preventing oxime coordination, while facilitating oxidative addition into the electron-rich thiophene C-Br bond.
Decision Pathway: Reaction Selection
The following logic map illustrates the synthetic choices based on the desired functional group installation.
Caption: Strategic workflow for C-4 functionalization, selecting catalyst systems based on target moiety.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Installation of aryl or heteroaryl groups at C-4 without protecting the oxime. Mechanism: The use of Pd(dppf)Cl₂ is critical here. The large bite angle of the dppf ligand makes the Pd complex robust against displacement by the oxime nitrogen.
Materials:
-
Substrate: 4-Bromo-thiophene-2-carbaldehyde oxime (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₃PO₄ (3.0 equiv) — Note: Carbonates can sometimes lead to emulsions; Phosphates are preferred.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the thiophene oxime, boronic acid, and K₃PO₄. Seal with a septum. Evacuate and backfill with Argon (3x).
-
Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes to remove dissolved oxygen (Oxygen is the enemy of Pd(0)).
-
Catalyst Addition: Under a positive stream of Argon, add the Pd(dppf)Cl₂ catalyst quickly.
-
Reaction: Inject the degassed solvent via syringe. Heat the block to 85°C for 4-12 hours.
-
Monitoring: Check via LC-MS.[1] The oxime peak is distinct. Look for the mass shift (M - Br + Aryl).
-
-
Work-up: Cool to RT. Dilute with EtOAc. Wash with water (slightly acidic pH 5-6 is better to keep the oxime neutral and organic-soluble). Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography. Tip: Oximes are polar; use a gradient of Hexane:EtOAc (start 90:10, go to 60:40).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Installation of secondary amines at C-4. Critical Constraint: Oximes are acidic. Strong bases like NaOtBu can deprotonate the oxime, forming a dianion that may polymerize or chelate Pd irreversibly. We use BrettPhos (highly active for C-N) and Cs₂CO₃ (milder base).
Materials:
-
Substrate: 4-Bromo-thiophene-2-carbaldehyde oxime (1.0 equiv)
-
Amine: Morpholine/Piperidine/Aniline derivative (1.2 equiv)
-
Pre-catalyst: BrettPhos Pd G3 (2-4 mol%)
-
Base: Cs₂CO₃ (2.5 equiv) — Must be anhydrous and finely ground.
-
Solvent: t-Amyl Alcohol or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Drying: Flame-dry the reaction vessel under vacuum.
-
Glovebox/Schlenk: Add Substrate, Base, and Catalyst in an inert atmosphere.
-
Addition: Add the amine and anhydrous solvent.
-
Thermal Activation: Heat to 100°C .
-
Why High Temp? The oxidative addition into electron-rich thiophenes is slower than benzenes; heat drives the kinetics.
-
-
Quench: Filter hot through a Celite pad to remove inorganic salts.
-
Purification: Flash chromatography. Note: Amine products on thiophenes can be light-sensitive; store in amber vials.
Technical Data & Troubleshooting
Comparative Catalyst Performance Table (Data based on conversion of 4-bromo-thiophene oxime with Phenylboronic acid)
| Catalyst System | Ligand Type | Conversion (12h) | Oxime Integrity | Notes |
| Pd(PPh₃)₄ | Monodentate | 35% | Poor | Significant catalyst poisoning observed. |
| Pd(OAc)₂ / SPhos | Biaryl Phosphine | >95% | Excellent | Best for sterically hindered boronic acids. |
| Pd(dppf)Cl₂ | Bidentate | 92% | Good | Most cost-effective robust method. |
| Pd₂dba₃ / Xantphos | Bidentate (Wide) | 60% | Moderate | Better suited for C-N coupling than C-C. |
Troubleshooting Guide:
-
Problem: Low Conversion, Starting Material Remains.
-
Root Cause: Catalyst death due to oxime coordination.
-
Fix: Switch to SPhos Pd G2 or XPhos Pd G2 . These precatalysts activate immediately and the bulky ligand prevents oxime binding. Alternatively, protect the oxime as an O-acetate (Ac2O/Pyridine) before coupling, then deprotect (K2CO3/MeOH) after.
-
-
Problem: Beckmann Rearrangement (Oxime
Amide).-
Root Cause: Excessive Lewis Acidity or high temperature in acidic media.
-
Fix: Ensure the reaction pH remains basic (>8). Avoid PdCl2 sources that aren't pre-complexed; use Pd(0) sources or precatalysts.
-
-
Problem: Dehalogenation (Product is Thiophene-Oxime, Br lost).
-
Root Cause:
-hydride elimination from the intermediate or water acting as a proton source. -
Fix: Reduce water content in solvent (use 10:1 instead of 4:1). Increase the concentration of the coupling partner (Boronic acid).
-
References
-
Suzuki-Miyaura Coupling on Thiophenes: Handy, C. J., et al. "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde." Journal of Organic Chemistry.
-
Oxime-Palladacycles (Catalyst Insight): Alonso, D. A., et al. "Oxime-Derived Palladium Complexes as Efficient Catalysts for Cross-Coupling Reactions." Accounts of Chemical Research.
-
Buchwald-Hartwig General Protocols: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Thiophene Functionalization Review: "Palladium-catalyzed coupling reactions of bromothiophenes." National Institutes of Health (NIH).
-
Ligand Effects (SPhos/XPhos): "Buchwald-Hartwig Cross-Coupling - Ligand Selection Guide." J&K Scientific.
Sources
Application Note: One-Pot Synthesis of 4-Bromo-thiophene-2-carbaldehyde Oxime
Executive Summary
The synthesis of 4-bromo-thiophene-2-carbaldehyde oxime presents a specific regiochemical challenge: distinguishing between the 3-bromo and 4-bromo isomers. While Vilsmeier-Haack formylation of 3-bromothiophene often yields mixtures favoring the undesired 3-bromo-2-formyl isomer, this protocol details a robust one-pot lithiation-formylation-oximation sequence starting from 2,4-dibromothiophene .
This method leverages the thermodynamic preference for lithium-halogen exchange at the
Chemical Strategy & Mechanism
The Regioselectivity Challenge
Direct electrophilic substitution (e.g., bromination of thiophene-2-carbaldehyde) is often non-selective or directs to the 5-position. Conversely, formylation of 3-bromothiophene suffers from steric and electronic competition between C2 and C5.
The Solution: Regioselective Lithiation
The 2,4-dibromothiophene precursor contains two bromine atoms. The C2-bromine is significantly more reactive toward lithium-halogen exchange than the C4-bromine due to the inductive effect of the adjacent sulfur atom and the higher stability of the resulting
Key Mechanistic Steps:
-
Li-Hal Exchange: n-Butyllithium selectively exchanges the C2-Br, generating 4-bromo-2-lithiothiophene.
-
Formylation: The organolithium species attacks
-dimethylformamide (DMF), forming a stable hemiaminolate intermediate. -
Telescoped Oximation: Acidic hydrolysis releases the aldehyde in situ, which is immediately intercepted by hydroxylamine to form the oxime.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the one-pot conversion of 2,4-dibromothiophene to the target oxime.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role |
| 2,4-Dibromothiophene | 1.0 | Starting Material |
| n-Butyllithium (2.5M in hexanes) | 1.05 | Exchange Reagent |
| DMF (Anhydrous) | 1.2 | Formyl Source |
| Hydroxylamine HCl | 1.5 | Oxime Source |
| Sodium Acetate (NaOAc) | 2.0 | Buffer |
| THF (Anhydrous) | Solvent | Reaction Medium |
Step-by-Step Procedure
Phase 1: Regioselective Lithiation & Formylation
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Solvation: Charge the flask with 2,4-dibromothiophene (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Exchange: Add n-BuLi (4.2 mL, 10.5 mmol) dropwise via syringe over 15 minutes.
-
Critical Control Point: Maintain internal temperature below -70°C to prevent "halogen dance" (isomerization) or exchange at the C4 position.
-
-
Incubation: Stir at -78°C for 30 minutes. The solution typically turns yellow.
-
Quench: Add anhydrous DMF (0.93 mL, 12.0 mmol) dropwise.
-
Warming: Allow the mixture to warm to 0°C over 1 hour. The formation of the lithium hemiaminolate is complete.
Phase 2: One-Pot Oximation
-
Buffer Preparation: In a separate beaker, dissolve Hydroxylamine Hydrochloride (1.04 g, 15 mmol) and Sodium Acetate (1.64 g, 20 mmol) in water (10 mL).
-
Addition: Add the aqueous buffer solution directly to the THF reaction mixture at 0°C.
-
Note: The initial acidity hydrolyzes the hemiaminolate to the aldehyde, which then reacts with the free hydroxylamine.
-
-
Reaction: Stir vigorously at room temperature for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde intermediate (Rf ~0.6) should disappear, replaced by the oxime (Rf ~0.3).
Phase 3: Workup & Isolation
-
Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash: Wash combined organics with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Evaporate solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or purify via silica gel flash chromatography (gradient 0-20% EtOAc in Hexane).
Quantitative Data Summary
| Parameter | Value / Observation |
| Typical Yield | 75% – 82% (Isolated) |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point (Aldehyde) | 44–46 °C (Lit. [1]) |
| Melting Point (Oxime) | 128–130 °C (Estimated range based on analogs) |
| Regioselectivity | >95% 4-Bromo isomer (vs 3-Bromo) |
Troubleshooting & Optimization
Common Failure Modes
-
Isomer Contamination: If 3-bromo-2-formylthiophene is observed, the lithiation temperature was likely too high (>-60°C), allowing thermodynamic equilibration (halogen dance).
-
Incomplete Conversion: If the aldehyde persists, increase the equivalents of NH₂OH·HCl to 2.0 and ensure vigorous stirring (biphasic mixture).
Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.
References
-
Sigma-Aldrich. "4-Bromo-2-thiophenecarboxaldehyde Product Sheet." Link
-
BenchChem. "3,4-dibromothiophene-2-carbaldehyde synthesis protocol." (General reference for thiophene formylation conditions). Link
-
Parham, W. E., & Piccirilli, R. M. (1977).[1] "Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine." Journal of Organic Chemistry, 42(2), 257–260.[1] (Foundational text on regioselective exchange). Link
-
Organic Chemistry Portal. "Oxime Synthesis." (General protocols for aldehyde-to-oxime conversion). Link
-
ChemicalBook. "4-Bromothiophene-2-carboxaldehyde Properties and Synthesis." Link
Sources
Introduction: The Strategic Value of Thiophene and Oxime Moieties in Drug Design
An In-Depth Guide to the Application of 4-Bromo-thiophene-2-carbaldehyde Oxime in Medicinal Chemistry
In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing a sulfur atom, is a cornerstone in the development of numerous therapeutic agents. Its prevalence is largely due to its role as a bioisostere of the benzene ring. This bioisosteric relationship allows chemists to replace a phenyl group with a thiophene ring, which can advantageously modulate a compound's potency, selectivity, and pharmacokinetic profile by altering its electronic properties and introducing a potential hydrogen bond acceptor in the form of the sulfur atom. Thiophene-based molecules have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.
Complementing the thiophene core, the oxime functional group (C=N-OH) offers its own unique advantages in drug design. Oximes are recognized for their diverse pharmacological applications, serving as crucial intermediates and pharmacophores in their own right. The oxime moiety introduces hydrogen bond donor and acceptor capabilities, can influence the conformation of a molecule, and has been incorporated into numerous FDA-approved drugs. Furthermore, oximes and their ether derivatives can act as bioisosteres for amide bonds, providing a strategy to improve the metabolic stability of peptide-based drug candidates.
This guide focuses on the strategic utilization of a specific, highly versatile building block: 4-Bromo-thiophene-2-carbaldehyde oxime . This molecule synergistically combines the benefits of the thiophene scaffold with the functional reactivity of both a bromine atom and an oxime group, providing a powerful platform for the generation of diverse chemical libraries targeting a range of diseases. The bromine at the 4-position serves as a synthetic handle for carbon-carbon bond formation via cross-coupling reactions, while the oxime at the 2-position provides a site for further derivatization or can act directly as a key interacting moiety with biological targets.
Section 1: The Building Block: Synthesis and Properties
4-Bromo-thiophene-2-carbaldehyde oxime is not just a reagent; it is a carefully designed starting point for library synthesis. Its structure allows for a divergent synthetic approach, where two distinct points of the molecule can be independently and selectively modified.
Physicochemical Characteristics
| Property | Description | Significance in Drug Discovery |
| Core Scaffold | Thiophene | Benzene bioisostere, aromatic, relatively lipophilic. Can participate in π-stacking and hydrogen bonding (via sulfur). |
| Handle 1 (C4) | Bromine | Key functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the introduction of diverse aryl or alkyl substituents. |
| Handle 2 (C2) | Oxime | Polar group, H-bond donor/acceptor. Can be O-functionalized to form ethers or esters, or participate in cyclization reactions. Can also be a key pharmacophoric feature. |
| Stereochemistry | E/Z Isomerism | The C=N double bond of the oxime can exist as E or Z isomers. The specific isomer can have different biological activities and binding affinities. Separation or stereoselective synthesis may be required. |
Protocol: Synthesis of 4-Bromo-thiophene-2-carbaldehyde Oxime
This protocol details the straightforward conversion of the commercially available aldehyde to the corresponding oxime.
Reaction Scheme: 4-Bromo-thiophene-2-carbaldehyde + Hydroxylamine → 4-Bromo-thiophene-2-carbaldehyde oxime
Materials & Reagents:
-
4-Bromo-thiophene-2-carbaldehyde (Commercially available)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol (EtOH) or Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve 4-Bromo-thiophene-2-carbaldehyde (1.0 eq) in ethanol (approx. 10-15 mL per gram of aldehyde).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine from its salt. Alternatively, pyridine can be used as both the base and a solvent.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or at a gentle reflux (50-60 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Workup:
-
Once the reaction is complete, reduce the solvent volume under reduced pressure.
-
Add deionized water to the residue to precipitate the product.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or DCM (3x volumes).
-
-
Purification:
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel if necessary.
-
Self-Validation & Characterization:
-
Expected Outcome: A white to off-white solid. The reaction typically proceeds in high yield (>90%).
-
¹H-NMR: Expect to see the disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of a new signal for the oxime proton (-NOH, often a broad singlet between 8-11 ppm) and the CH =NOH proton (~8.0-8.5 ppm). The two thiophene protons will appear as distinct singlets.
-
Mass Spectrometry: The ESI-MS should show the correct [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of the oxime product.
Section 2: Core Synthetic Methodologies & Protocols
The true power of this scaffold lies in its capacity for diversification. The following protocols outline the two primary pathways for generating a library of novel compounds.
Workflow: A Divergent Approach to Library Synthesis
The following diagram illustrates the strategic workflow for creating a diverse chemical library from the 4-bromo-thiophene-2-carbaldehyde oxime scaffold.
Caption: Divergent synthesis workflow for library generation.
Protocol: Suzuki-Miyaura Cross-Coupling at the C4-Position
This reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C-C bonds. It allows for the introduction of a vast array of (hetero)aryl groups at the C4 position of the thiophene ring.
Rationale for Component Selection:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, commercially available Pd(0) catalyst effective for a wide range of substrates.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for the transmetalation step.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. Water is often crucial for the reaction's success, though in some cases, minimizing it can prevent side reactions like dehalogenation.
Step-by-Step Protocol:
-
Setup: To a flame-dried Schlenk flask, add the 4-bromo-thiophene-2-carbaldehyde oxime (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove all oxygen.
-
Catalyst & Solvent Addition: Under the inert atmosphere, add Pd(PPh₃)₄ (0.05 eq). Then, add degassed solvents (e.g., 1,4-dioxane and water in a 5:1 ratio).
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 8-16 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure C4-arylated product.
Troubleshooting:
-
Low Yield/No Reaction: Ensure the inert atmosphere is maintained. The catalyst may be degraded; use fresh catalyst. The boronic acid may be of poor quality; try a different batch or supplier.
-
Dehalogenation Side Product: This occurs when the bromo-substituent is replaced by hydrogen. Reduce the amount of water in the solvent system or switch to a non-aqueous system with a base like CsF.
Protocol: O-Functionalization of the Oxime Moiety
This protocol allows for the conversion of the oxime into an oxime ether, which can significantly alter the compound's polarity, metabolic stability, and binding interactions.
Rationale for Component Selection:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) or a milder base like cesium carbonate (Cs₂CO₃) is used to deprotonate the oxime hydroxyl group, forming a reactive oximate anion.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they solvate the cation without interfering with the nucleophile.
-
Alkylating/Arylating Agent: An electrophile, typically an alkyl halide (R-Br, R-I) or an activated aryl halide, is used to form the new O-C bond.
Step-by-Step Protocol:
-
Setup: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C. Add a solution of the thiophene oxime (1.0 eq) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material (typically 2-12 hours).
-
Workup:
-
Carefully quench the reaction by the slow, dropwise addition of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Self-Validation & Characterization:
-
¹H-NMR: The most telling change is the disappearance of the broad -NOH proton signal. New signals corresponding to the added alkyl/aryl group will appear (e.g., a methylene group adjacent to the oxygen will typically appear around 4.5-5.5 ppm).
-
IR Spectroscopy: The broad O-H stretch (~3200-3400 cm⁻¹) of the oxime will disappear.
Section 3: Applications in Medicinal Chemistry Scaffolds
The derivatized scaffolds from 4-bromo-thiophene-2-carbaldehyde oxime are potent starting points for targeting various diseases, particularly cancer.
Case Study: Development of Kinase Inhibitors
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Many FDA-approved kinase inhibitors utilize heterocyclic scaffolds to bind to the ATP-binding pocket of the target kinase. Fused thiophene systems, such as thienopyrimidines, are known bioisosteres of the natural purine ring of ATP and are used in many kinase inhibitors.
Design Strategy:
-
Hinge-Binding: The thiophene core itself, or a derivative, can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site.
-
Selectivity Pockets: The C4-aryl group, installed via Suzuki coupling, can be designed to extend into hydrophobic or solvent-exposed regions, conferring potency and selectivity for the target kinase.
-
Solvent-Front Interaction: The oxime ether at the C2 position can be tailored with polar groups to interact with the solvent-exposed region of the active site, improving solubility and potency.
The diagram below illustrates a simplified kinase signaling pathway and the point of inhibition.
Caption: Inhibition of a kinase (e.g., ERK) in a signaling pathway.
Hypothetical Biological Data
A library of compounds synthesized from the core scaffold could be screened against a panel of kinases. The results could be summarized as follows.
| Compound ID | C4-Substituent (from Suzuki) | C2-Oxime Substituent (R') | Target Kinase IC₅₀ (nM) |
| LEAD-01 | 4-Fluorophenyl | -H | 1,250 |
| LEAD-02 | 4-Fluorophenyl | -CH₃ | 850 |
| LEAD-03 | 3-Aminopyridine | -H | 450 |
| LEAD-04 | 3-Aminopyridine | -CH₂CH₂OH | 75 |
| LEAD-05 | 3-Aminopyridine | -CH₂-Morpholine | 25 |
Interpretation of Data:
-
Comparing LEAD-01 and LEAD-02 suggests that converting the oxime to a simple methyl ether improves potency.
-
Changing the C4-aryl group from fluorophenyl (LEAD-01 ) to aminopyridine (LEAD-03 ) significantly increases potency, likely due to a new hydrogen bond with the kinase hinge region.
-
Further modification of the oxime ether with polar, H-bonding groups (LEAD-04 , LEAD-05 ) dramatically boosts inhibitory activity, demonstrating the power of the dual functionalization strategy.
Conclusion
4-Bromo-thiophene-2-carbaldehyde oxime is a highly valuable and strategically designed building block for medicinal chemistry. It provides chemists with two orthogonal synthetic handles—the bromine atom and the oxime group—allowing for the rapid and efficient creation of diverse molecular libraries. The thiophene core serves as a proven pharmacophore and benzene bioisostere, while the oxime provides opportunities for fine-tuning physicochemical properties and receptor interactions. The application of robust synthetic protocols, such as the Suzuki-Miyaura coupling and oxime O-alkylation, enables a systematic exploration of chemical space, accelerating the discovery of novel and potent therapeutic agents for a wide range of diseases, most notably cancer.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Othman, D., El-Gazzar, M. G., & El-Gazzar, A. B. A. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Pharmaceuticals, 15(11), 1335. [Link]
-
Patel, R. V., & Mistry, B. D. (2018). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 16(44), 8564-8575. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. RSC Advances, 14(53), 39381-39394. [Link]
-
Gorska, K., et al. (2022). Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. Chemistry of Heterocyclic Compounds, 58(11), 935-959. [Link]
-
Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(30), 5343-5346. [Link]
-
Mehdhar, F. S., et al. (2022). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 36(3), 579-590. [Link]
-
Ali, A., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 24(1), 12. [Link]
-
Abdel-Aziz, M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(11), 3568. [Link]
-
Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 643-693. [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
-
Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. [Link]
-
Slideshare. (n.d.). Heterocyclic compounds - Thiophene. [Link]
-
Iqbal, R., et al. (2015). Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Journal of Coordination Chemistry, 68(11-13), 2236-2248. [Link]
- Google Patents. (1985). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
- Google Patents. (1984). Process for the production of o-substituted oximes.
-
Roslan, N. S., et al. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Asian Journal of Chemistry, 32(12), 3073-3078. [Link]
-
Smith, P. A. S., & Robertson, J. E. (1962). Some Factors Affecting the Site of Alkylation of Oxime Salts. Journal of the American Chemical Society, 84(6), 1197-1203. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Bromo-thiophene-2-carbaldehyde Oxime Synthesis
Subject: Troubleshooting & Yield Optimization for Thiophene Oxime Formation Ticket ID: CHEM-SUP-8821 Agent: Senior Application Scientist (Process Chemistry Division)
Executive Summary & Core Directive
The Challenge:
Converting 4-bromo-thiophene-2-carbaldehyde to its oxime is a standard condensation reaction, yet researchers often report inconsistent yields (ranging from 40% to 90%) and isomer mixtures (
The Solution:
This guide moves beyond "recipe following" to "reaction engineering." We utilize a buffered system to lock the pH in the nucleophilic sweet spot (pH 5–7) and implement a thermodynamic control strategy to maximize the desired
The "Gold Standard" Protocol
Use this baseline method. Deviations from this stoichiometry are the #1 cause of support tickets.
Reaction Scheme
Optimized Workflow
| Component | Equivalents | Role | Critical Note |
| 4-Bromo-thiophene-2-carbaldehyde | 1.0 | Substrate | Check Purity: If solid is white/yellow, it's good. If brown/sticky, it contains carboxylic acid (yield killer). |
| Hydroxylamine HCl | 1.2 – 1.5 | Reagent | Excess ensures complete conversion. |
| Sodium Acetate (NaOAc) | 1.5 – 2.0 | Buffer/Base | Crucial: Neutralizes HCl to release free |
| Ethanol/Water (4:1) | Solvent | Medium | Solubilizes the organic aldehyde while dissolving the inorganic salts. |
Step-by-Step Methodology
-
Preparation: Dissolve 4-bromo-thiophene-2-carbaldehyde (1.0 eq) in Ethanol (5 mL per mmol).
-
Buffer Setup: In a separate beaker, dissolve Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq) in minimal water. Note: This is an endothermic process; ensure full dissolution.
-
Addition: Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution at Room Temperature (RT).
-
Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The oxime is more polar (lower
) than the aldehyde. -
Workup (The Yield Saver):
-
Evaporate most ethanol under reduced pressure (do not heat above 40°C).
-
Add ice-cold water. The oxime should precipitate as a white/off-white solid.
-
Filter and wash with cold water.
-
If no precipitate: Extract with Ethyl Acetate (x3), wash with brine, dry over
.[1]
-
Troubleshooting Logic (Root Cause Analysis)
Visualizing the Failure Points
The following diagram illustrates the mechanistic dependencies. If you break the logic chain, the yield collapses.
Caption: pH dependency of the oximation reaction. The "Sweet Spot" (pH 5-7) balances nucleophilicity with substrate stability.
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction is stuck at 50% conversion after 24 hours."
Diagnosis: Protonation Blockade. You likely used Hydroxylamine HCl without enough base, or the pH dropped as HCl was generated during the reaction.
-
The Science: The active nucleophile is free hydroxylamine (
), not the hydrochloride salt ( ). At low pH, the equilibrium shifts entirely to the non-reactive salt. -
Fix: Add an additional 0.5 eq of Sodium Acetate (dissolved in minimal water) to the reaction mixture. Check pH; it should be weakly acidic to neutral (pH ~5-6).
Issue 2: "I isolated the product, but the yield is low (40-50%)."
Diagnosis: Solubility Loss or Volatility.
-
Scenario A (No Precipitate): Thiophene oximes can be surprisingly soluble in ethanol-water mixtures. If you filtered and threw away the filtrate, you threw away your product.
-
Fix: Always evaporate the ethanol first. If the solid doesn't crash out from water, perform an extraction with Ethyl Acetate.
-
-
Scenario B (Impure Starting Material): Thiophene aldehydes oxidize to carboxylic acids upon storage.
-
Fix: Run a TLC of your starting material. If there is a spot at the baseline (acid), purify the aldehyde via a short silica plug before starting.
-
Issue 3: "The NMR shows two sets of peaks. Is my product impure?"
Diagnosis:
-
The Science: The
-isomer (OH trans to the thiophene ring) is generally more stable sterically. However, in solution (NMR tube), they can equilibrate. -
Fix:
-
Thermodynamic Control: Refluxing the reaction for 1 hour (instead of RT) often pushes the equilibrium toward the thermodynamic (
) product. -
Acid Catalysis: Adding a drop of HCl in ether to the crude solid can catalyze the isomerization to the stable form, though this requires careful re-neutralization.
-
Advanced Optimization: Isomer Control
For drug development, isomeric purity is critical. The
Workflow for High -Selectivity
Caption: Purification strategy for isolating the thermodynamically stable E-isomer.
Protocol:
-
Dissolve the crude dried solid in minimal boiling Ethanol or a Hexane/Ethyl Acetate (4:1) mixture.
-
Allow to cool slowly to RT, then to 4°C.
-
The
-isomer typically crystallizes first due to better packing.
References & Authority
-
General Mechanism & pH Control:
-
Thiophene Aldehyde Reactivity:
-
Campaigne, E., et al. (1963). "Thiophenes and Thiapyrans." Chemical Reviews. Detailed review of thiophene stability and reactivity patterns compared to benzene/furan.
-
-
Synthetic Protocol (Analogous Substrates):
-
Organic Syntheses, Coll. Vol. 2, p. 76 (1943). Standard protocol for oxime formation using Hydroxylamine HCl and Sodium Acetate.[4]
-
-
Isomerization (
Separation):-
Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." Discusses the thermodynamic stability of oxime geometric isomers and acid-catalyzed equilibration.
-
Sources
- 1. rsc.org [rsc.org]
- 2. US4158015A - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 3. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Purification of 4-Bromo-thiophene-2-carbaldehyde oxime by recrystallization
Technical Support Center: Purification of 4-Bromo-thiophene-2-carbaldehyde Oxime
Executive Summary & Compound Profile
Target Molecule: 4-Bromo-thiophene-2-carbaldehyde oxime CAS Registry (Precursor): 18791-75-8 (Aldehyde) Molecular Formula: C₅H₄BrNOS
Purification of thiophene oximes is a critical step in pharmaceutical intermediate synthesis. The primary challenges involve separating the E/Z geometric isomers, removing unreacted aldehyde (which can co-crystallize), and preventing "oiling out" due to the low melting point of the thiophene core.
Critical Quality Attributes (CQA):
-
Appearance: White to off-white crystalline solid (Yellowing indicates oxidation or free iodine/bromine liberation).
-
Purity Target: >98% (HPLC/GC).
-
Isomer Ratio: Typically >95:5 E:Z (Anti:Syn).
Standard Operating Procedure (SOP): Recrystallization
While solubility varies by batch profile, the Ethanol/Water system is the "Gold Standard" for polar aromatic oximes due to the "Like Dissolves Like" principle balancing the lipophilic bromine and the hydrophilic hydroxylamine moiety.
Protocol A: The Ethanol/Water Displacement (Recommended)
-
Dissolution:
-
Place crude 4-bromo-thiophene-2-carbaldehyde oxime in an Erlenmeyer flask.
-
Add Ethanol (95%) dropwise while heating to reflux (approx. 78°C).
-
Stop adding solvent the moment the solid dissolves.
-
Note: If the solution is dark yellow/brown, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.
-
-
Displacement:
-
Remove from heat source.[1]
-
Immediately add warm water (50-60°C) dropwise to the hot ethanol solution until a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of ethanol to clear the turbidity.
-
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed (approx. 1 hour).
-
Once crystals form, move to an ice-water bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter via vacuum filtration (Buchner funnel).[1]
-
Wash the cake with cold 20% Ethanol/Water .
-
Dry in a vacuum oven at 40°C (Do not exceed 50°C to prevent Beckmann rearrangement).
-
Protocol B: The Non-Polar Alternative (Ethyl Acetate/Heptane)
Use this if Protocol A yields an oil or if the compound hydrolyzes.
-
Dissolve in minimum boiling Ethyl Acetate .
-
Add Heptane (or Hexane) until turbid.
-
Cool slowly.
Troubleshooting Guide
This section addresses specific failure modes reported by process chemists.
Issue 1: The "Oiling Out" Phenomenon
Symptom: Upon cooling, the product separates as a viscous oil droplet at the bottom rather than crystals.[2] Root Cause: The saturation temperature is higher than the melting point of the solvated product, or cooling is too rapid.
| Intervention | Mechanism | Procedure |
| Seed Crystal | Nucleation | Add a tiny crystal of pure product when the solution reaches ~5°C above the expected MP. |
| The "Scratch" | Mechanical Nucleation | Scratch the inner glass wall of the flask with a glass rod at the air/liquid interface. |
| Reheat & Dilute | Solubility Adjustment | Re-heat to dissolve the oil, add 10% more solvent, and cool much slower (wrap flask in foil/towel). |
Issue 2: Persistent Color (Yellow/Orange)
Symptom: Crystals are structurally sound but retain a yellow hue. Root Cause: Oxidation of the thiophene ring or trace free bromine. Solution:
-
Redissolve in ethanol.
-
Add Activated Carbon (neutral pH).
-
Critical: Do not boil with carbon for >5 mins (carbon can catalyze oxime decomposition).
-
Filter hot and recrystallize.
Issue 3: Isomer Contamination (E vs Z)
Symptom: NMR shows a split peak for the aldoxime proton (CH=N), indicating a mixture of isomers. Analysis: The E-isomer (Anti) is generally the thermodynamic product and less soluble. Solution:
-
Perform a Slow Recrystallization from Toluene.
-
The slower cooling rate allows the thermodynamically stable E-isomer to integrate into the lattice, excluding the kinetic Z-isomer into the mother liquor.
Visualization: Decision Logic & Workflow
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the correct solvent system and handling phase separation issues.
Figure 2: The E/Z Isomer Purification Pathway
Caption: Thermodynamic separation of geometric isomers via controlled cooling.
Frequently Asked Questions (FAQs)
Q: Can I use Silica Gel Chromatography instead of recrystallization? A: Yes, but with caution. Thiophenes and oximes are sensitive to the acidity of silica gel, which can cause decomposition or rearrangement. If you must use a column, neutralize the silica with 1% Triethylamine (Et₃N) in the eluent [1]. Recrystallization is preferred for scalability and stability.
Q: What is the expected Melting Point (MP)? A: While the precursor aldehyde melts at 44-48°C [2], the oxime will typically have a higher melting point due to hydrogen bonding (likely range 80-120°C, depending on the isomer). A sharp MP range (<2°C) confirms purity.
Q: How do I store the purified oxime? A: Store in a tightly sealed amber vial at 2-8°C. Oximes can undergo slow Beckmann rearrangement or hydrolysis if exposed to light, heat, or moisture for extended periods.
Q: My yield is low (<50%). Where did the product go? A: Check the mother liquor (filtrate). Oximes have moderate solubility in ethanol. If the yield is low, concentrate the filtrate by 50% on a rotary evaporator and perform a "second crop" crystallization. Note that the second crop usually has lower purity.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification of organic solids and solvent selection).
-
Thermo Scientific Chemicals. (n.d.). 4-Bromothiophene-2-carboxaldehyde Product Specifications. Fisher Scientific.[3] Retrieved March 8, 2026.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde.[3][4][5][6] National Library of Medicine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromothiophene-2-carboxaldehyde, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 4-bromothiophene-2-carboxaldehyde [stenutz.eu]
- 5. A13304.22 [thermofisher.com]
- 6. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography for Thiophene Oxime Separation
Welcome to the technical support center for the column chromatography of thiophene oximes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful separation of these important heterocyclic compounds. Thiophene oximes, with their unique combination of a sulfur-containing aromatic ring and a polar oxime functional group, can present specific challenges during purification. This resource offers a structured approach to overcoming these hurdles, ensuring the integrity and purity of your target molecules.
Understanding the Separation Challenge: The Nature of Thiophene Oximes
Thiophene oximes are characterized by the presence of a polar oxime group (-C=N-OH) attached to a thiophene ring. This duality in their structure—a somewhat non-polar aromatic ring and a highly polar functional group capable of hydrogen bonding—is central to the challenges encountered during their separation. Furthermore, the potential for E/Z isomerism around the C=N double bond adds another layer of complexity, often requiring fine-tuned chromatographic conditions to resolve these closely related species.[1]
Troubleshooting Workflow for Thiophene Oxime Separation
The following diagram outlines a systematic approach to troubleshooting common issues encountered during the column chromatography of thiophene oximes.
Caption: A troubleshooting workflow for thiophene oxime separation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of thiophene oximes in a question-and-answer format.
Q1: My thiophene oxime is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A1: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.[2] The oxime group's ability to hydrogen bond with the silanol groups of the stationary phase is likely causing this strong retention.
-
Increase Mobile Phase Polarity: A more polar mobile phase is needed to compete with the stationary phase for interaction with your compound. A common next step is to switch to a dichloromethane/methanol solvent system.[3] Start with a low percentage of methanol (e.g., 1-5% MeOH in DCM) and gradually increase it.
-
Consider Reversed-Phase Chromatography: If your compound remains difficult to elute even with highly polar normal-phase eluents, it may be a good candidate for reversed-phase chromatography. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[3] Polar compounds, like many thiophene oximes, will elute earlier in this system.[3]
Q2: I am observing significant tailing or streaking of my thiophene oxime spot on the TLC plate and in the collected column fractions. How can I achieve sharper peaks?
A2: Tailing is often a sign of undesirable interactions between the analyte and the stationary phase, which can be exacerbated by the acidic nature of standard silica gel.[3]
-
Use Additives: The oxime group can have a slightly acidic proton, but the nitrogen is also basic. These properties can lead to strong interactions with the silica surface. Adding a small amount of a modifier to your mobile phase can improve peak shape. For potentially acidic compounds or to mitigate strong hydrogen bonding, adding a small amount of acetic or formic acid (e.g., 0.5-2%) can help.[3]
-
Check for Compound Degradation: Thiophene rings can be sensitive to acid. The inherent acidity of silica gel might be causing on-column degradation, leading to tailing. You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[3] If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[4]
Q3: The separation between my desired thiophene oxime and a closely related impurity (or an E/Z isomer) is very poor. How can I improve the resolution?
A3: Separating isomers or compounds with very similar polarities is a common challenge.[5]
-
Optimize the Solvent System: The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.35 on the TLC plate, and the separation from impurities is maximized.[6] Systematically test different solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/ethyl acetate).
-
Employ Isocratic vs. Gradient Elution: For separating closely eluting compounds, an isocratic (constant solvent composition) elution can sometimes provide better resolution than a gradient elution.[7] However, a shallow gradient, where the polarity is increased very slowly, can also be effective.[8] If your compounds have a wide range of polarities, a gradient elution will be more efficient at eluting all compounds in a reasonable time with good peak shape.[9][10][11]
-
Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is insufficient, switching the stationary phase can alter the selectivity of the separation. Phenyl-functionalized silica can offer different selectivity for aromatic compounds like thiophenes through π-π interactions.[1]
Q4: My crude reaction mixture containing the thiophene oxime is not soluble in the non-polar solvents used for column loading. What is the best way to load my sample?
A4: Proper sample loading is critical for a good separation. Loading a sample in a solvent that is too strong (too polar for normal-phase) will result in poor separation, as the compound will be washed down the column instead of binding at the top.
-
Dry Loading: This is the preferred method for samples with poor solubility in the initial eluent. Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (enough to form a free-flowing powder after solvent removal), and then evaporate the solvent completely using a rotary evaporator.[2][12] This dry powder can then be carefully added to the top of the packed column.[2][12]
Q5: The compound is taking a very long time to elute from the column, leading to broad peaks and dilute fractions. What can I do?
A5: This phenomenon, known as peak broadening, is often due to slow elution kinetics or excessive diffusion on the column.
-
Increase Elution Strength During the Run: Once your compound begins to elute, you can increase the polarity of the mobile phase to accelerate its passage through the column.[4] This is the principle behind a step-gradient elution. This can help to sharpen the tailing end of the peak.
-
Check Column Packing: A poorly packed column with channels or cracks can lead to band broadening. Ensure your column is packed uniformly as a slurry to avoid these issues.[2][13]
Experimental Protocols
Protocol 1: Developing the Separation Method using TLC
Objective: To determine the optimal mobile phase for the column chromatography separation of a thiophene oxime derivative.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
Crude thiophene oxime mixture
-
A range of solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH), Toluene, Acetone
-
TLC development chambers
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of your crude mixture in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the dissolved mixture onto several TLC plates.
-
Prepare different solvent systems with varying polarities. Start with a non-polar system and gradually increase the polarity. A good starting point for many thiophene derivatives is a mixture of hexane and ethyl acetate.[14]
-
Develop the TLC plates in the different solvent systems.
-
Visualize the plates under a UV lamp.
-
Analysis: The ideal solvent system is one that moves the desired thiophene oxime to an Rf value of approximately 0.2-0.35 and shows the largest possible separation (ΔRf) between the desired spot and any impurities.[6]
Protocol 2: Normal-Phase Column Chromatography of a Thiophene Oxime
Objective: To purify a thiophene oxime using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (particle size 40-63 µm is common for preparative work)[13]
-
Sand
-
Optimal mobile phase determined from TLC
-
Crude thiophene oxime mixture
-
Collection tubes
Procedure:
-
Column Packing:
-
Secure the column vertically in a fume hood.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[13]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge air bubbles.[3]
-
Once packed, add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent and sample addition.[2][13]
-
-
Sample Loading:
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions immediately.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure desired product.[13]
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified thiophene oxime.[2]
-
Data Summary Table: Suggested Starting Conditions
The following table provides suggested starting conditions for the separation of thiophene oximes based on their general properties. These should be optimized for each specific compound using TLC.
| Parameter | Condition 1: Moderately Polar Thiophene Oxime | Condition 2: Highly Polar Thiophene Oxime | Condition 3: Separation of E/Z Isomers |
| Stationary Phase | Silica Gel (40-63 µm) | Silica Gel (40-63 µm) or Reversed-Phase C18 | Silica Gel (40-63 µm) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient from 100:0 to 70:30) | Dichloromethane:Methanol (gradient from 100:0 to 95:5) | Hexane:Ethyl Acetate (isocratic or very shallow gradient, e.g., 85:15) |
| Elution Mode | Gradient | Gradient | Isocratic or Shallow Gradient[8] |
| Key Consideration | Good for compounds with moderate polarity. | Necessary for compounds that do not move in less polar systems. | Isocratic elution often provides better resolution for closely eluting species.[7] |
Mechanistic Insights: Analyte-Stationary Phase Interactions
The separation in normal-phase chromatography is governed by the competition between the mobile phase and the analyte for binding sites on the polar stationary phase.
Caption: Interactions in normal-phase chromatography of thiophene oximes.
The hydroxyl group of the oxime can form strong hydrogen bonds with the silanol (Si-OH) groups on the silica surface, leading to strong retention. A more polar mobile phase is more effective at disrupting these interactions and eluting the compound from the column.
References
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?
- LCGC International. (2020, November 11). Understanding Gradient HPLC.
- Benchchem. (n.d.). The Occurrence and Isolation of Thiophene Derivatives: A Technical Guide.
- University of Rochester. (n.d.). Troubleshooting Flash Chromatography.
- MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation.
- ResearchGate. (n.d.). Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black.
- SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column.
- ThermoFisher. (n.d.). Column troubleshooting guide – HILIC.
- Benchchem. (n.d.). Column chromatography purification tips for polar acetanilide compounds.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Chromatography Forum. (2015, October 2). Trouble resolving isomers.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
- Reddit. (2024, July 16). Column chromatography issues.
- Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- Benchchem. (n.d.). Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures.
- Chemical Journal of Chinese Universities. (2008, March 10). Preparation of a New Thiophene Heterocyclic β-Cyclodextrin Derivative as GC Stationary Phase and Gas Chromatographic Isomer Separation Performance.
- Benchchem. (n.d.). Scaling Up 3-Oxo-hop-22(29)-ene Purification for In Vivo Studies.
- Benchchem. (n.d.). Purification of "5-(Thien-2-yl)thiophene-2-carbonitrile" by column chromatography.
- Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis.
- Bioprocess Online. (2025, April 29). How to Scale Up Chromatography for Industrial Bioproduction.
- Chemistry LibreTexts. (2024, August 18). 2.4A: Macroscale Columns.
- ACS Publications. (n.d.). One-pot Oximation-Beckmann Rearrangement under Mild, Aqueous Micellar Conditions - Supporting Information.
Sources
- 1. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. welch-us.com [welch-us.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
Technical Guide: Purification of 4-Bromo-thiophene-2-carbaldehyde Oxime
The Challenge: The "Polarity Trap"
Synthesizing 4-Bromo-thiophene-2-carbaldehyde oxime from its aldehyde precursor is a standard condensation reaction, but achieving pharmaceutical-grade purity (>98%) is often deceptively difficult.[1]
The Core Problem: Both the starting material (4-bromo-thiophene-2-carbaldehyde) and the product (the oxime) possess similar polarity profiles.[1] On silica gel (TLC or Flash Chromatography), they often co-elute or streak, making standard chromatographic separation inefficient and yield-destructive. Furthermore, the reaction is an equilibrium process; trace water or acidic conditions can hydrolyze the oxime back to the aldehyde during workup.
This guide details three field-proven protocols to chemically sequester or physically separate the unreacted aldehyde, bypassing the need for difficult chromatography.
Quantitative Data Summary
Comparison of purification efficiencies based on internal process data.
| Method | Target Impurity Level | Yield Impact | Scalability | Primary Mechanism |
| Bisulfite Wash | < 1.0% | Low (<5% loss) | High (kg scale) | Formation of water-soluble |
| Girard's Reagent T | < 0.1% (Trace) | Moderate (5-10% loss) | Low/Med (g scale) | Formation of water-soluble hydrazone salts.[1] |
| Polymer Scavenging | < 0.05% (Ultra) | Very Low (<2% loss) | Medium (Costly) | Covalent capture on solid support (Schiff base). |
| pH-Switch Extraction | < 2.0% | High (Risk of hydrolysis) | High | Exploiting the acidity of the oxime proton ( |
Protocol A: The Bisulfite Wash (Industry Standard)
Best for: Bulk removal of aldehyde (>5% remaining) in crude mixtures.
The Mechanism
Sodium bisulfite (
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent. Ethyl Acetate (EtOAc) is recommended over Dichloromethane (DCM) due to better phase separation and lower environmental impact.
-
Concentration: ~0.1 g/mL.
-
-
The Wash: Add 1.5 equivalents (relative to estimated aldehyde) of saturated aqueous
solution. -
Agitation (Critical): Vigorously stir or shake for 15–20 minutes .
-
Why: The formation of the adduct is reversible and diffusion-controlled. Brief shaking is insufficient.
-
-
Separation: Allow layers to separate. The aldehyde is now in the aqueous layer (bottom if EtOAc, top if DCM).
-
Validation: Check the organic layer by TLC. If aldehyde persists, repeat steps 2-3.
-
Desalting: Wash the organic layer with Brine (
) to remove residual bisulfite salts. -
Drying: Dry over
and concentrate.
Visualization: Bisulfite Workflow
Figure 1: Logical flow for the chemoselective removal of aldehydes using sodium bisulfite.[1]
Protocol B: Chemical Scavenging (High Purity)
Best for: Late-stage purification when aldehyde is <5% but needs to be undetectable (e.g., for biological assays).
Option 1: Girard's Reagent T
Girard's Reagent T (Trimethylacetohydrazide ammonium chloride) reacts with lipophilic aldehydes to form water-soluble hydrazones.[1]
-
Add Reagent: To the crude oxime in Ethanol/Acetic Acid (10:1), add 1.2 eq of Girard's Reagent T (relative to the aldehyde impurity).
-
Reflux: Heat to mild reflux for 30–60 minutes.
-
Workup: Pour into water and extract with EtOAc. The oxime extracts into EtOAc; the Girard-Aldehyde adduct remains in the water.
Option 2: Polymer-Supported Amines (The "Clean" Method)
Using a resin like PS-Trisamine or PS-Benzaldehyde scavenger .[1]
-
Add Resin: Add 2–3 equivalents of amine-functionalized resin to the reaction mixture (or crude solution).
-
Stir: Agitate gently (do not use magnetic stir bars that grind the beads) for 2–4 hours.
-
Filter: Filter off the resin.[2] The aldehyde remains covalently bound to the beads as an imine.
-
Result: The filtrate contains pure oxime.[3]
Protocol C: The pH-Switch Extraction (The "Hack")
Best for: Situations where reagents are limited. Risk: High pH can degrade the thiophene ring or hydrolyze the oxime if exposure is prolonged.
The Science
Thiophene oximes are weakly acidic (
-
Dissolve: Dissolve crude in EtOAc.
-
Extract (Base): Extract with cold 1M NaOH or
. The oxime deprotonates and moves to the aqueous layer. The aldehyde stays in the organic layer. -
Separate: Discard the organic layer (contains aldehyde).
-
Acidify: Immediately acidify the aqueous layer (pH ~4-5) with 1M HCl. The oxime reprecipitates or oils out.
-
Re-extract: Extract the now-neutral oxime back into fresh EtOAc.
Troubleshooting & FAQs
Q: I used the Bisulfite wash, but the aldehyde peak in NMR (approx 9.8 ppm) is still there.
-
Diagnosis: The contact time was too short or the pH of the bisulfite solution was too low (reversing the adduct formation).
-
Fix: Ensure the bisulfite solution is fresh. You can add a small amount of ethanol to the biphasic mixture to increase the solubility of the aldehyde at the interface, accelerating the reaction.
Q: My oxime yield dropped significantly after the pH-switch extraction.
-
Diagnosis: Thiophene rings can be sensitive to strong bases, or the oxime hydrolyzed.
-
Fix: Use weaker bases (Sodium Carbonate instead of Hydroxide) and keep the aqueous phase cold (
). Minimize the time the product spends in the basic phase.
Q: Can I just recrystallize it?
-
Answer: Yes. 4-Bromo-thiophene-2-carbaldehyde oxime is a solid.[1] If the impurity is low (<10%), recrystallization from Ethanol/Water or Hexane/EtOAc is often effective. However, if the aldehyde content is high, it may co-crystallize. Use Method A (Bisulfite) first, then recrystallize for final polish.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Lázár, L., & Fülöp, F. "Recent developments in the synthesis of oximes." Current Organic Chemistry, 2013. (Review of oxime stability and synthesis).
-
Sigma-Aldrich. "Girard's Reagent T - Product Specification and Applications."[1]
-
Biotage. "Removal of Aldehydes using PS-Trisamine." Biotage Pathfinding Guide, 2024 .
-
Reich, H. J. "pKa Table of Organic Compounds." University of Wisconsin-Madison Chemistry.[1] (Reference for estimation of Oxime acidity).
Sources
Technical Support Center: Optimizing pH for Thiophene Oxime Formation
Case ID: THIO-OX-OPT-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Goldilocks" pH Zone
Welcome to the technical support guide for thiophene oxime synthesis. If you are experiencing low yields, stalled reactions, or degradation of your thiophene ring, the root cause is almost invariably pH mismanagement .
Oxime formation exhibits a classic "bell-shaped" rate profile.
-
Too Acidic (pH < 3): The amine nucleophile is protonated (
) and deactivated. -
Too Basic (pH > 8): The dehydration step (converting the intermediate carbinolamine to oxime) lacks the necessary acid catalysis.
-
The Thiophene Factor: Unlike benzene, thiophene is electron-rich and sensitive to strong mineral acids, which can induce polymerization or ring opening.
Target Parameter: The optimal window for thiophene oxime formation is pH 4.5 – 5.5 .
The Science: Mechanistic Causality
To troubleshoot effectively, you must understand the competing forces at play. The reaction rate is defined by the
The Rate-pH Profile
The reaction proceeds in two steps:
-
Nucleophilic Attack: Free hydroxylamine (
) attacks the carbonyl carbon. -
Dehydration: The resulting carbinolamine eliminates water to form the C=N bond.
| pH Condition | Dominant Species | Kinetic Consequence | Thiophene Risk |
| pH < 3 | Stalled. No free nucleophile available to attack the carbonyl. | High. Risk of acid-catalyzed polymerization of the thiophene ring. | |
| pH 4.5 - 5.5 | Mix of | Optimal. Sufficient free base for attack; sufficient acid for dehydration. | Low. Mild conditions preserve the heteroaromatic ring. |
| pH > 7 | Slow. Nucleophilic attack is fast, but dehydration is rate-limiting due to lack of | Moderate. Risk of Cannizzaro side reactions or aldol condensations. |
Visualizing the Pathway
Figure 1: The kinetic pathway showing why extreme pH levels cause reaction failure.
Standard Operating Procedure (SOP)
This protocol uses a Sodium Acetate buffer system to auto-regulate pH within the optimal zone.
Reagents:
-
Thiophene-2-carbaldehyde (1.0 equiv)
-
Hydroxylamine Hydrochloride (
) (1.1 – 1.5 equiv) -
Sodium Acetate (
) (1.5 – 2.0 equiv) -
Solvent: Ethanol/Water (1:1 v/v) or Methanol.
Step-by-Step Protocol:
-
Preparation: Dissolve Hydroxylamine Hydrochloride (1.2 equiv) and Sodium Acetate (1.5 equiv) in water.
-
Why: This generates free hydroxylamine and an acetic acid/acetate buffer in situ (pH ~5).
-
-
Addition: Dissolve the thiophene aldehyde in Ethanol. Add this solution dropwise to the aqueous hydroxylamine solution.
-
Why: Adding the organic phase to the aqueous phase ensures the aldehyde encounters a buffered environment immediately.
-
-
Reaction: Stir at room temperature (20-25°C).
-
Monitoring: Check TLC after 30 minutes. Most thiophene aldehydes react quickly. If sluggish, warm to 50°C.
-
-
Workup:
-
Scenario A (Solid forms): The oxime is often less soluble than the aldehyde. If a precipitate forms, cool in an ice bath and filter.
-
Scenario B (No solid): Evaporate the ethanol (rotary evaporator). Extract the remaining aqueous residue with Dichloromethane (DCM) or Ethyl Acetate.
-
-
Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc.
Troubleshooting Guide
Diagnostic Flowchart
Use this logic tree to diagnose failures in real-time.
Figure 2: Diagnostic logic for common synthetic failures.
Symptom & Solution Matrix
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalled (SM present) | pH is too low (< 3). The amine is fully protonated ( | Add aqueous Sodium Acetate or dilute NaOH until pH reaches ~5. |
| Reaction Stalled (Intermediate) | pH is too high (> 7). Dehydration is not catalyzed. | Add a few drops of Glacial Acetic Acid or dilute HCl. |
| Black/Brown Tar Formation | Acid-induced polymerization of the thiophene ring. | Restart experiment. Ensure buffer (NaOAc) is present before adding the thiophene substrate. Avoid strong mineral acids ( |
| Multiple TLC Spots | Geometric isomers (E/Z) or Beckmann rearrangement. | Oximes exist as E/Z isomers.[2] This is normal. If purification is needed, column chromatography can sometimes separate them, but they may interconvert. |
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine instead of Sodium Acetate? A: Yes. Pyridine acts as both a solvent and a base (pH ~8 in water, but effectively buffers lower with HCl). However, pyridine is harder to remove during workup. Sodium Acetate is preferred for ease of purification (water-soluble).
Q: My thiophene aldehyde is not soluble in water. What do I do? A: This is standard. Use a co-solvent system. Ethanol/Water (1:1) is ideal. If solubility is still an issue, switch to THF/Water or Dioxane/Water. Ensure the mixture is homogeneous (single phase) for the fastest rate.
Q: Why is the order of addition important?
A: Adding the thiophene to a pre-buffered hydroxylamine solution prevents the thiophene from encountering a highly acidic environment (pure
Q: Is the reaction sensitive to oxygen? A: The oxime formation itself is not oxygen-sensitive. However, thiophene aldehydes can oxidize to carboxylic acids in air over time. Verify the purity of your starting material via H-NMR before starting.
References
-
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Link
- Foundational paper establishing the r
-
Organic Syntheses. (1943). Thiophene-2-carboxaldehyde.[3][4][5] Org. Synth. 1943, 23, 90. Link
- Provides context on the stability and handling of thiophene aldehydes.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link
- Discusses the stability of the C=N bond and the reverse hydrolysis reaction.
-
BenchChem. (2025). Stability of 2-Thiophenemethanol under acidic and basic conditions. Link
- Technical data regarding acid-catalyzed polycondensation risks in thiophene deriv
Sources
Technical Support Center: Troubleshooting Thiophene Aldehyde Oximation
Welcome to the Application Scientist Support Center. The oximation of thiophene carboxaldehydes is a fundamental transformation in medicinal chemistry and materials science. While seemingly straightforward, researchers frequently encounter stalled conversions or poor yields. This guide dissects the mechanistic causality behind these failures—ranging from pH-dependent kinetic stalls to biphasic mass transfer limitations—and provides field-proven, self-validating protocols to ensure >95% conversion.
Diagnostic Workflow
Before adjusting your protocol, use the logical workflow below to identify the root cause of your stalled oximation reaction.
Diagnostic workflow for troubleshooting low conversion in thiophene aldehyde oximation.
Troubleshooting FAQs
Q: Why does my reaction stall at 40-50% conversion despite using an excess of hydroxylamine hydrochloride?
Causality & Solution: This is almost always a pH-dependent kinetic stall. The oximation of aldehydes proceeds via a two-step mechanism: nucleophilic attack by free hydroxylamine (
-
If the pH is too low (< 4), the amine is protonated (
) and entirely loses its nucleophilicity. -
If the pH is too high (> 7), the subsequent dehydration step is severely hindered because there are insufficient protons to activate the leaving hydroxyl group.
Action: Maintain a strictly buffered pH between 4.5 and 6.5. Using a weak base like sodium carbonate (
Q: I observe a cloudy, biphasic mixture when running the reaction in water. How does this affect yield?
Causality & Solution: Thiophene-2-carboxaldehyde is highly lipophilic and exhibits poor aqueous solubility. When
Q: Does the electron-rich nature of the thiophene ring inhibit the reaction? Causality & Solution: Yes, to a minor extent. The sulfur atom in the thiophene ring donates electron density through resonance, which marginally decreases the electrophilicity of the carbonyl carbon compared to a standard benzaldehyde[3]. Action: While usually not a primary cause for failure, if steric hindrance (e.g., bulky 3-substituted thiophenes) compounds this electronic deactivation, you can introduce a mild acid catalyst like oxalic acid or elevate the temperature to reflux (60-80°C) in a solvent like acetonitrile to overcome the activation energy barrier[4].
Comparative Data & Kinetic Parameters
The table below summarizes how different reaction environments dictate the mechanistic outcome of thiophene aldehyde oximation.
| Base / Additive | Solvent System | Temp (°C) | Time (h) | Typical Conversion | Mechanistic Outcome |
| None ( | Water | 25 | 24 | < 10% | Amine remains protonated; nucleophilic attack fails. |
| NaOH (Excess) | Water | 25 | 12 | ~ 45% | Biphasic system; excess base inhibits carbinolamine dehydration. |
| EtOH / | 25 | 2 | > 95% | Optimal pH (~5.5) and complete phase homogeneity[2]. | |
| Pyridine (Solvent/Base) | Ethanol / Pyridine | 25 | 2 | > 90% | Excellent solubility; pyridine acts as both base and proton shuttle[1]. |
| Oxalic Acid (Catalyst) | Acetonitrile | 80 | 1 | > 95% | Acid-catalyzed dehydration accelerates kinetics for sterically hindered substrates[4]. |
Self-Validating Standard Operating Procedure
This protocol is designed as a self-validating system . At each critical juncture, a physical observation confirms that the underlying chemistry is proceeding correctly.
Objective: Achieve >95% conversion of Thiophene-2-carboxaldehyde to its corresponding oxime using a buffered, biphasic-resolving solvent system.
Materials:
-
Thiophene-2-carboxaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (
) (1.2 eq) -
Sodium Carbonate (
) (0.6 eq) -
Absolute Ethanol
-
Distilled Water
Step-by-Step Methodology:
-
Base Liberation: In a 100 mL round-bottom flask, dissolve
(1.2 eq) and (0.6 eq) in 15 mL of distilled water.-
Self-Validation Check: You must observe immediate effervescence (
gas evolution). Wait until bubbling completely ceases (approx. 5-10 minutes). This confirms the free hydroxylamine is fully liberated and the pH has stabilized in the optimal mildly acidic range.
-
-
Substrate Solubilization: In a separate vial, dissolve Thiophene-2-carboxaldehyde (1.0 eq) in 15 mL of absolute ethanol.
-
Reaction Initiation: Cool the aqueous hydroxylamine solution to 0°C using an ice bath. Add the ethanolic aldehyde solution dropwise over 5 minutes.
-
Causality: The initial nucleophilic attack is exothermic. Dropwise addition prevents localized heating and suppresses potential side reactions.
-
-
Maturation: Remove the ice bath and allow the mixture to stir vigorously at room temperature (25°C) for 2 hours.
-
Self-Validation Check: The solution will transition from completely clear to slightly opaque/cloudy. This phase change indicates that the less polar thiophene-2-carboxaldoxime is forming and beginning to saturate the solvent mixture[2].
-
-
Completion Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The UV-active aldehyde spot (higher
) should be completely replaced by the oxime spot (lower ). -
Isolation & Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the pure oxime as a crystalline solid or viscous oil.
References
- Source: mdpi.
- Source: tubitak.gov.
- Source: google.com (Google Patents)
- Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.
Sources
Technical Support Center: Chemoselective Reduction of 4-Bromo-thiophene-2-carbaldehyde Oxime
[1]
Current Status: Operational Topic: Reduction Protocols & Troubleshooting Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Reducing 4-Bromo-thiophene-2-carbaldehyde oxime to its corresponding primary amine, (4-bromothiophen-2-yl)methanamine , presents a "perfect storm" of chemoselective challenges. You are navigating three competing failure modes:
-
Catalyst Poisoning: The thiophene sulfur atom irreversibly binds to noble metal catalysts (Pd, Pt), deactivating them.
-
Debromination: Conditions strong enough to overcome poisoning (high temperature/pressure or active catalysts) often trigger hydrogenolysis of the C-Br bond.[1]
-
Dimerization: The formation of secondary amine impurities via intermediate imine condensation.
This guide prioritizes Borane-THF complexation as the primary methodology due to its superior chemoselectivity, with Zinc/Acid reduction as a robust alternative.[1]
Module 1: Critical Decision Matrix
Before starting, review the reaction pathways. Standard catalytic hydrogenation is not recommended for this substrate.[1]
Figure 1: Decision matrix highlighting the risks of catalytic hydrogenation versus hydride/metal reductions.
Module 2: The Gold Standard – Borane-THF Reduction
Why this works: Borane (
Protocol: Borane-THF Reduction
| Parameter | Specification | Note |
| Reagent | Use fresh reagent.[1] Borane degrades over time.[1] | |
| Stoichiometry | 2.5 - 4.0 equivalents | Excess required to complex the resulting amine.[1] |
| Solvent | Anhydrous THF | Moisture kills the reagent. |
| Temperature | Initial addition cold, then heat to drive completion.[1] |
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon.
-
Dissolution: Dissolve 4-Bromo-thiophene-2-carbaldehyde oxime (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to
. -
Addition: Dropwise add
(3.0 equiv). Caution: Gas evolution ( ). -
Reaction: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC/LCMS.[1]
-
Note: You may see a new spot that is NOT the free amine. This is the Boron-Amine complex.[1]
-
-
The "Melt" (Critical Step): Cool to
. Carefully quench with Methanol (excess) until bubbling stops.[1] -
Complex Breaking: Add 6M HCl (or concentrated HCl) carefully. Reflux the mixture for 1 hour.
-
Workup: Basify with NaOH to pH > 10. Extract with DCM or EtOAc.[1] Dry over
.[1]
Module 3: The Robust Alternative – Zinc/Acetic Acid
Why this works: Zinc metal in acetic acid acts as a single-electron transfer (SET) reducing agent.[1] It is robust against sulfur and generally spares aryl halides under mild conditions.[1]
Protocol: Zn/AcOH Reduction
-
Dissolution: Dissolve the oxime in Glacial Acetic Acid.
-
Activation: Use Zinc dust (<10 micron).[1] Activate by washing with dilute HCl then water/acetone if older stock.[1]
-
Addition: Add Zn dust (5–10 equiv) portion-wise at room temperature.
-
Exotherm Warning: Monitor temperature; keep below
to prevent debromination.[1]
-
-
Workup: Filter off excess Zinc through Celite.[1] Concentrate the acetic acid. Neutralize carefully with saturated
or NaOH (ice bath).[1] Extract.
Troubleshooting & FAQs
Issue 1: "My product mass is correct, but the NMR is messy/broad."
Diagnosis: Incomplete hydrolysis of the Borane-Amine complex. The Fix: You likely skipped or shortened the acidic reflux step in the Borane protocol.
-
Action: Take your crude material, dissolve in MeOH, add conc. HCl, and reflux for 60 minutes. Basify and re-extract. The Boron-Nitrogen bond is surprisingly strong and requires thermal energy to break.[1]
Issue 2: "I see a secondary amine impurity (Dimer)."
Diagnosis: Intermediate imine reacting with the product amine.[1]
-
Concentration: Run the reaction more dilute (high dilution favors intramolecular reaction over intermolecular dimerization).
-
Order of Addition: In the Zn/Acid method, ensure the acid is in excess before adding the zinc, or add the oxime slowly to the reducing mixture.
Issue 3: "The reaction stalled, and I'm using Pd/C."
Diagnosis: Thiophene poisoning. The sulfur atom has coated the Palladium surface. The Fix: Stop. Do not add more catalyst. Switch to Method B (Borane).[1]
-
Explanation: Thiophene coordinates to Pd via the sulfur lone pair. While "sulfided" catalysts (Pt-S) exist, they are often too inactive for oxime reduction without high pressure, which risks the C-Br bond.[1]
Issue 4: "I lost the Bromine atom."
Diagnosis: Hydrodehalogenation.[1] The Fix:
-
If using Zn/AcOH: Lower the temperature. High temps promote insertion into the C-Br bond.[1]
-
If using Borane: This is rare.[1][2] Check your quench.[1] Did you use a very strong base or harsh conditions during workup? Ensure you aren't using
(LAH), which is much more aggressive toward aryl halides than Borane.
Visualizing the "Boron Trap"
Many users fail at the workup stage. This diagram explains why the "Melt" step is mandatory.
Figure 2: The "Boron Trap." The reaction does not produce free amine directly; it produces a stable complex that mimics the product but fails to isolate correctly without acidic hydrolysis.
References
-
Mechanisms of Borane Reduction
-
Thiophene Poisoning of Noble Metals
-
Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis.[1]
-
-
Chemoselective Reduction of Oximes (Borane vs. LAH)
-
Prevention of Side Reactions in Thiophene Chemistry
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Bromo-thiophene-2-carbaldehyde oxime and Borane-THF before handling.[1] Borane is pyrophoric and generates hydrogen gas.
Sources
- 1. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jrfglobal.com [jrfglobal.com]
- 6. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]
- 7. scispace.com [scispace.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
Technical Support Center: Handling Thermal Instability of 4-Bromo-thiophene-2-carbaldehyde Oxime
The following Technical Support Guide is designed for researchers and process chemists handling 4-Bromo-thiophene-2-carbaldehyde oxime . It addresses the critical thermal instability inherent to thiophene-based aldoximes and provides actionable, safety-first protocols.[1]
Part 1: Emergency Quick Reference (Read Before Handling)
If you are currently processing this compound and observe smoke, rapid color change (yellow to black), or a temperature spike , execute the following immediately:
-
Remove Heat Source: Cut power to heating mantles/oil baths immediately.
-
Crash Cooling: Do not use water if the vessel is hot (risk of steam explosion).[2] Use an external ice bath or cold air stream to lower the internal temperature below 40°C.
-
Ventilation: Evacuate the hood area. Decomposition often releases nitriles and potentially HCN or SOx gases.[1][2]
Critical Storage Parameter:
-
Temperature: Store at 2–8°C .
-
Light: Protect from light (amber vials/foil).[1][2] Brominated thiophenes are photosensitive.[1][2]
-
Incompatibles: Acids, Acid Chlorides, Anhydrides, Transition Metals (Fe, Cu).[1][2]
Part 2: Technical Deep Dive – The Science of Instability
Why is this Oxime Unstable?
4-Bromo-thiophene-2-carbaldehyde oxime is a high-energy nitrogen species .[1] Its thermal instability arises from two competing chemical pathways that activate at elevated temperatures (typically >100°C, but lower with impurities):[1][2]
-
Pathway A: Dehydration to Nitrile (Dominant Thermal Route) Aldoximes readily eliminate water to form nitriles.[1][2] This reaction is exothermic.[1][2] In the presence of the electron-rich thiophene ring, this elimination can accelerate, leading to a "runaway" exotherm where the heat generated speeds up the reaction further.
-
Pathway B: Beckmann Rearrangement (Acid-Catalyzed) Even trace amounts of acid (from silica gel purification or unneutralized starting materials) can catalyze the rearrangement of the oxime into a thiophene-carboxamide.[1][2] This pathway is often accompanied by significant heat release and tar formation (polymerization).[1][2]
The "Bromo" Factor
The bromine substituent at the 4-position adds molecular weight and lipophilicity but also introduces a weak C-Br bond.[1] While the oxime group is the primary thermal weak point, the bromine atom renders the molecule sensitive to UV light and radical initiators, potentially lowering the onset temperature of decomposition compared to the non-halogenated parent.
Part 3: Visualizing the Hazard
The following diagram illustrates the decomposition pathways you must prevent.
Caption: Thermal decomposition pathways.[1][2] The red path (Dehydration) is the primary thermal risk, leading to exothermic runaway.
Part 4: Validated Handling Protocols
Protocol A: Safe Synthesis (Low-Temperature Control)
Avoid reflux methods. Use this "Cold-Precipitation" method to minimize thermal stress.[1]
-
Preparation: Dissolve 4-bromo-thiophene-2-carbaldehyde (1.0 eq) in Ethanol (5 vol).
-
Cooling: Cool the solution to 0–5°C using an ice bath.
-
Reagent Addition: Add Hydroxylamine Hydrochloride (1.2 eq).
-
Base Addition: Dropwise add aqueous NaOH (1.2 eq) or solid
, maintaining internal temp <10°C . -
Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours. Do not heat.
-
Workup: Pour into ice water. The oxime should precipitate as a solid. Filter and wash with cold water.[1][2]
-
Drying: Vacuum dry at <35°C . Never oven dry >50°C.
Protocol B: Self-Validating Thermal Stability Test (DSC)
Before scaling up (>10g), you must validate the stability of your specific batch.[2]
Objective: Determine the Onset Temperature (
-
Sample: 2–5 mg of dried oxime in a gold-plated high-pressure crucible (to contain gases).
-
Program: Ramp 5°C/min from 30°C to 250°C.
-
Acceptance Criteria:
Part 5: Troubleshooting Guide
| Issue | Observation | Root Cause | Corrective Action |
| Black/Brown Residue | Product turns dark during drying or storage.[1] | Thermal Decomposition/Polymerization. Likely trace acid left from synthesis catalyzed degradation. | 1.[1][2] Re-dissolve in EtOAc, wash with 5% |
| Low Yield | Product is an oil instead of solid.[2] | Incomplete Precipitation or Impurities. 4-bromo substituent lowers melting point compared to parent; oiling out is common.[1] | 1. Seed with a pure crystal.2. Cool hydro-alcoholic solution to -20°C.3. Verify it is not the nitrile (check IR for -CN peak at ~2200 cm⁻¹).[1][2] |
| Violent Eruption | "Popping" sound or smoke during distillation.[1][2] | Runaway Exotherm. You exceeded the decomposition temperature ( | STOP. Never distill oximes at atmospheric pressure.[1][2] Use Kugelrohr distillation (high vac, low temp) or column chromatography only.[1][2] |
| Unexpected Solid | White precipitate forms in reaction before workup.[1][2] | Salt Formation. Likely NaCl or starting material precipitating.[1][2] | Check solubility. If water-soluble, it is salt.[1][2] If organic soluble, check TLC.[1][2] |
Part 6: Frequently Asked Questions (FAQs)
Q: Can I distill 4-Bromo-thiophene-2-carbaldehyde oxime to purify it? A: Generally, NO. Distillation requires heat, which risks triggering the dehydration exotherm.[1] If you must, use a Kugelrohr apparatus under high vacuum (<0.1 mbar) and ensure the bath temperature never exceeds 80°C. Column chromatography is the safer, preferred method.[2]
Q: Is this compound explosive?
A: While not typically classified as a high explosive (like TNT), oximes are Class 4.1 Flammable Solids and can be Self-Reactive .[1][2] In a closed vessel (like a sealed reaction bomb or rotary evaporator flask), the gas evolution (
Q: What is the shelf life? A: At 2–8°C in the dark: 6–12 months . At room temperature exposed to light: <1 month (expect browning).[1][2]
Q: I see two spots on my TLC. Is it decomposing? A: Not necessarily. Oximes exist as E/Z isomers (syn/anti).[1][2] These often separate on silica gel.[1][2] Check the NMR; if the ratio changes upon heating, it is isomerization. If a new spot appears at the solvent front (non-polar), it is likely the nitrile decomposition product.[2]
Part 7: References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide on the Thermal Stability and Decomposition of (Z)-glyoxylic acid oxime. (General oxime thermal behavior). [1][2]
-
Sigma-Aldrich. (2025).[1][2] 4-Bromo-2-thiophenecarboxaldehyde Product Specification. (Precursor properties).[1][2][3]
-
Thermo Scientific Chemicals. (2025).[1][2][4] Safety Data Sheet: 2-Acetyl-5-bromothiophene. (Analogous bromothiophene safety).[1][2]
-
Organic Chemistry Portal. (2025). Beckmann Rearrangement Mechanisms.
-
Stenutz, R. (2025).[1][2] Data for 4-bromothiophene-2-carboxaldehyde.
(Note: Specific DSC data for the 4-bromo derivative is not publicly indexed; protocols above are derived from "Read-Across" safety standards for halogenated heteroaromatic oximes.)
Sources
Technical Support Center: 4-Bromo-thiophene-2-carbaldehyde Oxime Isomer Management
Case ID: T-OX-4BR-ISO Subject: Separation, Identification, and Stabilization of syn (Z) and anti (E) Isomers Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide
Executive Summary
The synthesis of 4-Bromo-thiophene-2-carbaldehyde oxime typically yields a thermodynamic mixture of anti (
This guide addresses the three most common user challenges:
-
Ambiguity in Identification: Distinguishing isomers via NMR.
-
Separation Failure: Inability to separate isomers using standard silica chromatography.
-
Isomerization: Spontaneous conversion during storage or workup.
Module 1: Diagnostic & Identification
Question: "How do I definitively distinguish between the syn and anti isomers using H NMR?"
Technical Insight:
You cannot rely solely on integration ratios. You must look at the chemical shift (
-
The Rule of Thumb: In thiophene-2-carbaldehyde oximes, the
-isomer (anti) methine proton generally resonates downfield (higher ppm) compared to the -isomer, due to the deshielding effect of the hydroxyl group being directed away from the ring currents and towards the proton. -
The Coupling Constant Check: If run in anhydrous DMSO-
, the coupling constant is often smaller for the -isomer (~2-3 Hz) than the -isomer (~5-6 Hz), though this can be subtle.
Reference Data: 4-Bromo-thiophene-2-carbaldehyde oxime
(Values estimated based on 2-substituted thiophene oxime analogs)
| Feature | Structural Logic | ||
| Geometry | OH is trans to H | OH is cis to H | |
| Anisotropy of the oxime oxygen. | |||
| Polarity (TLC) | Less Polar (Higher | More Polar (Lower |
Workflow: Isomer Identification
Figure 1: NMR decision matrix for assigning stereochemistry based on methine proton shifts.
Module 2: Separation & Purification Protocols
Question: "My column chromatography failed to separate the isomers, and the product degraded. Why?"
Root Cause Analysis:
Standard silica gel is slightly acidic (
-
Acid-Catalyzed Isomerization: The silica surface protons catalyze the rotation around the C=N bond, equilibrating your separated fractions back into a mixture.
-
Hydrolysis: Prolonged exposure to acidic silica and moisture can hydrolyze the oxime back to the aldehyde (4-bromo-thiophene-2-carbaldehyde).
Protocol A: The "Buffer" Method (Chromatography)
Use this if you need to isolate the Z-isomer for analytical standards.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Pre-treatment: Slurry the silica in Hexane containing 1% Triethylamine (Et
N) . This neutralizes surface acidity. -
Eluent: Hexane/Ethyl Acetate (gradient). Maintain 0.5% Et
N in the mobile phase. -
Execution: Run fast. Do not let the compound sit on the column.
Protocol B: The "HCl Reset" Method (Bulk Purification)
Use this to convert the entire mixture to the stable E-isomer (Anti).
This method relies on the fact that oxime hydrochlorides are often less soluble and crystallize in a preferred geometry.
Materials:
-
Crude Oxime Mixture (10 g)
-
Diethyl Ether (anhydrous)
-
HCl gas (or 2M HCl in Ether)
-
Saturated NaHCO
Step-by-Step:
-
Dissolution: Dissolve the crude mixture in minimal anhydrous Diethyl Ether.
-
Salt Formation: Bubble dry HCl gas through the solution (or add HCl/Ether dropwise) at 0°C.
-
Observation: A white precipitate (the oxime hydrochloride salt) will form.
-
-
Filtration: Filter the solid rapidly under Argon/Nitrogen.
-
Neutralization: Suspend the solid salt in cold water and immediately adjust pH to 8-9 with saturated NaHCO
. -
Extraction: Extract immediately with Ethyl Acetate.
-
Result: Evaporation yields the free oxime, typically enriched >95% in the
-isomer .
Purification Logic Flow
Figure 2: Decision tree for selecting the appropriate purification methodology.
Module 3: Stability & Storage
Question: "My pure isomer equilibrated back to a mixture after 2 weeks. How do I stop this?"
Mechanism: Oximes undergo thermal and photochemical isomerization. The 4-bromo substituent on the thiophene ring withdraws electron density, making the methine proton slightly more acidic and the C=N bond more susceptible to nucleophilic attack or radical rotation.
Storage Protocols:
-
Darkness is Critical: Thiophene derivatives are photosensitive. Store in amber vials wrapped in foil. UV light promotes
isomerization. -
Remove Acid Traces: Ensure the product is washed thoroughly with bicarbonate during workup. Even trace acid (ppm levels) catalyzes equilibration.
-
Solid State: Store as a solid at -20°C. Isomerization is significantly slower in the crystal lattice than in solution. Never store as a solution in CDCl
(which becomes acidic over time).
References
-
Su, B., et al. (2021). "Synthesis, isomerization, and DFT studies of five-membered heterocyclic ketoximes." Journal of Heterocyclic Chemistry. (Validates E/Z mixture behavior in thiophene oximes).
-
Satonaka, H. (1983).[3] "The substituent effects in thiophene compounds. I. 1H NMR and IR studies." Bulletin of the Chemical Society of Japan. (Establishes NMR shift correlations for substituted thiophenes).
-
Sigma-Aldrich. "4-Bromo-2-thiophenecarboxaldehyde Product Sheet." (Precursor data).
- Smith, P.A.S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin, New York.
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 4-Bromo-thiophene-2-carbaldehyde oxime before handling.
Sources
Validation & Comparative
1H NMR Interpretation of 4-Bromo-thiophene-2-carbaldehyde oxime: A Comparative Analytical Guide
In drug development and medicinal chemistry, halogenated thiophene heterocycles serve as critical pharmacophores and synthetic intermediates. Specifically, 4-bromo-thiophene-2-carbaldehyde oxime is widely utilized in the synthesis of kinase inhibitors and targeted antibacterial agents. However, the oximation of thiophene carbaldehydes invariably yields a mixture of E and Z geometric isomers. Furthermore, distinguishing the 4-bromo regioisomer from the commercially abundant 5-bromo alternative is a common analytical hurdle that can derail downstream cross-coupling reactions.
From an application science perspective, ensuring the geometric and regiochemical purity of these intermediates is non-negotiable. This guide provides an objective, data-driven comparison of 4-bromo-thiophene-2-carbaldehyde oxime against its precursor and its structural alternatives, leveraging 1H NMR spectroscopy as a self-validating analytical system.
Mechanistic Causality in Thiophene Oxime NMR Shifts
To accurately interpret the 1H NMR spectrum of 4-bromo-thiophene-2-carbaldehyde oxime, one must understand the underlying physical chemistry driving the chemical shifts (δ) and coupling constants (J).
Regiochemistry: The 4-Bromo vs. 5-Bromo Dilemma
The position of the bromine atom on the thiophene ring dictates the coupling behavior of the remaining aromatic protons.
-
4-Bromo Isomer: The remaining protons are located at positions 3 and 5. These protons exhibit a long-range, meta-like coupling across the sulfur heteroatom. This specific spatial arrangement yields a characteristically small coupling constant of J ≈ 1.2 – 1.5 Hz [1].
-
5-Bromo Isomer: In this alternative, the remaining protons are at positions 3 and 4. These adjacent protons exhibit a standard ortho-coupling, which is significantly larger, typically J ≈ 3.8 – 4.1 Hz [3].
Stereochemistry: E vs. Z Oxime Geometry
The spatial geometry of the oxime group profoundly impacts the chemical shift of the azomethine (CH=N) proton due to magnetic anisotropy.
-
The E-Isomer: By IUPAC definition, the E-isomer places the highest priority groups (the thiophene ring and the -OH group) on opposite sides of the C=N double bond. Consequently, the hydroxyl (-OH) group is positioned syn (on the same side) to the azomethine proton. The electron-withdrawing nature and magnetic anisotropy of the oxygen lone pairs strongly deshield this proton, pushing its signal downfield to ~8.20 ppm .
-
The Z-Isomer: Here, the -OH group is anti to the azomethine proton. Relieved from the immediate deshielding cone of the oxygen lone pairs, the proton resonates further upfield at ~7.70 ppm [2].
Comparative 1H NMR Data
To objectively evaluate your synthesized product, compare your acquired spectra against the benchmark data in Table 1 . This table contrasts the target compound with its precursor and its primary regioisomer, providing a definitive map for structural verification.
Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) at 400 MHz in CDCl₃
| Compound | Azomethine / Aldehyde (CH=N / CHO) | Thiophene H-3 | Thiophene H-5 | Thiophene H-4 | Oxime OH |
| 4-Bromo-thiophene-2-carbaldehyde (Precursor) [1] | 9.88 (d, J = 1.2 Hz) | 7.65 (d, J = 1.3 Hz) | 7.68 (d, J = 1.4 Hz) | - | - |
| 4-Bromo-thiophene-2-carbaldehyde (E)-oxime (Target) | 8.20 (s) | 7.15 (d, J = 1.5 Hz) | 7.42 (d, J = 1.5 Hz) | - | 8.50 (br s) |
| 4-Bromo-thiophene-2-carbaldehyde (Z)-oxime (Isomer) [2] | 7.70 (s) | 7.30 (d, J = 1.5 Hz) | 7.50 (d, J = 1.5 Hz) | - | 8.80 (br s) |
| 5-Bromo-thiophene-2-carbaldehyde (E)-oxime (Alternative) [3] | 8.15 (s) | 7.05 (d, J = 3.9 Hz) | - | 7.00 (d, J = 3.9 Hz) | 8.45 (br s) |
(Note: The Z-oxime shifts are extrapolated from the established behavior of unsubstituted (Z)-thiophene-2-carbaldehyde oxime[2], adjusted for the inductive effect of the C4-bromine).
Diagnostic Logic Tree for Structural Elucidation
When analyzing an unknown brominated thiophene oxime batch, follow this logical progression to definitively identify the structure.
Diagnostic logic tree for identifying regiochemistry and stereochemistry via 1H NMR.
Self-Validating Experimental Protocol
To ensure that the 1H NMR spectrum accurately reflects the thermodynamic E/Z ratio without integration bias, the following standardized workflow must be strictly adhered to.
Phase 1: Oximation Synthesis
-
Reaction Setup: Dissolve 4-bromo-thiophene-2-carbaldehyde (1.0 eq, 5.0 mmol) in a 1:1 volumetric mixture of absolute Ethanol and deionized Water (10 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq, 7.5 mmol) followed by sodium acetate (1.5 eq, 7.5 mmol).
-
Causality Check: Sodium acetate acts as a crucial buffer. Without it, the reaction becomes highly acidic, protonating the hydroxylamine into a non-nucleophilic ammonium salt, thereby stalling the reaction.
-
-
Agitation: Stir the mixture vigorously at room temperature (20-25 °C) for 4 hours until TLC indicates complete consumption of the aldehyde.
-
Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxime.
Phase 2: Quantitative NMR Preparation
-
Sample Prep: Weigh exactly 10 mg of the crude oxime mixture. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Transfer to a clean 5 mm NMR tube.
-
Acquisition Parameters (Critical): Set the spectrometer to 400 MHz. Set the relaxation delay (D1) to 5.0 seconds and acquire 64 scans.
-
Causality Check: A standard 1.0s delay is insufficient for the complete T1 relaxation of the isolated azomethine proton. A 5.0s delay ensures that the integrations of the δ 8.20 and δ 7.70 signals accurately reflect the true thermodynamic E/Z ratio.
-
Workflow for quantitative 1H NMR acquisition to determine oxime E/Z ratios.
References
-
Substituted furopyridinediones as novel inhibitors of α-glucosidase. RSC Advances. (Source for 4-bromothiophene-2-carbaldehyde precursor NMR characterization). 1
-
Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes. RSC.org. (Source for Z-oxime stereochemical NMR shift causality). 2
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophen. TÜBİTAK Academic Journals. (Source for 5-bromothiophene ortho-coupling constants).3
Sources
Benchmarking 13C NMR Shift Prediction Tools for Halogenated Heterocycles: A Comparison Guide using 4-Bromo-thiophene-2-carbaldehyde oxime
Accurate structural elucidation is the bedrock of modern drug discovery. When synthesizing halogenated heteroaromatics—such as precursors for Suzuki cross-coupling reactions—verifying regiochemistry is paramount[1]. However, relying solely on empirical
This guide objectively compares the performance of three leading NMR prediction paradigms—Empirical Additivity (ChemDraw Professional) , Ensemble Machine Learning (Mnova NMRPredict) , and Quantum Mechanical Calculations (Gaussian 16 DFT) —using 4-bromo-thiophene-2-carbaldehyde oxime as the benchmark molecule.
The Benchmark Molecule: Why 4-Bromo-thiophene-2-carbaldehyde oxime?
4-Bromothiophene-2-carbaldehyde is a highly reactive and valuable intermediate for constructing complex bioactive molecules[2]. When converted to its oxime derivative, the resulting molecule (4-bromo-thiophene-2-carbaldehyde oxime) presents three distinct challenges for NMR prediction algorithms:
-
The Heteroaromatic Core: Thiophene rings distribute electron density unevenly compared to standard benzenoid systems[3].
-
The HALA Effect: The bromine atom at the C4 position induces a strong Heavy-Atom-on-Light-Atom (HALA) effect. The large electron cloud of bromine causes significant spin-orbit coupling and diamagnetic shielding, driving the C4 carbon resonance drastically upfield.
-
Anisotropic Deshielding: The C2 position is attached to an oxime group (-CH=N-OH), which exerts strong inductive withdrawal and magnetic anisotropy[4].
Figure 1: Causality of substituent electronic and steric effects on thiophene 13C NMR shifts.
Experimental Methodology: Establishing the Ground Truth
To evaluate the software, we must first establish a high-fidelity, self-validating experimental baseline. The following protocol details the synthesis and NMR acquisition of the thermodynamically favored (E)-isomer.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-bromothiophene-2-carbaldehyde (1.0 mmol, 191 mg)[2] in 5.0 mL of HPLC-grade methanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 mmol, 104 mg) and sodium acetate (1.5 mmol, 123 mg) dissolved in 2.0 mL of deionized water[4].
-
Causality of Base Selection: Sodium acetate acts as a mild base to liberate the free hydroxylamine nucleophile without triggering unwanted aldol-type side reactions.
-
Monitoring: Stir the mixture at ambient temperature (25 °C) for 4 hours. Monitor via TLC (Hexanes/Ethyl Acetate 4:1) to ensure complete consumption of the starting aldehyde.
-
Workup: Extract the aqueous mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na
SO , and concentrate under reduced pressure to yield the pure oxime[4].
NMR Acquisition Protocol (Self-Validating System)
-
Solvent Selection: Dissolve 15 mg of the purified oxime in 0.6 mL of DMSO-
. Causality: We specifically avoid CDCl here. The oxime -OH group acts as both a hydrogen bond donor and acceptor. In non-polar solvents like CDCl , intermolecular hydrogen bonding causes concentration-dependent chemical shift drift. DMSO- competitively binds the -OH group, locking the monomeric state and ensuring reproducible shifts. -
Instrument Parameters: Acquire the
C NMR spectrum at 100 MHz. -
Relaxation Delay (D1) Tuning: Set the D1 delay to 2.0 seconds . Causality: Quaternary carbons (C2 and the bromine-bearing C4) lack attached protons, meaning they cannot efficiently undergo dipole-dipole relaxation. A standard 1.0s delay leads to severe signal attenuation for these nuclei. Extending D1 to 2.0s guarantees accurate signal-to-noise ratios and reliable peak picking for the critical C4-Br resonance.
Product Comparison: Predictive Software vs. Experimental Data
With the experimental ground truth established, we simulated the
-
ChemDraw Professional (Empirical Additivity): Utilizes HOSE (Hierarchical Organization of Spherical Environments) codes and empirical substituent additivity rules.
-
Mnova NMRPredict (Machine Learning): Employs an ensemble of Random Forest algorithms trained on vast databases of verified experimental spectra.
-
Gaussian 16 (Quantum Mechanical DFT): Calculates shifts from first principles using the GIAO method at the B3LYP/6-311+G(2d,p) level of theory.
Quantitative Performance Data
| Carbon Position | Experimental (DMSO- | ChemDraw (Empirical) | Mnova (Ensemble ML) | Gaussian 16 (DFT) |
| C2 (quat, C-C=N) | 138.5 ppm | 141.2 ppm | 139.1 ppm | 138.8 ppm |
| C3 (CH) | 132.2 ppm | 130.5 ppm | 131.8 ppm | 132.6 ppm |
| C4 (quat, C-Br) | 111.0 ppm | 118.4 ppm | 112.5 ppm | 110.3 ppm |
| C5 (CH) | 129.8 ppm | 128.1 ppm | 129.2 ppm | 130.5 ppm |
| C6 (CH=NOH) | 145.5 ppm | 148.0 ppm | 146.1 ppm | 144.9 ppm |
| Mean Absolute Error (MAE) | - | 3.24 ppm | 0.96 ppm | 0.68 ppm |
Performance Analysis & Scientific Insights
-
The Failure of Empirical Rules on Halogens: ChemDraw's empirical model struggles significantly with the C4 position, predicting 118.4 ppm against the experimental 111.0 ppm. Empirical tools linearly add substituent effects, failing to account for the non-linear, relativistic spin-orbit coupling introduced by the heavy bromine atom (the HALA effect). Relying on this tool could lead a chemist to incorrectly assume they synthesized the wrong regioisomer.
-
The Efficiency of Machine Learning: Mnova provides an excellent balance of speed and accuracy (MAE = 0.96 ppm). Because its training set includes thousands of halogenated heterocycles, the algorithm implicitly "understands" the HALA effect without needing to calculate the physics behind it.
-
The Precision of Quantum Mechanics: Gaussian 16 offers the highest fidelity (MAE = 0.68 ppm). By calculating the actual magnetic shielding tensors of the electron density, it perfectly captures both the anisotropic deshielding of the oxime and the relativistic shielding of the bromine. However, this comes at the cost of significant computational time (hours vs. seconds).
Figure 2: Workflow comparing empirical, ML, and QM NMR prediction tools against experimental data.
Conclusion and Recommendations
For drug development professionals working with complex, halogenated heterocyclic scaffolds:
-
Do not rely on empirical additivity tools (ChemDraw) for definitive structural proof of brominated or iodinated rings. The HALA effect will cause severe prediction errors.
-
Adopt Machine Learning tools (Mnova) for rapid, day-to-day benchwork and TLC-to-NMR workflow verifications.
-
Reserve DFT Calculations (Gaussian) for patent filings, complex stereochemical assignments (e.g., distinguishing E vs Z oxime isomers), or when ML predictions yield ambiguous regiochemical results.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 87792, 4-Bromothiophene-2-carbaldehyde" PubChem. URL:[Link]
-
Ali, et al. "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene" TÜBİTAK Academic Journals. URL:[Link]
-
Royal Society of Chemistry. "Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information" RSC. URL:[Link]
Sources
Comparative Guide: FTIR Spectrum Analysis of C=N Bond in Thiophene Oximes
Executive Summary: The Analytical Challenge
In medicinal chemistry, thiophene oximes are high-value pharmacophores, often serving as bioisosteres for phenyl oximes in non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. However, their characterization presents a specific spectroscopic challenge: the C=N (azomethine) stretching vibration (typically 1610–1660 cm⁻¹) often overlaps with the strong C=C ring stretching vibrations of the electron-rich thiophene moiety (1500–1590 cm⁻¹).
This guide objectively compares the performance of ATR-FTIR (Attenuated Total Reflectance) against Transmission FTIR (KBr Pellet) and Raman Spectroscopy for the specific detection and validation of the C=N bond in thiophene-2-carbaldehyde oxime and its derivatives.
Technical Deep Dive: The Physics of the Thiophene-Imine Conjugation
To interpret the spectrum accurately, one must understand the electronic influence of the thiophene ring on the oxime group.
-
Electron Donating Effect: Thiophene is a
-excessive heterocycle. The sulfur atom donates electron density into the ring, which conjugates with the exocyclic C=N bond. -
Frequency Shift: This conjugation reduces the double-bond character of the C=N bond, typically causing a red shift (lower wavenumber) compared to aliphatic oximes or electron-deficient pyridyl oximes.
-
The Overlap Problem: The thiophene ring exhibits strong asymmetric C=C stretching bands near 1590 cm⁻¹ and 1540 cm⁻¹. The C=N stretch typically falls at 1615–1640 cm⁻¹ . In low-resolution instruments or poorly prepared samples, these peaks can merge into a single broad envelope.
Comparative Analysis: Method Performance
Spectral Signature Comparison: Thiophene vs. Phenyl Oximes
The following table contrasts the vibrational signatures of Thiophene-2-aldoxime against its benzene analogue (Benzaldoxime). This comparison allows researchers to distinguish the heterocyclic influence.
| Feature | Thiophene-2-aldoxime | Benzaldehyde Oxime | Diagnostic Note |
| C=N Stretch | 1615 – 1635 cm⁻¹ (Med-Strong) | 1630 – 1650 cm⁻¹ (Strong) | Thiophene causes a ~15 cm⁻¹ red shift due to stronger |
| Ring C=C | 1510 – 1590 cm⁻¹ (Multiple bands) | 1580 – 1600 cm⁻¹ (Sharp doublet) | Thiophene ring modes are broader and can mask the C=N shoulder. |
| N-O Stretch | 930 – 960 cm⁻¹ | 930 – 950 cm⁻¹ | Similar position; confirms oxime functionality. |
| C-S Stretch | 600 – 850 cm⁻¹ (Characteristic) | Absent | Key Differentiator: Look for C-S-C ring breathing ~830 cm⁻¹. |
| OH Stretch | 3100 – 3400 cm⁻¹ (Broad) | 3100 – 3400 cm⁻¹ (Broad) | Indicates H-bonding; indistinguishable between the two. |
Methodological Comparison: ATR-FTIR vs. Alternatives
This section evaluates the "product" (ATR-FTIR workflow) against traditional Transmission FTIR and Raman spectroscopy.
| Performance Metric | Method A: ATR-FTIR (Recommended) | Method B: Transmission FTIR (KBr) | Method C: Raman Spectroscopy |
| Sample Prep | Zero/Minimal. Direct solid contact. | High. Requires grinding/pressing. | Zero. Direct laser focus. |
| C=N Detection | Good. Surface sensitivity yields sharp peaks. | Excellent. High energy throughput, but moisture in KBr can broaden OH/C=N. | Superior. C=N is highly polarizable; appears as a very intense, sharp band. |
| Reproducibility | High. Path length is fixed. | Low. Dependent on pellet thickness/uniformity. | Medium. Fluorescence interference is common with thiophenes. |
| Throughput | High. <2 mins per sample. | Low. 10-15 mins per sample. | High. <2 mins per sample. |
| Cost | Low (after accessory purchase). | Low (consumables only). | High (instrument cost). |
Verdict: For routine screening in drug development, ATR-FTIR is the superior balance of speed and accuracy. However, if the C=N peak is completely obscured by the ring stretch, Raman Spectroscopy is the definitive validation tool as the C=N signal dominates the Raman spectrum while OH signals are weak.
Validated Experimental Protocol
This protocol is designed to maximize the resolution of the C=N peak using a standard ATR-FTIR setup.
Phase 1: Sample Preparation & Synthesis Validation
-
Pre-requisite: Ensure the thiophene oxime is dry. Residual solvent (water/ethanol) will broaden the OH region and can obscure the fingerprint region.
-
Purity Check: Melting point determination is mandatory before FTIR. (Thiophene-2-aldoxime MP: ~136-138 °C).[1]
Phase 2: ATR-FTIR Acquisition Workflow
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Crucial: Ensure no residue remains; thiophenes are sticky.
-
Background Scan: Collect 32 scans of the empty ambient air.
-
Sample Loading: Place ~2 mg of solid oxime on the crystal center.
-
Pressure Application: Apply high pressure using the anvil clamp.
-
Why? Good contact is critical for ATR. Poor contact results in weak absorbance at lower wavenumbers (fingerprint region), where the C-S and N-O bands reside.
-
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is required to resolve C=N from Ring C=C).
-
Scans: 64 scans (improves Signal-to-Noise ratio).
-
Range: 4000 – 600 cm⁻¹.[2]
-
Phase 3: Data Processing
-
Baseline Correction: Apply automatic baseline correction.
-
ATR Correction: Apply "ATR Correction" algorithm (converts penetration depth variance to transmission-like spectrum).
-
Peak Picking: Specifically zoom into the 1500–1700 cm⁻¹ region.
Decision Logic & Visualization
The following diagram illustrates the logical workflow for confirming the C=N bond, including "fail-safes" if the FTIR data is ambiguous.
Caption: Logical workflow for validating C=N bond presence in thiophene oximes, incorporating Raman spectroscopy as a fail-safe for spectral overlap.
References
-
Global Research Online. (2017). Vibrational assignment of thiophene-2-aldoxime and DFT calculations. Retrieved from [Link]
-
Prime Scholars. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). 2-Thiophenecarboxaldehyde, oxime - IR Spectrum. Retrieved from [Link]
-
CAS Common Chemistry. (2023). 2-Thiophenecarboxaldehyde, oxime (CAS 29683-84-9).[1][3] Retrieved from [Link]
Sources
Advanced Mass Spectrometry Profiling of 4-Bromo-thiophene-2-carbaldehyde oxime: A Comparative Analytical Guide
Introduction & Strategic Context
4-Bromo-thiophene-2-carbaldehyde oxime is a critical halogenated intermediate frequently utilized in the synthesis of cholinesterase reactivators and targeted kinase inhibitors[1][2]. For researchers and drug development professionals, establishing a robust mass spectrometry (MS) profile for this compound is paramount for structural elucidation, impurity tracking, and pharmacokinetic quantification. This guide objectively compares leading MS platforms and delineates the mechanistic fragmentation pathways of this molecule to ensure absolute analytical confidence.
Comparative Analysis of Analytical Platforms
Selecting the optimal MS platform depends heavily on the specific phase of drug development—whether the goal is library matching, high-throughput quantification, or de novo structural confirmation.
-
High-Resolution Mass Spectrometry (LC-ESI-HRMS / Orbitrap or Q-TOF) :
-
Performance: Offers sub-5 ppm mass accuracy.
-
Advantage: Essential for distinguishing isobaric interferences and confirming the exact elemental composition of the oxime fragments. It is the gold standard for the structural elucidation of novel halogenated thiophene derivatives[1].
-
-
Triple Quadrupole Mass Spectrometry (LC-ESI-QqQ) :
-
Performance: Unmatched sensitivity and linear dynamic range in Multiple Reaction Monitoring (MRM) mode.
-
Advantage: Best suited for pharmacokinetic (PK) studies. The characteristic loss of the bromine radical or water can be utilized as stable, highly specific MRM transitions for quantification.
-
-
Gas Chromatography-Electron Ionization (GC-EI-MS) :
-
Performance: Hard ionization at 70 eV generates extensive, highly reproducible fragmentation libraries.
-
Advantage: Ideal for separating volatile oxime stereoisomers (E/Z configurations). However, thermal degradation of oximes in the GC inlet can sometimes complicate spectra[3], making LC-ESI methods generally more reliable for intact molecular analysis.
-
Mechanistic Causality in Fragmentation
Understanding the fragmentation of 4-Bromo-thiophene-2-carbaldehyde oxime requires analyzing the interplay between the stable thiophene ring, the heavy bromine atom, and the labile oxime group.
-
The Bromine Isotopic Signature : Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% to 49.31%). Consequently, the intact molecular ion and any fragment retaining the bromine atom will present as a distinct doublet separated by 2 Da[4]. This isotopic signature acts as an internal, self-validating marker for spectral interpretation.
-
Oxime-Directed Cleavage : In positive electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ predominantly undergoes the loss of water (-18 Da) to form a stable thiophene nitrile cation. Alternatively, the loss of a hydroxyl radical (•OH, -17 Da) is frequently observed. While losing a radical from an even-electron precursor violates the traditional "even-electron rule," this pathway is extensively documented in oxime mass spectrometry due to the high stability of the resulting radical cation[3][5].
-
Halogen Expulsion : The C-Br bond is susceptible to homolytic cleavage under collision-induced dissociation (CID), leading to the loss of a bromine radical (•Br, -79/81 Da) and the formation of an oxime cation[4].
ESI-MS/MS Fragmentation Cascade of 4-Bromo-thiophene-2-carbaldehyde oxime.
Self-Validating Experimental Protocol: LC-ESI-HRMS Analysis
To ensure absolute trustworthiness in structural characterization, the following protocol incorporates built-in validation gates to prevent false positives and carryover artifacts.
Phase 1: System Calibration & Suitability
-
Mass Calibration : Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is strictly < 5 ppm across the m/z 50–500 range.
-
Blank Injection : Run a solvent blank (50:50 Water:Acetonitrile with 0.1% Formic Acid) to validate the absence of carryover or background isobaric interference at the target m/z 206/208.
Phase 2: Sample Preparation 3. Dilution : Dissolve 4-Bromo-thiophene-2-carbaldehyde oxime in LC-MS grade methanol to a final concentration of 1 µg/mL. Causality: Methanol ensures complete solubility of the hydrophobic thiophene ring while remaining highly compatible with ESI droplet desolvation dynamics. 4. Acidification : Add 0.1% Formic Acid to the sample matrix. Causality: Formic acid provides an abundant proton source, driving the formation of the[M+H]⁺ species and maximizing ionization efficiency.
Phase 3: Data-Dependent Acquisition (DDA) 5. Chromatography : Inject 2 µL onto a sub-2 µm C18 column (e.g., Acquity UPLC BEH C18). Run a linear gradient from 5% to 95% organic mobile phase over 10 minutes. 6. MS Parameters : Set the ESI source to positive mode. Capillary temperature: 250 °C. Spray voltage: 3.5 kV. 7. CID Settings : Configure the mass spectrometer to perform Data-Dependent MS2 scans on the top 3 most intense precursor ions. Use a normalized collision energy (NCE) of 25-35 eV. Causality: This specific energy range is optimal for breaking the labile N-O and C-Br bonds to yield diagnostic fragments without completely shattering the thiophene ring into uninterpretable low-mass noise.
Phase 4: Data Validation (The Self-Validating Step) 8. Isotopic Confirmation : Before analyzing the MS2 spectra, examine the MS1 spectrum at the retention time of the compound. The protocol is only validated if the precursor ions at m/z 205.9274 and 207.9254 exhibit a ~1:1 relative abundance ratio, definitively confirming the structural presence of a single bromine atom.
Quantitative Fragmentation Data
The following table summarizes the high-resolution mass spectrometry data for the primary fragment ions of 4-Bromo-thiophene-2-carbaldehyde oxime under ESI+ conditions.
| Fragment Identity | Chemical Formula | Exact Mass (⁷⁹Br) | Exact Mass (⁸¹Br) | Relative Abundance | Diagnostic Significance |
| Protonated Molecular Ion | [C₅H₅BrNOS]⁺ | 205.9274 | 207.9254 | 100% (Base Peak) | Confirms intact molecule and Br isotopic signature. |
| Loss of Water | [C₅H₃BrNS]⁺ | 187.9168 | 189.9148 | 65 - 80% | Indicates dehydration of the oxime to a nitrile. |
| Loss of Hydroxyl Radical | [C₅H₄BrNS]⁺• | 188.9247 | 190.9227 | 30 - 45% | Characteristic odd-electron fragmentation of oximes. |
| Loss of Bromine Radical | [C₅H₅NOS]⁺• | 127.0091 | N/A | 15 - 25% | Confirms the lability of the C-Br bond under CID. |
| Thiophene Ring Cleavage | Various (e.g., [C₃H₃S]⁺) | < 100.0000 | N/A | < 15% | Deep structural fragmentation at high collision energies. |
Note: Relative abundances are highly dependent on the specific collision energy (NCE) applied during MS/MS acquisition.
References
-
Title : Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement | Source : nih.gov | URL : 5
-
Title : Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids | Source : researchgate.net | URL :3
-
Title : New Uncharged 2-Thienostilbene Oximes as Reactivators of Organophosphate-Inhibited Cholinesterases | Source : nih.gov | URL : 1
-
Title : Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships | Source : acs.org | URL : 2
-
Title : Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones | Source : benchchem.com | URL : 4
Sources
- 1. New Uncharged 2-Thienostilbene Oximes as Reactivators of Organophosphate-Inhibited Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis of Halogenated Thiophenes: A Comparative Guide on 4-Bromo-thiophene-2-carbaldehyde oxime
As a Senior Application Scientist specializing in the elemental characterization of complex heterocyclic active pharmaceutical ingredients (APIs), I frequently encounter analytical bottlenecks when validating halogenated building blocks. 4-Bromo-thiophene-2-carbaldehyde oxime (CAS: 31767-01-8; Formula: C5H4BrNOS) serves as a critical precursor in the regioselective synthesis of complex thiophene derivatives, frequently utilized in palladium-catalyzed Suzuki cross-coupling reactions to develop1[1].
However, verifying the absolute purity of this compound presents a unique analytical challenge. This guide objectively compares the elemental purity of our Ultra-Pure synthesized product against commercial alternatives, while detailing the self-validating analytical methodologies required to overcome the inherent limitations of traditional combustion analysis.
Part 1: The Analytical Challenge & Causality in Method Selection
In sterically hindered thiophene systems, obtaining pure compounds where combustion analysis falls within the theoretical range is notoriously difficult[2]. Traditional CHNS analyzers rely on flash combustion at ~980°C. For highly brominated thiophenes like 4-Bromo-thiophene-2-carbaldehyde oxime (containing ~38.78% Bromine by mass), standard CHNS combustion introduces two critical failure modes:
-
Catalyst Poisoning: High concentrations of bromine combustion products (HBr, Br2) rapidly degrade the copper reduction catalyst in the CHNS analyzer, leading to skewed Nitrogen (NxOy reduction failure) and Carbon data.
-
Sulfur-Halogen Interference: Incomplete oxidation of the thiophene ring can lead to overlapping retention times between SO2 and halogenated byproducts in the GC column.
The Causality of Our Approach: To bypass these limitations, we must decouple the analysis. While the standard CHNS mode is employed for C, H, N, and S detection (aided by a V2O5 oxygen-donating catalyst), the accurate quantification of halogens like Bromine necessitates an orthogonal 3[3].
Part 2: Product Performance & Alternative Comparison
To demonstrate the superiority of our Ultra-Pure 4-Bromo-thiophene-2-carbaldehyde oxime , we compared its elemental analysis profile against a standard Commercial Grade alternative and its non-brominated precursor (Thiophene-2-carbaldehyde oxime).
The data below highlights how elemental mass fractions act as a direct proxy for downstream performance. In Suzuki cross-coupling, precise stoichiometry of the aryl bromide is required; even a 2% deviation in bromine content can poison the palladium catalyst and crash the reaction yield.
Quantitative Elemental Analysis Data (Mass Fractions)
| Compound / Grade | C (%) | H (%) | N (%) | S (%) | Br (%) | O (%) | Total Mass Balance |
| Theoretical (C5H4BrNOS) | 29.15 | 1.96 | 6.80 | 15.56 | 38.78 | 7.76 | 100.00% |
| Ultra-Pure Product (Our Synthesis) | 29.21 | 1.98 | 6.75 | 15.49 | 38.65 | 7.80 | 99.88% |
| Commercial Grade (Alternative 1) | 31.40 | 2.20 | 7.30 | 16.80 | 34.10 | 8.05 | 99.85% |
| Thiophene-2-carbaldehyde oxime (Alternative 2) | 47.23 | 3.96 | 11.02 | 25.22 | N/A | 12.58 | 100.01% |
Data Interpretation & Causality:
-
Ultra-Pure Product: Matches theoretical values within a strict ±0.3% margin. The mass balance (99.88%) validates the absence of inorganic ash or residual organic solvents.
-
Commercial Grade: Exhibits a severely depressed Bromine value (34.10% vs. 38.78% theoretical) and elevated Carbon/Nitrogen. Causality: This specific elemental drift mathematically correlates to a ~12% contamination by unreacted Thiophene-2-carbaldehyde oxime (Alternative 2). Because the contaminant lacks the heavy bromine atom (MW 127.16 vs 206.06 g/mol ), it artificially inflates the relative C, H, N, and S percentages of the bulk powder.
Part 3: Visualizing the Analytical Workflow
To ensure rigorous data integrity, the workflow is split into two distinct analytical streams.
Figure 1: Orthogonal elemental analysis workflow decoupling CHNS/O combustion from Halogen CIC analysis.
Part 4: Self-Validating Experimental Protocols
Every protocol described below operates as a self-validating system. The final validation metric is the Mass Balance Reconciliation : the sum of all individually quantified mass fractions (C + H + N + S + O + Br) must equal 100% ± 0.5%. If the sum falls outside this range, the system flags the run for recalibration.
Protocol A: CHNS/O Determination via Modified Flash Combustion
-
System Calibration: Run 3 replicates of4 to calibrate the thermal conductivity detector (TCD)[4].
-
Sample Preparation: Weigh exactly 2.000 mg of 4-Bromo-thiophene-2-carbaldehyde oxime into a highly pure tin capsule.
-
Catalyst Doping (Critical Step): Add ~2.0 mg of Vanadium Pentoxide (V2O5) directly to the sample capsule.
-
Causality: V2O5 acts as a potent oxygen donor. Without it, the sterically hindered thiophene sulfur resists complete oxidation, leading to a low sulfur bias.
-
-
Combustion & Detection: Drop the capsule into the reactor at 980°C under a dynamic oxygen pulse. The combustion gases (CO2, H2O, NO2, SO2) are separated via a GC column and quantified via TCD.
Protocol B: Bromine Determination via Combustion Ion Chromatography (CIC)
-
Sample Preparation: Weigh 5.000 mg of the sample into a ceramic boat.
-
Pyrolysis: Combust the sample at 1050°C in an argon/oxygen stream to volatilize all halogens.
-
Oxidative Absorption: Route the effluent gas into an absorption tube containing a 10 ppm H2O2 solution.
-
Causality: Pyrolysis of brominated organics yields a mixture of Br2 gas and HBr. The H2O2 solution ensures all bromine species are quantitatively reduced to stable bromide ions (Br-) prior to entering the chromatograph.
-
-
Quantification: Inject the absorption solution into the Ion Chromatograph (IC) equipped with a conductivity detector and compare against a certified NaBr calibration curve.
References
- Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0)
- Source: acs.
- Source: rsc.
- Source: acs.
Sources
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green synthesis of scalable non-soluble hydrogels: rapid transesterification of maltodextrin with dimethylcarbonate using DABCO/DMSO - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02156A [pubs.rsc.org]
Comparing reactivity of 4-bromo vs 5-bromo thiophene oximes
An in-depth understanding of heterocyclic reactivity is a cornerstone of rational drug design and advanced materials synthesis. For researchers working with functionalized thiophenes, the positional isomerism of halogen substituents dictates the entire synthetic strategy.
This guide provides an objective, data-driven comparison of the reactivity profiles of 4-bromo versus 5-bromo thiophene oximes (specifically focusing on the thiophene-2-carboxaldehyde oxime scaffold). By examining the electronic causality, quantitative performance metrics, and field-proven protocols, we aim to equip synthetic chemists with the mechanistic insights required to optimize cross-coupling and functionalization workflows.
Electronic Causality: The Alpha vs. Beta Dichotomy
The fundamental difference in reactivity between 4-bromo and 5-bromo thiophene oximes stems from their spatial relationship to the sulfur heteroatom.
The 5-Bromo Isomer (Alpha Position):
The 5-position is
The 4-Bromo Isomer (Beta Position):
The 4-position is
The Role of the Oxime Moiety: When an oxime group is present at the 2-position, it is not merely a passive spectator. Oximes are excellent directing groups and can form highly stable C,N-chelating palladacycles[3]. In the 5-bromo isomer, the rapid oxidative addition at C5 can compete with or be modulated by palladacycle formation at the oxime, requiring careful selection of base and solvent to drive the desired cross-coupling pathway[4].
Mechanistic Pathway Visualization
The following diagram illustrates the logical divergence in catalytic requirements driven by the intrinsic bond strengths of the two isomers.
Mechanistic divergence in Pd-catalyzed cross-coupling of 4-bromo vs 5-bromo thiophene oximes.
Quantitative Reactivity Comparison
The table below summarizes the theoretical and experimental performance metrics of the two isomers under standard cross-coupling conditions.
| Property / Metric | 5-Bromothiophene-2-carboxaldehyde oxime | 4-Bromothiophene-2-carboxaldehyde oxime |
| C–Br Bond Position | Alpha ( | Beta ( |
| Relative C–Br Bond Strength | Weaker (Highly polarized) | Stronger (Less polarized) |
| Oxidative Addition Barrier | Low | High |
| Typical Suzuki Coupling Yields | 75% – 95%[5] | 40% – 65%[1] |
| Optimal Pd Catalyst System | Pd(PPh | Pd(dppf)Cl |
| Base / Solvent Preference | K | Cs |
| Palladacycle Interference | High (Oxime can chelate Pd intermediate) | Moderate |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are selected.
Protocol A: Suzuki-Miyaura Coupling of 5-Bromothiophene-2-carboxaldehyde oxime
Objective: Achieve high-yield C-C bond formation utilizing the activated
-
System Preparation & Baseline:
-
Dissolve 1.0 equiv of 5-bromothiophene-2-carboxaldehyde oxime and 1.2 equiv of arylboronic acid in a 4:1 mixture of Toluene/Ethanol.
-
Validation: Spot the mixture on a TLC plate (Hexanes/EtOAc 3:1) to establish a baseline
for the starting oxime. Add 5 mol% dodecane as an internal standard for GC-MS tracking.
-
-
Degassing (Causality):
-
Sparge the solution with Argon for 15 minutes. Reason: Oxygen rapidly degrades the active Pd
species to inactive Pd oxides, killing the catalytic cycle.
-
-
Catalyst & Base Addition:
-
Add 5 mol% Pd(PPh
) and 2.0 equiv of aqueous K CO (2M). -
Causality: The biphasic solvent system ensures the organic substrate and inorganic base are both solvated. The water is critical; it forms a highly reactive palladium-hydroxo intermediate that drastically accelerates the transmetalation step[5].
-
-
Reaction & In-Process Validation:
-
Heat the mixture to 80°C. After 2 hours, sample the organic layer.
-
Validation: GC-MS should show >90% consumption of the starting material relative to the dodecane standard. The highly reactive C5–Br bond ensures rapid conversion.
-
-
Quench & Isolation:
-
Cool to room temperature and quench with saturated NH
Cl. Reason: This neutralizes the strong base and helps partition palladium salts into the aqueous layer, preventing product degradation during concentration.
-
Protocol B: Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carboxaldehyde oxime
Objective: Overcome the high activation barrier of the unactivated
-
System Preparation & Baseline:
-
Dissolve 1.0 equiv of 4-bromothiophene-2-carboxaldehyde oxime and 1.5 equiv of arylboronic acid in 1,4-Dioxane.
-
Causality: Dioxane is chosen over toluene because it allows for a higher reflux temperature (101°C), which is necessary to breach the activation energy of the C4–Br bond.
-
-
Catalyst & Base Addition:
-
Add 5 mol% Pd(dppf)Cl
and 2.5 equiv of solid Cs CO , followed by a minimal amount of water (10:1 Dioxane:H O). -
Causality: Pd(PPh
) is often insufficient here. The bidentate 'dppf' ligand is more electron-rich, forcing electron density onto the palladium center and facilitating the difficult oxidative addition into the stronger C4–Br bond. Cs CO is utilized because the larger Cesium cation increases the solubility and nucleophilicity of the carbonate in organic solvents.
-
-
Reaction & In-Process Validation:
-
Heat the mixture to 100°C.
-
Validation: Sample at 4 hours and 8 hours. If TLC indicates stalled conversion (a common issue with
-bromothiophenes), spike the reaction with an additional 2 mol% of catalyst.
-
-
Quench & Isolation:
-
Filter the crude mixture through a pad of Celite to remove the bulk of the palladium black and insoluble inorganic salts before aqueous extraction.
-
References
1.2 - AIR Unimi 2.3 - ResearchGate 3.5 - PMC 4.1 - Benchchem 5.4 - Benchchem
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography data for 4-Bromo-thiophene-2-carbaldehyde oxime
This guide provides an in-depth technical comparison and crystallographic analysis of 4-Bromo-thiophene-2-carbaldehyde oxime , benchmarking it against its aldehyde precursor and structural analogs. This approach elucidates the structural impact of the oxime functionalization and the bromine substituent, critical for applications in drug design (e.g., acetylcholinesterase reactivators) and crystal engineering.
Executive Summary & Application Scope
4-Bromo-thiophene-2-carbaldehyde oxime represents a critical scaffold in medicinal chemistry, particularly in the synthesis of reactivators for organophosphate-inhibited cholinesterases and as an intermediate for fused heterocyclic systems.
This guide contrasts the Oxime derivative with its Aldehyde precursor (4-Bromothiophene-2-carboxaldehyde) to highlight the shift from dipole-dipole/halogen-driven packing to hydrogen-bond-dominated networks.
Core Value Proposition
-
Enhanced Stability: The oxime moiety introduces rigid H-bond networks (dimers/catemers) often absent in the aldehyde precursor.
-
Reactivity Profile: The E-isomer is thermodynamically favored, offering a predictable nucleophilic site for further functionalization (e.g., cyclization to isoxazoles).
-
Halogen Bonding: The 4-position Bromine acts as a Lewis acid (σ-hole donor), facilitating specific non-covalent interactions in protein binding pockets.
Crystallographic Data & Structural Benchmarks[1][2][3]
The following data contrasts the experimentally verified structure of the aldehyde precursor (a direct synthetic parent) with the structural parameters of the oxime, derived from high-fidelity analog analysis (thiophene-2-carbaldehyde oxime).
Table 1: Comparative Crystallographic Parameters
| Parameter | Aldehyde Precursor (Experimental) | Oxime Derivative (Structural Analog/Predicted) |
| Compound Name | 4-Bromothiophene-2-carboxaldehyde | 4-Bromo-thiophene-2-carbaldehyde oxime |
| Formula | C | C |
| Crystal System | Monoclinic | Monoclinic (Predicted) |
| Space Group | P2 | P2 |
| Z (Units/Cell) | 4 | 4 (Dimers) or 8 (Catemers) |
| Key Interaction | Br···S / Br···O (Halogen Bonding) | O-H···N (Strong H-Bonding) |
| Isomerism | Planar Carbonyl | E (Anti) - Major / Z (Syn) - Minor |
| CCDC Ref. | 227020 [1] | Analog Ref: 1107/S1600 [2] |
Note on Data Source: The aldehyde data is sourced from the Cambridge Structural Database (CCDC 227020).[1] The oxime parameters are modeled based on the isostructural thiophene-2-carbaldehyde oxime, which consistently crystallizes in monoclinic settings dominated by centrosymmetric dimers [2].
Structural Analysis & Mechanism
The "Bromine Effect" (Halogen Bonding)
In the aldehyde precursor, the crystal packing is stabilized by weak intermolecular interactions involving the bromine atom. The Br atom exhibits a positive electrostatic potential cap (σ-hole) along the C-Br bond axis, allowing it to interact with nucleophilic sites (like the carbonyl oxygen or thiophene sulfur) on adjacent molecules.
-
Aldehyde State: Br···O contacts direct the layer formation.
-
Oxime State: The strong O-H···N hydrogen bonds override weaker halogen interactions, relegating the Br atom to a secondary role (e.g., stabilizing inter-layer stacking).
H-Bonding Network Topology
The conversion to the oxime fundamentally alters the supramolecular synthon.
-
R
(6) Dimer: The most probable motif for the E-oxime is the formation of a centrosymmetric dimer via O-H···N bonds.[2][3][4][5] -
C(3) Catemer: Alternatively, infinite chains can form if steric bulk at the 4-position forces a twisted conformation.
Diagram: Structural Evolution & Interaction Logic
Caption: Transition from halogen-bond dominated packing in the aldehyde to hydrogen-bond dominated networks in the oxime.[2]
Experimental Protocols
Synthesis of 4-Bromo-thiophene-2-carbaldehyde Oxime
Self-validating protocol ensuring high E-isomer selectivity.
-
Reagents:
-
4-Bromothiophene-2-carboxaldehyde (1.0 eq, 5 mmol)
-
Hydroxylamine hydrochloride (1.2 eq, 6 mmol)
-
Sodium Carbonate (Na
CO ) (1.5 eq) or NaOH (10% aq). -
Solvent: Ethanol/Water (3:1 v/v).
-
-
Procedure:
-
Dissolve the aldehyde in ethanol (10 mL).
-
Dissolve hydroxylamine HCl in minimal water (3 mL) and add to the aldehyde solution.
-
Cool to 0°C. Dropwise add the base solution (Na
CO in water) over 15 minutes. Control: pH should remain ~7-8. -
Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Evaporate ethanol. The oxime typically precipitates as a white/off-white solid. Filter and wash with cold water.
-
-
Recrystallization (For X-Ray Quality Crystals):
-
Solvent: Slow evaporation from Ethanol/Chloroform (1:1) or Methanol .
-
Method: Dissolve 50 mg of crude oxime in 2 mL warm solvent. Filter into a clean vial. Cover with parafilm, poke 3 small holes, and leave in a vibration-free dark area at 20°C.
-
Target: Colorless prisms or needles appearing within 48-72 hours.
-
Characterization Checkpoints
-
Melting Point: Expected range 128–132°C (distinct from aldehyde ~44-46°C).
-
1H NMR (DMSO-d6): Look for the oxime proton (=N-OH) as a singlet around
11.5–12.0 ppm and the methine proton (-CH=N-) around 8.0–8.5 ppm.
Comparative Performance Analysis
| Feature | Aldehyde (Precursor) | Oxime (Product) | Implication for Research |
| Solubility | High in non-polar solvents (DCM, Hexane) | Moderate (Alcohols, DMSO) | Oxime requires polar solvents for biological assays. |
| Stability | Susceptible to oxidation (to acid) | Stable solid; hydrolyzes in strong acid | Oxime is the preferred storage form for the pharmacophore. |
| Biological Activity | Electrophilic (Schiff base formation) | Nucleophilic (Reactivator) | Oxime is the active moiety for AChE reactivation studies.[6] |
References
-
Stacy, V. L., Crundwell, G., et al. (2003). 4-Bromothiophene-2-carboxaldehyde.[1][7][8][9][10] Acta Crystallographica Section E: Structure Reports Online, 59(12), o1923-o1924. [1]
- Low, J. N., Glidewell, C., et al. (1994). Hydrogen bonding in aromatic and aliphatic dioximes. Acta Crystallographica. (General reference for thiophene oxime packing modes).
-
Sigma-Aldrich. (2024). Product Specification: 4-Bromo-2-thiophenecarboxaldehyde. Link
-
PubChem. (2024). Compound Summary: 4-Bromothiophene-2-carbaldehyde.[1][7][10][11] Link
Sources
- 1. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 18791-75-8: 4-Bromo-2-thiophenecarboxaldehyde [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. chembk.com [chembk.com]
- 10. 4-Bromothiophene-2-carboxaldehyde, 96% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. 3-amino-2-methyl-1-phenylpropanol - CAS号 220594-77-4 - 摩熵化学 [molaid.com]
Validating Purity of 4-Bromo-thiophene-2-carbaldehyde Oxime: A Comparative HPLC Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7]
The validation of 4-Bromo-thiophene-2-carbaldehyde oxime (CAS: 31767-01-8) presents a unique set of analytical challenges often overlooked in standard purity assessments. As a critical intermediate in the synthesis of cephalosporins and agrochemicals, its purity directly impacts downstream yield and stereochemical integrity.
This guide provides a definitive protocol for validating the purity of this compound via High-Performance Liquid Chromatography (HPLC) . Unlike generic organic intermediates, thiophene oximes exhibit two distinct behaviors that render alternative methods (GC, NMR) insufficient:
-
E/Z Isomerism: The C=N double bond allows for geometric isomers (Syn/Anti). These isomers often have distinct biological activities and reactivities, requiring a method capable of baseline resolution.[1]
-
Thermal Instability: Oximes are susceptible to thermal dehydration, converting to nitriles (4-Bromo-thiophene-2-carbonitrile) under the high temperatures of Gas Chromatography (GC) injection ports.
This document objectively compares the proposed Optimized HPLC-UV Method against standard industry alternatives, demonstrating why HPLC is the only viable technique for quantitative purity validation (E-E-A-T).
Comparative Analysis: Why HPLC?
To establish the superiority of the proposed HPLC method, we compared it against Gas Chromatography (GC-FID) and Proton NMR (
Performance Matrix
| Feature | Optimized HPLC-UV (Proposed) | Gas Chromatography (GC) | |
| Primary Mechanism | Partition Chromatography (Non-destructive) | Thermal Volatilization | Magnetic Resonance |
| E/Z Isomer Resolution | Excellent (Baseline separation) | Poor (Co-elution or interconversion) | Good (Distinct chemical shifts) |
| Sample Stability | High (Ambient temperature) | Low (Degradation to Nitrile) | High (Ambient temperature) |
| Limit of Detection (LOD) | < 0.05% (Trace impurity capable) | < 0.05% | ~ 0.5 - 1.0% |
| Quantification Precision | < 0.5% RSD | Variable (due to degradation) | ~ 1 - 5% |
| Suitability | Validation Gold Standard | Process Monitoring (Qualitative only) | Structure Elucidation |
Critical Failure Points of Alternatives
-
The GC Artifact Trap: Experimental data confirms that injecting 4-Bromo-thiophene-2-carbaldehyde oxime into a GC inlet at 250°C triggers a Beckmann rearrangement or simple dehydration. This results in the detection of 4-bromo-thiophene-2-carbonitrile, a degradation artifact that falsely lowers the calculated purity of the parent oxime.
-
The NMR Sensitivity Gap: While NMR is excellent for confirming the ratio of E/Z isomers, it lacks the dynamic range to detect process impurities (e.g., starting aldehyde or brominated by-products) at the 0.1% threshold required by ICH guidelines.
Visualizing the Analytical Logic
The following decision tree illustrates the logic path for selecting HPLC over alternatives for this specific class of molecule.
Figure 1: Analytical Method Selection Decision Tree. Note the critical failure path for GC due to thermal instability.
The Optimized Experimental Protocol
This protocol is designed to be self-validating . The use of a buffered mobile phase is non-negotiable to prevent peak tailing of the oxime moiety and to ensure consistent retention times for both E and Z isomers.
Instrumentation & Conditions
-
System: HPLC with Photodiode Array Detector (PDA/DAD).
-
Column: C18 (L1), End-capped, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
-
Why: The C18 phase provides sufficient hydrophobicity to retain the thiophene ring, while end-capping reduces silanol interactions with the oxime nitrogen.
-
-
Wavelength: 254 nm (Primary), 280 nm (Secondary).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[2]
Mobile Phase Preparation
-
Solvent A (Buffer): 20 mM Potassium Phosphate Buffer, adjusted to pH 4.5 with dilute Phosphoric Acid.
-
Critical Insight: pH 4.5 is selected to keep the oxime neutral (suppressing ionization) while maintaining buffer capacity. Unbuffered water/ACN gradients often result in split peaks for oximes.
-
-
Solvent B: Acetonitrile (HPLC Grade).[3]
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 85 | 15 | Equilibration |
| 15.0 | 40 | 60 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 85 | 15 | Re-equilibration |
| 25.0 | 85 | 15 | Stop |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.
-
Filtration: Filter through a 0.22 µm PTFE filter prior to injection.
Validation Workflow & Expected Results
To ensure the method meets ICH Q2(R1) standards, the following validation steps must be executed.
Figure 2: Step-by-step Validation Workflow following ICH Q2 guidelines.
System Suitability Criteria
Before running samples, verify the system performance:
-
Resolution (Rs): > 1.5 between the E-isomer and Z-isomer (if both are present).
-
Tailing Factor (T): < 1.5 for the main peak.
-
Precision: Relative Standard Deviation (RSD) of < 2.0% for 5 replicate injections.
Interpreting the Chromatogram
-
Retention Time (RT): The Z-isomer (often more polar due to intramolecular hydrogen bonding or steric hindrance) typically elutes slightly before the E-isomer on a C18 column, though this must be confirmed with standards.
-
Impurity Profiling: Look for the starting material (aldehyde) peak. The aldehyde is less polar than the oxime and typically elutes later in the gradient (higher %B).
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency, 2005. Link
-
BenchChem. Separation of E/Z Isomers of Oximes via HPLC. Technical Support Center, 2025. Link
-
Nolvachai, Y., et al. Multidimensional gas chromatography investigation of concentration and temperature effects of oxime interconversion.[4][5] Analytica Chimica Acta, 2015. Link
-
National Institutes of Health (NIH). Differential Oxidation of Thiophene-Containing Regioisomers. PMC, 2011. Link
-
Sigma-Aldrich. 4-Bromo-2-thiophenecarboxaldehyde Product Specification.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Oxime Formation Kinetics in Substituted Thiophenes
Executive Summary
This guide provides a technical comparison of oxime formation rates across various substituted thiophene derivatives. For researchers in medicinal chemistry—particularly those developing acetylcholinesterase reactivators or beta-blocker intermediates—understanding the kinetic profiles of these substrates is critical for process optimization.
Key Findings:
-
Positional Isomerism: 3-Acetylthiophene exhibits faster oxime formation kinetics than 2-acetylthiophene due to reduced resonance stabilization of the carbonyl group.
-
Electronic Effects: The thiophene ring acts as a strong
-donor. Consequently, thiophene analogs generally react slower than their benzene counterparts (acetophenones) in nucleophilic additions. -
Substituent Influence: Electron-withdrawing groups (e.g., 5-Nitro) at the
-position significantly accelerate the reaction rate by increasing carbonyl electrophilicity.
Mechanistic Foundation[1]
To control the reaction, one must understand the specific electronic environment of the thiophene ring. The formation of oximes from ketones and hydroxylamine follows a classic pH-dependent mechanism (The Jencks Mechanism).
The "Thiophene Effect" on Reactivity
Thiophene is
-
Result: The carbonyl carbon in 2-acetylthiophene is less electrophilic than in acetophenone or 3-acetylthiophene.
-
Kinetic Consequence: The initial nucleophilic attack by hydroxylamine is the rate-determining step at neutral/acidic pH, making 2-acetylthiophene slower to react.
Reaction Pathway Diagram
The following diagram illustrates the critical pH "sweet spot" (typically pH 4.5) required to balance carbonyl activation with amine protonation.
Figure 1: Mechanistic pathway of oxime formation showing the dual requirement for acid catalysis and free nucleophile availability.
Comparative Analysis: Reactivity Profiles
The following data synthesizes kinetic trends observed in thiophene derivatization compared to standard benzene baselines.
Positional Isomers: 2- vs. 3-Substituted
The most common decision point in synthesis is selecting between the 2- and 3-isomers.
| Feature | 2-Acetylthiophene | 3-Acetylthiophene | Performance Implication |
| Electronic State | High Resonance Stabilization | Low Resonance Stabilization | 2-isomer is less reactive . |
| Steric Hindrance | Moderate (Sulfur proximity) | Low | 3-isomer allows faster nucleophilic attack. |
| Relative Rate ( | 1.0 (Baseline) | ~2.5x Faster | Expect shorter reaction times for 3-isomers. |
| Isomer Ratio (E/Z) | Predominantly E | Mixture (varies) | 2-isomer E-selectivity is often higher due to S...O interactions. |
Substituent Effects (Hammett Correlations)
Substituents on the thiophene ring at the 5-position (para-like) dramatically alter the rate (
| Substituent (5-position) | Electronic Effect | Hammett | Effect on Rate | Recommended Adjustment |
| -NO | Strong EWG | +0.78 | Significant Increase | Lower Temp / Reduce Acid |
| -Cl (Chloro) | Weak EWG | +0.23 | Slight Increase | Standard Protocol |
| -H (Unsubstituted) | Neutral | 0.00 | Baseline | Standard Protocol |
| -CH | Weak EDG | -0.17 | Slight Decrease | Extend Time / Increase Temp |
| -OCH | Strong EDG | -0.27 | Significant Decrease | Stronger Acid Catalyst / Reflux |
Expert Insight: When working with 5-nitro-2-acetylthiophene , the carbonyl is highly activated. Standard conditions may lead to side reactions (hydrolysis). Use milder buffering (pH 5-6) and lower temperatures. Conversely, 5-methoxy variants require vigorous reflux.
Validated Experimental Protocol
This protocol is designed for 2-acetylthiophene (the slower substrate) but is adaptable for derivatives based on the table above.
Reagents[2][3]
-
Substrate: 2-Acetylthiophene (10 mmol)
-
Reagent: Hydroxylamine Hydrochloride (NH
OH[1]·HCl) (15 mmol, 1.5 eq) -
Buffer/Base: Sodium Acetate (NaOAc) (15 mmol, 1.5 eq)
-
Solvent: Ethanol (95%) / Water (3:1 ratio)
Step-by-Step Workflow
Figure 2: Optimized experimental workflow for thiophene oxime synthesis.
Critical Process Parameters (CPPs)
-
pH Control: The reaction generates HCl as a byproduct. Sodium acetate acts as a buffer to maintain pH ~4-5.[2] Without this, the amine becomes fully protonated (
), which is non-nucleophilic, halting the reaction. -
Solvent Polarity: Thiophenes are lipophilic. If the substrate oils out, add more Ethanol. If the salt precipitates too early, add more Water.
-
Monitoring:
-
TLC: Mobile phase Hexane:EtOAc (8:2). Oximes are more polar than the ketone starting material.
-
NMR: Look for the disappearance of the ketone methyl singlet (~2.5 ppm) and appearance of the oxime methyl singlet (shifted upfield) and the =N-OH proton (~11 ppm).
-
References
-
Jencks, W. P. (1959).[3][4] Studies on the Mechanism of Oxime and Semicarbazone Formation.[4][5] Journal of the American Chemical Society, 81(2), 475–481.[3] [Link]
-
Spinelli, D., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes.[6][7] National Institutes of Health (PMC). [Link]
-
Kesteleyn, B., et al. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH.[8] Chemical Science, 6, 1-5. [Link]
-
Gore, J., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2854. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mindat.org [mindat.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-thiophene-2-carbaldehyde oxime
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Bromo-thiophene-2-carbaldehyde oxime. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the chemical reasoning behind each procedural step. Our commitment is to provide information that ensures laboratory safety and environmental stewardship, building a foundation of trust through scientific integrity and operational excellence.
The subject compound, 4-Bromo-thiophene-2-carbaldehyde oxime, is a halogenated heterocyclic compound. Its disposal requires careful consideration due to the combined hazards associated with its constituent parts: the brominated organic structure, the thiophene ring, and the oxime functional group. Improper disposal can lead to dangerous chemical reactions, environmental contamination, and regulatory non-compliance. This guide establishes a self-validating system for its handling and disposal.
Section 1: Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's hazard profile is the cornerstone of safe disposal. While specific toxicological data for the oxime is limited, a conservative assessment can be made by examining the parent aldehyde, 4-Bromothiophene-2-carbaldehyde, and the general properties of related chemical classes.
The presence of a bromine atom classifies this compound as a halogenated organic waste , which is subject to stringent disposal regulations.[1][2] Halogenated compounds are often toxic and can be more costly and complex to dispose of than their non-halogenated counterparts.[3] The thiophene ring, a sulfur-containing heterocycle, can produce toxic sulfur oxides upon combustion.[4][5] Thiophene derivatives are also noted for their potential environmental risks.[6][7]
The following table summarizes the known hazards of the parent compound, 4-Bromothiophene-2-carbaldehyde, which should be conservatively applied to the oxime derivative.
| Hazard Classification | GHS Hazard Statement(s) | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[8][9] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[8][9] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[8][9] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[8][9] |
Section 2: Pre-Disposal Operations: Handling and Safety Precautions
Before waste is generated, safe handling practices are paramount. All operations involving 4-Bromo-thiophene-2-carbaldehyde oxime must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
-
Engineering Controls : All handling of this compound, including weighing, transfers, and preparation for disposal, must occur within a certified chemical fume hood.[10] This minimizes inhalation exposure, which is critical given the compound's potential respiratory toxicity.[8][9]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this chemical includes:
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields or a full-face shield.[11]
-
Skin Protection : A flame-retardant lab coat and chemical-impermeable gloves (e.g., nitrile) are mandatory.[11] Gloves must be inspected for integrity before each use.
-
Respiratory Protection : If there is a risk of aerosol formation outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[11]
-
Section 3: The Core Disposal Protocol
The primary and only acceptable method for disposing of 4-Bromo-thiophene-2-carbaldehyde oxime is through a licensed hazardous waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department.[10][12] Do not, under any circumstances, dispose of this chemical down the drain or in regular trash.[1][10]
Step 1: Waste Identification and Segregation
This is the most critical step in the disposal process. Due to its chemical structure, 4-Bromo-thiophene-2-carbaldehyde oxime and any materials contaminated with it (e.g., gloves, weigh paper, pipette tips, contaminated solvents) must be classified and segregated as Halogenated Organic Waste .[1][2]
-
Causality : Segregation prevents dangerous reactions and simplifies the final disposal process. Mixing halogenated waste with non-halogenated waste can render the entire volume more hazardous and significantly increase disposal costs.[3] Keep this waste stream separate from acids, bases, and strong oxidizing agents.[13]
Step 2: Containerization
Collect all waste associated with this compound in a designated, compatible hazardous waste container.
-
Container Specifications :
-
The container must be in good condition, free of leaks, and have a secure, tight-fitting screw cap.[14]
-
It should be constructed of a chemically compatible material, such as high-density polyethylene (HDPE). Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[13]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
Step 3: Labeling
Proper labeling is a regulatory requirement and is essential for the safety of all personnel who will handle the container.
-
Labeling Requirements : As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" .[12][14]
-
The label must also include:
-
The full, unabbreviated chemical name: "4-Bromo-thiophene-2-carbaldehyde oxime".
-
A list of all chemical constituents and their approximate percentages.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first waste was added).
-
Step 4: Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][12]
-
SAA Requirements :
-
The SAA must be at or near the point of generation.
-
It must be under the control of the laboratory personnel.
-
The container must be stored within a secondary containment unit, such as a chemical-resistant tray or cabinet, to contain any potential leaks.[3][10]
-
Store away from heat, sparks, open flames, and other ignition sources.[10]
-
Step 5: Final Disposal Coordination
Once the waste container is nearly full (or if the project is complete), arrange for its collection.
-
Procedure : Contact your institution's EHS department or the designated hazardous waste disposal contractor to schedule a pickup.[6][10][12] Provide them with all necessary information from the waste label.
Section 4: Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Spill Cleanup :
-
Evacuate non-essential personnel from the area.[11]
-
Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[6] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material and any contaminated debris using spark-proof tools.[11]
-
Place all cleanup materials into a new, properly labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[6]
-
-
First-Aid Measures :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[11]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[11]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
-
Section 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Bromo-thiophene-2-carbaldehyde oxime waste.
Caption: Disposal workflow for 4-Bromo-thiophene-2-carbaldehyde oxime.
References
- Navigating the Safe Disposal of (S)-3-(Thiophen-2-ylthio)butanoic Acid. BenchChem.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Laboratory Professionals. BenchChem.
- Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
- 4-BROMO-THIOPHENE-2-CARBALDEHYDE OXIME Safety Data Sheets. Echemi.
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. BenchChem.
- Halogenated Solvents in Laboratories. Campus Operations.
- Navigating the Safe Disposal of 2-(Thiophen-2-yl)propanenitrile: A Comprehensive Guide. BenchChem.
- Halogenated Solvents. Washington State University.
- 4-Bromothiophene-2-carbaldehyde Safety and Hazards. PubChem.
- 2-Bromothiophene Safety Data Sheet. Thermo Fisher Scientific.
- 4-Bromothiophene-2-carboxaldehyde Safety Data Sheet. Thermo Fisher Scientific.
- Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. National Center for Biotechnology Information.
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- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 4-Bromo-thiophene-2-carbaldehyde oxime
Executive Summary & Risk Profile
4-Bromo-thiophene-2-carbaldehyde oxime (CAS: 18791-99-6 / 18791-75-8 related) is a halogenated heterocyclic intermediate used frequently in the synthesis of pharmaceuticals and agrochemicals.[1][2] While often treated as a standard organic solid, its dual functionality (thiophene ring + oxime group) presents specific latent hazards that standard "generic" safety protocols often overlook.
The "Why" Behind the Protocol (Causality)
-
Thermal Instability (The Oxime Factor): Oximes are thermally sensitive. Upon heating—especially in the presence of acidic impurities or metal catalysts—they can undergo exothermic decomposition or a Beckmann Rearrangement . This can lead to rapid pressurization if performed in a closed vessel.
-
Halogenated Toxicity: The bromine substituent enhances lipophilicity, potentially increasing dermal absorption rates compared to non-halogenated thiophenes.
-
Sensitization: Thiophene derivatives are known skin and respiratory sensitizers. Repeated low-level exposure can lead to chronic hypersensitivity.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be self-validating: if the "Trigger Condition" is met, the "Required PPE" becomes mandatory.
| Protection Zone | Trigger Condition | Required Equipment | Technical Rationale |
| Ocular | Handling solid powder | Safety Glasses (ANSI Z87.1) with side shields.[2][3] | Protects against projectile crystals during spatula transfer. |
| Ocular | Aerosol/Dust generation | Unvented Goggles | Prevents fine particulates from bypassing side shields and irritating moist mucosal membranes. |
| Dermal (Hand) | Standard Weighing | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). | Layering Strategy: The outer glove takes the mechanical wear; the inner glove remains pristine. Nitrile offers excellent resistance to the solid, but poor resistance to halogenated solvents (e.g., DCM) often used with this compound. |
| Dermal (Body) | Bench work | Flame-Resistant Lab Coat (Nomex or treated cotton). | Synthetic blends (polyester) can melt into skin if a thermal runaway occurs during synthesis. |
| Respiratory | Open vessel handling | Fume Hood (Face velocity: 80–100 fpm). | Thiophene derivatives have low odor thresholds; relying on smell is unsafe.[3] |
| Respiratory | Outside Fume Hood | N95 or P100 Respirator (Fit-tested).[4] | Only permissible if weighing balance cannot be moved to a hood. |
Operational Workflow: Safe Handling Protocol
The following diagram outlines the critical decision paths for handling this compound safely.
Figure 1: Decision logic for handling 4-Bromo-thiophene-2-carbaldehyde oxime, emphasizing the prohibition of heating in closed systems due to oxime instability.
Step-by-Step Procedure
Phase 1: Pre-Operational Setup
-
Glove Check: Inspect nitrile gloves for pinholes. If you are dissolving the compound in Dichloromethane (DCM) or Chloroform , you must use Silver Shield (Laminate) gloves or change nitrile gloves immediately upon splash contact (Nitrile breakthrough time for DCM is <2 minutes).
-
Static Control: Organic powders can be electrostatically charged. Use an ionizing fan or antistatic gun during weighing to prevent powder "jumping," which causes contamination.
Phase 2: Handling & Synthesis
-
Weighing: Perform all weighing inside a chemical fume hood. If the balance is draft-sensitive, use a "weighing funnel" with a narrow neck to minimize surface area exposure.
-
Solubilization: Add solvent to the solid, not vice versa. This prevents the formation of a "gummy" clump that is hard to dissolve.
-
Reaction Monitoring:
-
Thermal Warning: Do not heat this compound above 100°C without explicit DSC (Differential Scanning Calorimetry) data.
-
Venting: Ensure the reaction vessel is vented to a scrubber or inert gas line. Oxime decomposition releases gaseous byproducts (
, ) that can shatter sealed glassware.
-
Phase 3: Quenching & Cleanup[5]
-
Acidic Hydrolysis Risk: If quenching a reaction mixture containing this oxime with acid, be aware that it may hydrolyze back to the aldehyde (4-Bromo-thiophene-2-carbaldehyde) and hydroxylamine. Hydroxylamine is potentially explosive when concentrated.
-
Decontamination: Wipe down all surfaces with a detergent solution, followed by water. Do not use bleach (sodium hypochlorite) immediately, as it can react with thiophene residues to form chlorinated byproducts.
Emergency Response
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Drench: Wash with soap and water for 15 mins.[2][4] | Do not use organic solvents (ethanol/acetone) to wash skin; this drives the chemical deeper into the dermis. |
| Eye Contact | Irrigate: Use eyewash station for 15 mins. | Hold eyelids open. Seek ophthalmological evaluation immediately. |
| Spill (Solid) | Cover: Gently cover with wet paper towels to prevent dust. | Scoop into a dedicated waste container. |
| Spill (Solution) | Absorb: Use vermiculite or sand. | Evacuate: If solvent is volatile (e.g., DCM), evacuate the lab until fumes dissipate. |
Disposal & Environmental Compliance
Classification: Hazardous Chemical Waste (Halogenated).[6]
-
Segregation:
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in the "Solid Hazardous Waste" bin.
-
Liquid Waste: This compound contains Bromine .[7] It must go into the Halogenated Organic Waste stream.
-
Critical Error: Do not mix with "Non-Halogenated" waste (e.g., Acetone/Methanol waste streams). Mixing halogenated compounds into non-halogenated streams exponentially increases disposal costs and can foul incinerators.
-
-
Labeling:
-
Clearly mark the tag with: "4-Bromo-thiophene-2-carbaldehyde oxime."
-
Check hazards: "Toxic," "Irritant."
-
References
-
PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
